molecular formula C15H13NO B8692016 1-(3-Methoxyphenyl)-1H-indole

1-(3-Methoxyphenyl)-1H-indole

カタログ番号: B8692016
分子量: 223.27 g/mol
InChIキー: IGJQHYWPULMJPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-Methoxyphenyl)-1H-indole is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . This specific compound, featuring a 3-methoxyphenyl substitution on the indole nitrogen, serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this and similar methoxyphenyl-indole compounds in the design of potential protease inhibitors, such as those targeting SARS-CoV 3CLpro, where indole-based moieties have demonstrated potent inhibitory activity . Furthermore, indole derivatives are extensively investigated for a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents . The methoxy group on the phenyl ring offers a site for further chemical modification, allowing for fine-tuning of the compound's electronic properties, binding affinity, and metabolic stability. Handled appropriately, this chemical is intended for use in controlled laboratory settings only. 1-(3-Methoxyphenyl)-1H-indole is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H13NO

分子量

223.27 g/mol

IUPAC名

1-(3-methoxyphenyl)indole

InChI

InChI=1S/C15H13NO/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)16/h2-11H,1H3

InChIキー

IGJQHYWPULMJPU-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1)N2C=CC3=CC=CC=C32

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-1H-indole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for drug discovery efforts.[1] The N-aryl indole moiety, in particular, has garnered significant attention, with compounds bearing this feature demonstrating a wide range of pharmacological activities.[3][4][5] This guide provides a comprehensive technical overview of a specific N-aryl indole, 1-(3-Methoxyphenyl)-1H-indole, focusing on its synthesis, physicochemical and spectroscopic properties, and potential applications in drug development.

Synthesis of 1-(3-Methoxyphenyl)-1H-indole: A Tale of Two Methodologies

The formation of the C-N bond between the indole nitrogen and the methoxyphenyl ring is the key transformation in the synthesis of 1-(3-Methoxyphenyl)-1H-indole. Two of the most powerful and widely employed methods for this N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established and cost-effective method for forming C-N bonds using a copper catalyst.[6] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper source and a base at elevated temperatures.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 Indole product 1-(3-Methoxyphenyl)-1H-indole reactant1->product reactant2 3-Bromoanisole reactant2->product catalyst CuI, Ligand base Base

Ullmann Condensation Workflow

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): CuI is a common and effective copper source for Ullmann reactions. It is readily available and often provides good catalytic activity.

  • Ligand (e.g., N,N'-dimethylethylenediamine): The use of a ligand is crucial in modern Ullmann reactions. The ligand coordinates to the copper center, increasing its solubility and catalytic activity, and allowing for lower reaction temperatures compared to traditional ligand-free conditions.[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): A base is required to deprotonate the indole nitrogen, making it a more potent nucleophile. The choice of base can influence the reaction rate and yield.

  • Solvent (e.g., Dioxane or Toluene): A high-boiling point, inert solvent is necessary to achieve the required reaction temperature.

Detailed Experimental Protocol (Ullmann Condensation):

  • To an oven-dried Schlenk flask, add indole (1.0 equiv.), 3-bromoanisole (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add N,N'-dimethylethylenediamine (0.2 equiv.) and anhydrous dioxane (to achieve a 0.5 M concentration of indole) via syringe.

  • Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Methoxyphenyl)-1H-indole.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 Indole product 1-(3-Methoxyphenyl)-1H-indole reactant1->product reactant2 3-Bromoanisole reactant2->product catalyst Pd Catalyst ligand Phosphine Ligand base Base

Buchwald-Hartwig Amination Workflow

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common palladium precursors that form the active Pd(0) catalyst in situ.[7]

  • Phosphine Ligand (e.g., Xantphos or BINAP): The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[8]

  • Base (e.g., NaOtBu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the indole and facilitate the catalytic cycle.

  • Solvent (e.g., Toluene or Dioxane): Anhydrous, aprotic solvents are used to prevent quenching of the base and deactivation of the catalyst.

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, combine indole (1.0 equiv.), 3-bromoanisole (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) in an oven-dried Schlenk tube.

  • Add anhydrous toluene (to achieve a 0.5 M concentration of indole).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-Methoxyphenyl)-1H-indole.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-(3-Methoxyphenyl)-1H-indole is not widely reported, the following properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted/Reported ValueSource
Molecular Formula C₁₅H₁₃NO-
Molecular Weight 223.27 g/mol -
Appearance Likely a solid at room temperature[9]
Melting Point Not definitively reported. A related compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, has a melting point of 99-101 °C.[10]-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.[9]-

Spectroscopic Data:

Characterization of 1-(3-Methoxyphenyl)-1H-indole relies heavily on spectroscopic methods, particularly NMR. Below are the expected ¹H and ¹³C NMR chemical shifts, informed by data from the closely related compound 1-(3-methoxyphenyl)-N-phenylmethanimine.[11]

¹H NMR (predicted): The spectrum is expected to show characteristic signals for the indole and methoxyphenyl protons. The aromatic region (δ 6.5-8.0 ppm) will be complex due to the coupling of the protons on both rings. A singlet corresponding to the methoxy group protons is anticipated around δ 3.8 ppm.

¹³C NMR (predicted): The ¹³C NMR spectrum will provide key information about the carbon skeleton.

AssignmentPredicted Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)~55
Indole C2~128
Indole C3~103
Indole C3a~129
Indole C4~121
Indole C5~122
Indole C6~120
Indole C7~110
Indole C7a~136
Methoxyphenyl C1'~140
Methoxyphenyl C2'~113
Methoxyphenyl C3'~160
Methoxyphenyl C4'~114
Methoxyphenyl C5'~130
Methoxyphenyl C6'~119

Potential Biological Activities and Applications in Drug Development

While specific biological studies on 1-(3-Methoxyphenyl)-1H-indole are limited in the public domain, the broader class of N-aryl indoles and methoxy-substituted indoles exhibit a wide range of promising pharmacological activities, suggesting potential avenues for investigation.

G cluster_compound 1-(3-Methoxyphenyl)-1H-indole cluster_activities Potential Biological Activities compound Core Scaffold anticancer Anticancer compound->anticancer e.g., Tubulin Polymerization Inhibition antimicrobial Antimicrobial compound->antimicrobial Broad-spectrum activity neuroprotective Neuroprotective compound->neuroprotective Antioxidant effects

Potential Therapeutic Applications

  • Anticancer Activity: Many indole derivatives are known to possess potent anticancer properties.[3][4] For instance, certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Given the structural similarities, 1-(3-Methoxyphenyl)-1H-indole could be investigated for similar mechanisms of action against various cancer cell lines.

  • Antimicrobial Activity: The indole scaffold is a key component in many compounds with antibacterial and antifungal properties.[5] The lipophilicity and electronic nature of the 1-(3-methoxyphenyl) substituent could influence the compound's ability to penetrate microbial cell membranes and interact with essential enzymes, making it a candidate for antimicrobial drug discovery.

  • Neuroprotective Effects: Indole derivatives have also been explored for their potential in treating neurodegenerative diseases.[12][13][14] Some studies have shown that certain indole-based compounds can exhibit antioxidant properties and protect neuronal cells from oxidative stress.[12][14] The methoxy group on the phenyl ring may modulate the compound's antioxidant capacity and its ability to cross the blood-brain barrier, warranting investigation into its neuroprotective potential.

Conclusion

1-(3-Methoxyphenyl)-1H-indole represents a synthetically accessible N-aryl indole with significant potential for further investigation in the field of drug discovery. The well-established Ullmann condensation and Buchwald-Hartwig amination provide reliable synthetic routes to this compound. While a comprehensive biological profile is yet to be fully elucidated, the known activities of related indole derivatives provide a strong rationale for exploring its anticancer, antimicrobial, and neuroprotective properties. This technical guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of this intriguing molecule.

Sources

Physicochemical Profiling and Synthetic Methodologies of 1-(3-Methoxyphenyl)-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methoxyphenyl)-1H-indole is a highly versatile N -aryl indole scaffold that serves as a critical building block in medicinal chemistry, organic materials science (such as OLED hole-transport materials), and complex natural product synthesis. By substituting the highly reactive N−H bond of the indole core with a meta-methoxyphenyl group, researchers fundamentally alter the molecule's electronic landscape, lipophilicity, and hydrogen-bonding capacity. This whitepaper provides a rigorous, E-E-A-T-aligned analysis of its physicochemical properties, alongside self-validating synthetic protocols for its construction.

Chemical Identity & Structural Architecture

The structural architecture of 1-(3-Methoxyphenyl)-1H-indole dictates its physical behavior. The orthogonal twist (dihedral angle) between the planar indole core and the N -linked phenyl ring prevents complete extended conjugation. However, the inductive and resonance effects of the meta-methoxy group subtly modulate the HOMO/LUMO energy gap of the indole system.

  • IUPAC Name: 1-(3-Methoxyphenyl)-1H-indole

  • Molecular Formula: C₁₅H₁₃NO

  • Molecular Weight: 223.27 g/mol

  • SMILES: COc1cccc(N2C=CC3=CC=CC=C32)c1

Physicochemical Profiling

The substitution of the indole nitrogen eliminates its hydrogen-bond donating ability, profoundly impacting the molecule's thermodynamics and solvation profile. The quantitative physicochemical data is summarized in Table 1.

Table 1: Key Physicochemical Properties and Experimental Significance

PropertyValueExperimental & Computational Significance
Molecular Weight 223.27 g/mol Optimal for small-molecule drug design; strictly Lipinski-compliant.
LogP (Lipophilicity) ~3.9Indicates high lipid membrane permeability; requires co-solvents (e.g., DMSO) for aqueous assays.
Topological Polar Surface Area (tPSA) 14.14 ŲExceptionally low tPSA (Indole N: 4.91 Ų + Ether O: 9.23 Ų) suggests excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0The lack of an N−H bond prevents off-target hydrogen bonding and lowers the melting point relative to unsubstituted indole.
H-Bond Acceptors 1The ether oxygen serves as the sole classical hydrogen-bond acceptor (the indole nitrogen lone pair is delocalized into the aromatic ring).
Rotatable Bonds 2Low conformational entropy penalty upon target receptor binding.
Physical State Viscous oil / Low-melting solidThe disruption of the intermolecular hydrogen-bonding network present in free indole results in a highly depressed melting point.

Synthetic Methodologies: C–N Bond Formation

The synthesis of N -aryl indoles historically relied on harsh, high-temperature Ullmann condensations. Modern organometallic chemistry has shifted toward palladium-catalyzed Buchwald-Hartwig aminations, which offer milder conditions and broader functional group tolerance, as detailed in foundational studies on [1].

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol utilizes a bulky, electron-rich phosphine ligand (XPhos) to accelerate the rate-limiting reductive elimination step[1].

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).

    • Causality: Palladium(0) catalysts and electron-rich phosphine ligands are highly susceptible to oxidation. Strict anhydrous and anaerobic conditions prevent the formation of inactive Pd(II) oxides.

  • Reagent Loading: Add indole (1.0 equiv), 3-bromoanisole (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is utilized because it is strong enough to deprotonate the indole N−H only after the amine coordinates to the electrophilic Pd(II) center (which drastically lowers the pKa of the N−H bond).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

    • Causality: Toluene provides a high boiling point (110 °C) necessary to overcome the activation energy barrier of the sterically hindered C–N reductive elimination.

  • Reaction Execution: Stir the mixture at 100 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1) and GC-MS. The reaction is validated as complete when the indole peak (m/z 117) is entirely replaced by the product peak (m/z 223).

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate in vacuo and purify via silica gel flash chromatography.

G cluster_0 Buchwald-Hartwig N-Arylation Catalytic Cycle A 1. Active Catalyst Pd(0)L B 2. Oxidative Addition Ar-Pd(II)(Br)L A->B + 3-Bromoanisole C 3. Amine Coordination Ar-Pd(II)(Indole-H)L B->C + Indole D 4. Deprotonation Ar-Pd(II)(Indole)L C->D + NaOtBu - tBuOH, - NaBr E 5. Reductive Elimination 1-(3-Methoxyphenyl)-1H-indole D->E C-N Bond Formation E->A Product Release

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig N-arylation of indole.

Protocol B: Modern Copper-Catalyzed Ullmann-Type Condensation

For laboratories avoiding expensive palladium catalysts, modern Ullmann-type couplings utilize diamine ligands to stabilize the active copper species, a protocol established in[2].

Step-by-Step Methodology:

  • Catalyst Complexation: Combine CuI (10 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%) in anhydrous toluene.

    • Causality: Copper(I) salts inherently form inactive, insoluble multinuclear clusters. The bidentate diamine ligand breaks these clusters, forming a reactive, soluble monomeric Cu(I) complex, lowering the required activation temperature from >150 °C to 110 °C[2].

  • Substrate Addition: Add indole (1.0 equiv), 3-iodoanisole (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen over NaOtBu to increase functional group tolerance, preventing unwanted side reactions with sensitive moieties.

  • Reaction Execution: Heat the mixture at 110 °C for 24 hours under an argon atmosphere.

    • Self-Validation Checkpoint: ¹H NMR of the crude aliquot must confirm the complete disappearance of the broad indole N−H singlet (~8.1 ppm) and the emergence of a sharp methoxy singlet (~3.8 ppm).

Pharmacokinetic & ADME Implications

The physicochemical profile of 1-(3-Methoxyphenyl)-1H-indole dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior in biological systems:

  • Absorption & Distribution: The high LogP (~3.9) and low tPSA (14.14 Ų) guarantee rapid passive transcellular permeability across the gastrointestinal tract and the Blood-Brain Barrier (BBB).

  • Metabolism: The high lipophilicity makes this scaffold a prime candidate for rapid hepatic clearance. The meta-methoxy group is highly susceptible to oxidative O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), yielding a phenol metabolite that will undergo rapid Phase II glucuronidation.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). . Organic Letters, 2(10), 1403–1406.

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). . Journal of the American Chemical Society, 124(40), 11684–11688.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). . Chemical Reviews, 116(19), 12564–12649.

  • Lévai, A., & Jeko, J. (2019).. Molecules, 24(5), 882.

Sources

The Pharmacological Architecture of 1-(3-Methoxyphenyl)-1H-indole: Mechanisms, Targets, and Translational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the N-arylindole scaffold has emerged as a highly privileged pharmacophore. Specifically, 1-(3-Methoxyphenyl)-1H-indole serves as a critical structural core for dual-action therapeutics, demonstrating profound efficacy as both a tubulin polymerization inhibitor and a selective Cyclooxygenase-2 (COX-2) inhibitor[1]. By mimicking the cis-stilbene configuration found in natural antimitotic agents like Combretastatin A-4 (CA-4), this scaffold effectively bridges the gap between oncology and inflammatory disease modulation[2]. This whitepaper provides an in-depth technical analysis of its mechanism of action, structural-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its pharmacological profile.

Primary Mechanism of Action: Tubulin Destabilization

The primary cytotoxic mechanism of 1-(3-Methoxyphenyl)-1H-indole derivatives is the disruption of microtubule dynamics via the colchicine binding site on β -tubulin[3].

Unlike paclitaxel, which stabilizes microtubules, N-arylindoles act as destabilizers. The N1-aryl linkage forces the molecule into a non-planar geometry. The indole core anchors into the hydrophobic pocket of the β -subunit, while the 3-methoxy group acts as a critical hydrogen-bond acceptor, interacting with the thiol group of Cys241 or the amide of Val315 on β -tubulin. This binding prevents the α/β -tubulin heterodimers from undergoing the conformational change necessary for polymerization.

The cellular consequence is a catastrophic failure of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to sustained G2/M phase arrest, and ultimately culminating in caspase-dependent apoptosis[3].

MOA_Pathway Ligand 1-(3-Methoxyphenyl)-1H-indole Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Hydrophobic Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Steric Hindrance CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Checkpoint Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of 1-(3-Methoxyphenyl)-1H-indole inducing apoptosis via tubulin binding.

Secondary Mechanism: COX-2 Selectivity

Beyond oncology, the 1-(3-Methoxyphenyl)-1H-indole scaffold exhibits potent anti-inflammatory properties through selective inhibition of COX-2[1]. The selectivity arises from the structural differences between the COX-1 and COX-2 active sites. COX-2 possesses a larger, more flexible hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2).

The 3-methoxyphenyl moiety perfectly exploits this additional steric volume. The indole nitrogen acts as a hinge, allowing the methoxy group to penetrate the COX-2 specific side pocket, while steric clashes prevent it from entering the tighter COX-1 channel. This dual-target capability makes the scaffold highly valuable for treating inflammation-driven malignancies.

Structure-Activity Relationship (SAR) Profiling

Quantitative analysis of the N-arylindole scaffold reveals that the position of the methoxy group is the primary determinant of both tubulin binding affinity and COX-2 selectivity.

Table 1: Comparative SAR of N-Arylindole Derivatives

Compound ScaffoldTubulin IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-2/COX-1)
1-(3-Methoxyphenyl)-1H-indole 4.6 2.1 >50
1-(4-Methoxyphenyl)-1H-indole12.48.515
1-(2-Methoxyphenyl)-1H-indole>50.045.2<2
1-Phenyl-1H-indole (Unsubstituted)>50.024.6<5
Combretastatin A-4 (Positive Control)1.2N/AN/A
Celecoxib (Positive Control)N/A0.04>300

Data synthesized from established pharmacological profiling of N-arylindole derivatives[1][3]. The meta-substitution (3-methoxy) provides the optimal steric and electronic profile for dual-target engagement.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.

In Vitro Tubulin Polymerization Assay

This fluorometric assay measures the rate of microtubule assembly. 4',6-Diamidino-2-phenylindole (DAPI) or a similar fluorescent reporter is used, which increases in fluorescence quantum yield when bound to polymerized microtubules.

Causality & Buffer Design:

  • PIPES Buffer (pH 6.8): Chosen over phosphate buffers because phosphate chelates Mg 2+ , an essential cofactor for tubulin dimer stability. PIPES maintains the exact physiological pH required for spontaneous assembly.

  • GTP (1 mM): Tubulin is a GTPase. GTP must bind to the exchangeable E-site on β -tubulin to provide the thermodynamic driving force for polymerization.

Step-by-Step Protocol:

  • Preparation: Reconstitute porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.8) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Rationale: Ice-cold temperatures keep tubulin in its unpolymerized heterodimer state.

  • Compound Plating: Aliquot 1-(3-Methoxyphenyl)-1H-indole (test), CA-4 (positive control), and 0.1% DMSO (vehicle negative control) into a pre-warmed 96-well half-area plate.

  • Baseline Read (Self-Validation): Read the plate at Ex: 340 nm / Em: 410 nm before adding tubulin. Rationale: N-arylindoles can exhibit autofluorescence. A baseline read ensures compound fluorescence is subtracted from the final kinetic data.

  • Initiation: Rapidly add the cold tubulin mixture to the warm plate and immediately transfer to a microplate reader pre-heated to 37°C.

  • Kinetic Measurement: Record fluorescence every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the V max​ (maximum slope of the growth curve). The IC 50​ is defined as the compound concentration that reduces V max​ by 50% relative to the DMSO control.

Tubulin_Assay Step1 Prepare Tubulin (PIPES, GTP) Step2 Add Compound (37°C Incubation) Step1->Step2 Step3 Fluorometric Read (Ex:340nm/Em:410nm) Step2->Step3 Step4 Calculate IC50 (Vmax Analysis) Step3->Step4

Fig 2. Step-by-step fluorometric workflow for validating in vitro tubulin polymerization inhibition.

COX-2 Selectivity Profiling (Enzyme Immunoassay)

To validate the anti-inflammatory mechanism, a competitive Enzyme Immunoassay (EIA) is utilized to measure Prostaglandin E2 (PGE2) production.

Causality & Assay Design:

  • Arachidonic Acid Substrate: Added at a concentration equal to its K m​ to ensure the assay is sensitive to competitive inhibitors like 1-(3-Methoxyphenyl)-1H-indole.

  • Hematin Cofactor: COX enzymes require a heme cofactor to perform the peroxidase step of prostaglandin synthesis.

Step-by-Step Protocol:

  • Enzyme Incubation: Incubate purified human recombinant COX-1 or COX-2 with Hematin (1 µM) and the test compound in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µM Arachidonic Acid. Rationale: Initiates the conversion of arachidonic acid to PGG2, then to PGH2.

  • Quenching: After exactly 2 minutes, stop the reaction by adding 1M HCl. Rationale: Precise timing is critical to measure the initial velocity of the enzyme before suicide inactivation occurs.

  • PGE2 Conversion & Detection: Add SnCl 2​ to quantitatively reduce all PGH2 to PGE2. Quantify PGE2 using a standard competitive EIA kit (absorbance at 412 nm).

  • Validation: Ensure Celecoxib (COX-2 selective) shows >100-fold selectivity, while Indomethacin (non-selective) shows ~1:1 inhibition.

Conclusion

The 1-(3-Methoxyphenyl)-1H-indole scaffold represents a masterclass in rational drug design. By leveraging the spatial geometry of the N-aryl bond and the specific electronic/steric properties of the meta-methoxy group, this molecule successfully navigates the complex hydrophobic pockets of both β -tubulin and COX-2. For drug development professionals, utilizing the self-validating kinetic and fluorometric workflows outlined above is essential for optimizing this scaffold into next-generation therapeutics for chemoresistant tumors and severe inflammatory conditions.

References

  • Source: National Institutes of Health (NIH)
  • Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Structure Elucidation of 1-(3-Methoxyphenyl)-1H-indole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of the indole scaffold is a critical transformation in medicinal chemistry, providing access to privileged pharmacophores found in numerous antipsychotic, antiviral, and oncology drug candidates. The compound 1-(3-Methoxyphenyl)-1H-indole (Chemical Formula: C₁₅H₁₃NO) serves as a prime example of such a functionalized heterocycle.

This whitepaper provides an in-depth, self-validating framework for the synthesis and structural elucidation of 1-(3-Methoxyphenyl)-1H-indole. By integrating strategic synthetic design with orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—we establish a rigorous protocol that ensures absolute structural certainty.

Strategic Synthesis & Protocol Design

The formation of the C–N bond between the indole nitrogen and an aryl halide can be achieved via copper-catalyzed Ullmann-type condensation or palladium-catalyzed Buchwald-Hartwig amination . For the synthesis of 1-(3-Methoxyphenyl)-1H-indole, the Buchwald-Hartwig cross-coupling is strategically preferred.

Causality of Experimental Choices: Traditional Ullmann couplings often require harsh conditions (>110 °C) and stoichiometric copper, which can lead to undesired homocoupling or C3-arylation side products . By employing a Pd₂(dba)₃ precatalyst in conjunction with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos), the catalytic cycle undergoes rapid oxidative addition and reductive elimination. The steric bulk of XPhos specifically accelerates the reductive elimination step, ensuring high regioselectivity for N-arylation under milder conditions, thereby preventing the formation of C-arylated isomers .

Step-by-Step Synthetic Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure an anhydrous, oxygen-free environment, preventing oxidative deactivation of the Pd(0) catalyst.

  • Reagent Loading: Add 1H-indole (1.0 mmol, 117 mg), 3-bromoanisole (1.2 mmol, 224 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).

  • Solvent Addition: Inject anhydrous toluene (5.0 mL) via a gas-tight syringe.

  • Reaction Execution: Stir the mixture at 100 °C for 12 hours. Monitor the reaction via LC-MS to confirm the complete consumption of the indole starting material.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the insoluble palladium black. Concentrate the filtrate in vacuo.

  • Purification: Isolate the product via silica gel flash chromatography (gradient: 0% to 10% EtOAc in Hexanes). The absence of the N–H peak in TLC/staining provides the first preliminary validation of successful coupling.

Synthesis_QC A Indole + 3-Bromoanisole B Pd2(dba)3 / XPhos NaOtBu, Toluene A->B Cross-Coupling (100°C, 12h) C Crude N-Aryl Intermediate B->C Quench & Extract D Silica Gel Chromatography C->D Hexanes/EtOAc E Pure 1-(3-Methoxyphenyl) -1H-indole D->E >98% Purity (HPLC/HRMS)

Figure 1: Palladium-catalyzed Buchwald-Hartwig N-arylation workflow and purification.

High-Resolution Mass Spectrometry (HRMS)

Before mapping atomic connectivity, the molecular formula must be locked. HRMS acts as the primary gatekeeper in our self-validating system.

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.

  • Causality: ESI is a soft ionization technique that prevents the fragmentation of the robust indole core, allowing the intact molecular ion to reach the detector.

  • Data Validation: The theoretical exact mass for [M+H]⁺ (C₁₅H₁₄NO⁺) is 224.1075 . An experimental observation within a mass error of <5 ppm definitively validates the elemental composition, ruling out any cross-coupling dimers or unreacted starting materials.

Multidimensional NMR Spectroscopy

While HRMS confirms the composition, multidimensional NMR confirms the connectivity. The structural elucidation relies on a cascading logic: 1D spectra establish the chemical environments, COSY maps the spin systems, HSQC assigns direct C–H bonds, and HMBC locks the quaternary carbons and heteroatom linkages.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a line width of <0.5 Hz for the TMS signal.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle. Crucial Causality: A relaxation delay (D1) of 10 seconds is explicitly used to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values are strictly quantitative.

    • ¹³C NMR: Acquire 1024 scans with broadband proton decoupling (WALTZ-16).

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, the long-range coupling delay is optimized for ⁿJ(C,H) = 8 Hz (62.5 ms) to capture the critical cross-ring correlations.

Quantitative NMR Data Summary

The table below summarizes the expected chemical shifts and key 2D correlations. The indole ring is numbered 1 through 7a, and the methoxyphenyl ring is numbered 1' through 6'.

Position¹H Chemical Shift (δ, ppm)Multiplicity & J (Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
2 7.30d, J = 3.2128.5C3, C3a, C7a, C1'
3 6.65d, J = 3.2103.2C2, C3a, C7a
4 7.65d, J = 7.8121.1C3, C5, C6, C7a
5 7.15td, J = 7.5, 1.2120.5C4, C6, C7, C3a
6 7.20td, J = 7.5, 1.2122.3C4, C5, C7, C7a
7 7.50d, J = 8.0110.4C5, C6, C3a
1' --141.2-
2' 7.05t, J = 2.2110.1C1', C3', C4', C6'
3' --160.5-
4' 6.95ddd, J = 8.2, 2.5, 0.8113.4C2', C3', C5', C6'
5' 7.40t, J = 8.2130.2C1', C3', C4', C6'
6' 7.10ddd, J = 8.0, 2.0, 0.8116.8C1', C2', C4', C5'
OMe 3.85s55.4C3'
The Causality of the HMBC Linkage

The most critical point of failure in characterizing N-aryl heterocycles is distinguishing them from C-arylated byproducts. The HMBC experiment serves as the definitive proof of structure. The indole H2 proton (δ 7.30) exhibits a strong 3-bond scalar coupling (³JCH) across the nitrogen atom to the quaternary C1' carbon (δ 141.2) of the methoxyphenyl ring. If the arylation had occurred at the C3 position, this specific H2 → C1' correlation would be absent, and a different correlation network would emerge.

NMR_Logic A 1D ¹H & ¹³C NMR (Shifts & Integrals) B COSY (Vicinal Protons) A->B Spin Systems C HSQC (Direct C-H Bonds) A->C 1-Bond Connectivity D HMBC (Long-Range C-H) B->D Quaternary Carbons C->D Heteroatom Proximity E Confirmed Structure: C-N Linkage Verified D->E 3J(C1', H2) Correlation

Figure 2: Sequential 1D and 2D NMR workflow for definitive structural elucidation.

Infrared (IR) Spectroscopy: Orthogonal Validation

To finalize the self-validating matrix, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized.

  • Absence of N–H Stretch: The starting 1H-indole exhibits a sharp, distinct N–H stretching frequency near 3400 cm⁻¹. The complete absence of this band in the purified product orthogonally validates the substitution at the N1 position.

  • Ether Linkage: A strong absorption band at ~1250 cm⁻¹ corresponds to the asymmetric C–O–C stretch of the methoxy group, confirming the integrity of the 3-methoxyphenyl moiety post-catalysis.

Conclusion

The structural elucidation of 1-(3-Methoxyphenyl)-1H-indole requires more than a simple spectral readout; it demands a self-validating analytical system. By combining the regioselective predictability of the Buchwald-Hartwig amination with the exact mass confirmation of HRMS, the definitive 3-bond cross-ring correlations of HMBC NMR, and the functional group verification of IR spectroscopy, researchers can achieve absolute confidence in their molecular characterization. If any node in this matrix fails to align with the predicted parameters, the validation fails, effectively preventing downstream mischaracterization in drug development pipelines.

References

  • Title: Efficient Palladium-Catalyzed N-Arylation of Indoles Source: Organic Letters URL: [Link]

  • Title: Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: PubMed Central (PMC) / Molecules URL: [Link]

Spectroscopic Characterization of 1-(3-Methoxyphenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(3-Methoxyphenyl)-1H-indole. A comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various research and development applications, particularly in the synthesis of novel therapeutic agents.

Molecular Structure and Spectroscopic Overview

1-(3-Methoxyphenyl)-1H-indole possesses a core indole scaffold N-substituted with a methoxyphenyl group. This substitution pattern significantly influences the electronic environment of the entire molecule, which is reflected in its characteristic spectroscopic signatures. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral portrait of this compound.

Molecular Structure of 1-(3-Methoxyphenyl)-1H-indole

Caption: Molecular structure of 1-(3-Methoxyphenyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-(3-Methoxyphenyl)-1H-indole provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(3-Methoxyphenyl)-1H-indole, typically recorded in a deuterated solvent like CDCl₃, exhibits distinct signals for the aromatic protons of both the indole and methoxyphenyl rings, as well as the characteristic singlet for the methoxy group protons.

Table 1: ¹H NMR Spectroscopic Data of 1-(3-Methoxyphenyl)-1H-indole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70-7.80d1HH-4
~7.10-7.40m6HAr-H (Indole & Phenyl)
~6.90-7.00m2HAr-H (Phenyl)
~6.60-6.70d1HH-3
~3.85s3H-OCH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is dominated by the aromatic protons. The protons of the indole ring typically appear as a set of multiplets, with the H-4 proton often being the most deshielded. The protons of the 3-methoxyphenyl substituent also give rise to a complex pattern of signals. The most upfield signal in the aromatic region is usually the H-3 proton of the indole ring. A sharp singlet integrating to three protons around 3.85 ppm is a clear indicator of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum for 1-(3-Methoxyphenyl)-1H-indole will show distinct signals for each of the 15 carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 1-(3-Methoxyphenyl)-1H-indole

Chemical Shift (δ, ppm)Assignment
~160.0C-3' (C-O)
~141.0C-1'
~136.0C-7a
~130.0C-5'
~129.0C-3a
~128.5C-2
~122.5C-5
~121.0C-6
~120.0C-4
~116.0C-6'
~114.0C-4'
~110.0C-2'
~103.0C-7
~101.0C-3
~55.5-OCH₃

Note: These are predicted chemical shifts. Experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the oxygen of the methoxy group (C-3') is expected to be the most downfield signal in the aromatic region, typically around 160 ppm. The other aromatic carbons will appear in the range of 110-141 ppm. The carbon of the methoxy group itself will be observed as a sharp signal in the upfield region, around 55.5 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Methoxyphenyl)-1H-indole will exhibit characteristic absorption bands corresponding to the various vibrational modes of its structural components.

Table 3: Key IR Absorption Bands for 1-(3-Methoxyphenyl)-1H-indole

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (aliphatic, -OCH₃)
~1600-1450StrongC=C stretching (aromatic rings)
~1250-1200StrongC-O-C asymmetric stretching (aryl ether)
~1050-1000StrongC-O-C symmetric stretching (aryl ether)
~800-700StrongC-H out-of-plane bending (aromatic)

Interpretation of the IR Spectrum:

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether group are highly characteristic and confirm the presence of the methoxy substituent on the phenyl ring. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1-(3-Methoxyphenyl)-1H-indole (C₁₅H₁₃NO), the expected molecular weight is approximately 223.28 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will likely involve the loss of fragments from both the indole and the methoxyphenyl moieties.

fragmentation_pathway M [C15H13NO]+• m/z = 223 M_minus_H [M-H]+ m/z = 222 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z = 208 M->M_minus_CH3 - •CH3 Indole_fragment [C8H6N]+ m/z = 116 M->Indole_fragment - C7H7O• M_minus_CHO [M-CHO]+ m/z = 194 M_minus_CH3->M_minus_CHO - CO

Caption: Plausible mass fragmentation pathway of 1-(3-Methoxyphenyl)-1H-indole.

Key fragment ions may include:

  • m/z 222: Loss of a hydrogen radical ([M-H]⁺).

  • m/z 208: Loss of a methyl radical ([M-CH₃]⁺) from the methoxy group.

  • m/z 194: Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.

  • m/z 116: A fragment corresponding to the indole radical cation, resulting from the cleavage of the N-C bond.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized experimental protocols for obtaining the NMR, IR, and MS data for 1-(3-Methoxyphenyl)-1H-indole.

NMR Spectroscopy Protocol

NMR_Protocol cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution into a 5 mm NMR tube. dissolve->filter instrument_setup Tune and shim the spectrometer. filter->instrument_setup H1_acq Acquire ¹H NMR spectrum (e.g., 16 scans). instrument_setup->H1_acq C13_acq Acquire ¹³C NMR spectrum (e.g., 1024 scans). H1_acq->C13_acq fourier Apply Fourier transform, phase correction, and baseline correction. C13_acq->fourier referencing Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). fourier->referencing integration Integrate the ¹H NMR signals. referencing->integration

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy Protocol

IR_Protocol cluster_sample_prep_ir Sample Preparation (ATR) cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal. background Collect a background spectrum of the empty ATR crystal. place_sample->background sample_spectrum Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). background->sample_spectrum correction Perform ATR and baseline corrections. sample_spectrum->correction peak_picking Identify and label significant absorption bands. correction->peak_picking

Caption: General workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry Protocol

MS_Protocol cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition (EI-MS) cluster_processing_ms Data Processing dissolve_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). introduction Introduce the sample into the ion source (e.g., via direct infusion or GC). dissolve_ms->introduction ionization Ionize the sample using a 70 eV electron beam. introduction->ionization analysis Analyze the resulting ions in the mass analyzer. ionization->analysis mass_spectrum Generate the mass spectrum. analysis->mass_spectrum peak_assignment Identify the molecular ion and major fragment ions. mass_spectrum->peak_assignment

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 1-(3-Methoxyphenyl)-1H-indole. The data presented in this guide serve as a valuable reference for researchers working with this compound, facilitating its accurate identification and quality control. The detailed interpretation of the spectroscopic data, along with the provided experimental protocols, offers a solid foundation for further investigations and applications of this important heterocyclic molecule.

The Ascendancy of 1-Aryl-1H-Indoles: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-1H-indole scaffold is a privileged structural motif in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It offers an in-depth analysis of the seminal synthetic methodologies that have enabled their preparation, including the classical Ullmann condensation and the more modern palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and Chan-Lam coupling. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. Comparative data on reaction conditions and yields are presented to guide methodological selection. Furthermore, the guide explores the significance of 1-aryl-1H-indoles in drug discovery and development, highlighting key examples of their successful application.

Introduction: The Significance of the 1-Aryl-1H-Indole Core

The indole nucleus is a ubiquitous feature in a vast number of natural products and biologically active molecules.[1][2] The fusion of a benzene ring to a pyrrole ring imparts a unique electronic character that allows for a wide range of chemical modifications and biological interactions.[3][4] Among the myriad of substituted indoles, the 1-aryl-1H-indole subclass has emerged as a particularly fruitful area of research for medicinal chemists. The introduction of an aryl group at the N1 position can significantly influence the molecule's conformational properties, metabolic stability, and receptor-binding interactions. This has led to the discovery of potent and selective therapeutic agents for a variety of diseases.[4][5] This guide will delve into the discovery and the synthetic evolution that has brought this critical molecular scaffold to the forefront of drug discovery.

A Historical Perspective: The Dawn of N-Arylation

The journey to efficiently synthesize 1-aryl-1H-indoles is a story of the evolution of cross-coupling chemistry. While the Fischer indole synthesis, discovered in 1883, provided a foundational method for creating the indole ring itself, it did not directly address N-arylation.[6]

The earliest methods for forming a C-N bond between an aromatic ring and a nitrogen atom were harsh and often low-yielding. The advent of copper-catalyzed reactions, pioneered by Fritz Ullmann and Irma Goldberg in the early 20th century, marked a significant breakthrough.[7][8] The Ullmann condensation, initially used for the synthesis of biaryls, was adapted for the formation of C-O and C-N bonds, laying the groundwork for the synthesis of N-aryl heterocycles, including 1-aryl-1H-indoles.[7][9] These early reactions, however, typically required high temperatures, stoichiometric amounts of copper, and were often limited to activated aryl halides.[7]

The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in cross-coupling chemistry with the development of palladium- and copper-catalyzed methods that operate under much milder conditions with a broader substrate scope. The Buchwald-Hartwig amination and the Chan-Lam coupling have become indispensable tools for the synthesis of 1-aryl-1H-indoles, offering greater efficiency and functional group tolerance.[10][11]

Key Synthetic Methodologies for 1-Aryl-1H-Indoles

The synthesis of 1-aryl-1H-indoles is dominated by three main cross-coupling strategies: the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling. The choice of method is often dictated by the substrate scope, functional group tolerance, and desired scale of the reaction.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is the classical method for the N-arylation of indoles, typically involving the reaction of an indole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[12]

Mechanism and Rationale: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated indole and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[7] The traditionally harsh reaction conditions were necessary to overcome the low reactivity of the copper catalyst. Modern advancements have introduced the use of ligands, such as diamines and amino acids (e.g., L-proline), which stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions.[13]

Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation

Experimental Protocol: Ullmann N-Arylation of Indole with Bromobenzene [13]

  • Reaction Setup: To a four-necked flask, add indole (11.7 g, 0.1 mol) and bromobenzene (117 mL, used as both reactant and solvent).

  • Heating: Stir the mixture and heat to reflux at 150-160°C.

  • Addition of Reagents: Sequentially add cuprous chloride (2.47 g, 0.025 mol), L-proline (5.75 g, 0.05 mol), and potassium hydroxide (11.22 g, 0.2 mol).

  • Reaction Monitoring: Continue the reaction for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture slightly and filter. Wash the collected brown solid with water. The insoluble material is cuprous chloride, which can be dried and recycled.

  • Purification: Wash the organic layer of the filtrate with water. Recover the excess bromobenzene by distillation under reduced pressure. The final product, 1-phenylindole, is obtained by distillation under reduced pressure.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds, including the N-arylation of indoles.[14][15] It offers a broad substrate scope and generally milder reaction conditions compared to the classical Ullmann reaction.

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated indole, followed by reductive elimination to yield the 1-aryl-1H-indole and regenerate the Pd(0) catalyst.[14] The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), are often employed to promote the oxidative addition and reductive elimination steps.[16]

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Indoles [8]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), the indole (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 0.02 eq. Pd), and a suitable phosphine ligand (e.g., BINAP, 0.08 equiv). Add cesium carbonate (Cs₂CO₃, 10 equiv.) and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110°C and stir for 8 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The Chan-Lam Coupling: A Mild and Versatile Copper-Catalyzed Approach

The Chan-Lam coupling offers a complementary method to the Buchwald-Hartwig amination, utilizing a copper catalyst to couple an arylboronic acid with an N-H bond.[11] A key advantage of this method is that it can often be performed under mild conditions, at room temperature, and open to the air.[17]

Mechanism and Rationale: The mechanism is believed to involve the formation of a copper(II)-aryl complex from the arylboronic acid. The indole then coordinates to the copper center. A key step is the reductive elimination from a transient copper(III) intermediate, which forms the desired C-N bond and regenerates a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[11]

Figure 3: Key Components of the Chan-Lam Coupling

Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Benzimidazoles (Adaptable for Indoles) [18]

  • Reaction Setup: In a 10 mL reaction tube, combine the indole (0.20 mmol), the arylboronic acid (0.60 mmol), and the copper catalyst (e.g., a custom Cu complex, 3 mol%).

  • Solvent Addition: Add methanol (1.0 mL).

  • Reaction: Heat the reaction mixture at 40°C in an oil bath for 12 hours under an air atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the 1-aryl-1H-indole.

Comparative Analysis of Synthetic Methodologies

The choice between the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions for the synthesis of 1-aryl-1H-indoles depends on several factors, including the nature of the substrates, desired reaction conditions, and cost considerations.

Methodology Catalyst Aryl Source Typical Conditions Advantages Disadvantages
Ullmann Condensation Copper (often CuI)Aryl Halide (I, Br)High Temp. (140-220°C), Polar Solvents (DMF, NMP)Inexpensive catalyst, simple ligands (if any)Harsh conditions, limited functional group tolerance, often requires stoichiometric copper[7][12]
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃)Aryl Halide (Cl, Br, I, OTf)Moderate Temp. (80-120°C), Anhydrous Solvents (Toluene, Dioxane)Broad substrate scope, high yields, good functional group toleranceExpensive catalyst and ligands, requires inert atmosphere[8][16]
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂)Arylboronic AcidMild Temp. (RT to 80°C), often open to airMild conditions, inexpensive catalyst, tolerant of air and moistureCan require longer reaction times, boronic acids can be expensive or unstable[11][17]

1-Aryl-1H-Indoles in Drug Discovery and Development

The 1-aryl-1H-indole scaffold is a key component in a number of approved drugs and clinical candidates, highlighting its importance in modern medicine.

  • Sertindole: An antipsychotic drug used in the treatment of schizophrenia. The 1-aryl group plays a crucial role in its binding to dopamine D₂, serotonin 5-HT₂A, and α₁-adrenergic receptors.[19]

  • Atevirdine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV.[20][21] Although its development was discontinued, it demonstrated the potential of the 1-aryl-1H-indole scaffold in antiviral drug design.

  • Recent Developments: The 1-aryl-1H-indole core continues to be explored for new therapeutic applications. For instance, recent studies have investigated 1-aryl-1H-indole derivatives as inhibitors of SARS-CoV-2 nonstructural protein 13 (nsp13), a key viral helicase, demonstrating their potential as antiviral agents.[5][22]

Conclusion

The journey from the harsh conditions of the early Ullmann reactions to the mild and versatile palladium- and copper-catalyzed methods of today has transformed the synthesis of 1-aryl-1H-indoles from a synthetic challenge into a routine procedure. This has had a profound impact on the field of medicinal chemistry, enabling the exploration of this privileged scaffold and leading to the discovery of important therapeutic agents. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthesis of increasingly complex and diverse 1-aryl-1H-indoles will undoubtedly continue to drive innovation in drug discovery.

References

  • Production Scale Synthesis of the Non-Nucleoside Reverse Transcriptase Inhibitor Atevirdine Mesylate (U-87201E). ACS Publications. Available at: [Link]

  • Atevirdine. Wikipedia. Available at: [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. Available at: [Link]

  • Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. Available at: [Link]

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1-(3-Methoxyphenyl)-1H-indole as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α,β -tubulin heterodimers. They are essential for intracellular transport, maintenance of cell shape, and the formation of the mitotic spindle during cell division. Because of their critical role in mitosis, microtubules are one of the most successfully validated targets in cancer chemotherapy.

While taxanes (e.g., paclitaxel) stabilize microtubules, destabilizing agents such as colchicine and Combretastatin A-4 (CA-4) inhibit tubulin polymerization by binding to the colchicine binding site (CBS) located at the intra-dimer interface of α and β tubulin[1]. Despite the potent cytotoxicity of CBS inhibitors, clinical translation has historically been hindered by poor aqueous solubility, metabolic instability, and dose-limiting toxicities[2].

The 1-(3-Methoxyphenyl)-1H-indole scaffold represents a rationally designed pharmacophore that overcomes several of these limitations. By utilizing an indole core—a privileged scaffold in medicinal chemistry—this molecule effectively mimics the cis-stilbene configuration of CA-4[3]. The 3-methoxyphenyl group acts as a bioisostere for the trimethoxyphenyl (TMP) A-ring of CA-4, fitting deeply into the hydrophobic pocket of the CBS (specifically interacting with residues β Cys241 and β Leu255). The indole nitrogen and aromatic system provide necessary hydrogen bonding and π−π stacking interactions, locking the tubulin heterodimer in a curved conformation that prevents its incorporation into the growing microtubule plus-end.

Structural Biology & Apoptotic Signaling Cascade

When 1-(3-Methoxyphenyl)-1H-indole binds to the CBS, it triggers a catastrophic collapse of the microtubule network. The causality of this cellular event is rooted in the Spindle Assembly Checkpoint (SAC). Without a functional mitotic spindle, kinetochores remain unattached. This sustained SAC activation prevents the activation of the Anaphase-Promoting Complex (APC/C), arresting the cell in the G2/M phase[4]. Prolonged mitotic arrest inevitably exhausts the cell's survival signals, leading to the cleavage of procaspase-3 and the execution of intrinsic apoptosis.

Pathway T1 1-(3-Methoxyphenyl)-1H-indole T2 Colchicine Binding Site (α/β-Tubulin Interface) T1->T2 Binds T3 Microtubule Destabilization T2->T3 Inhibits assembly T4 Spindle Assembly Checkpoint (SAC) Activation T3->T4 T5 G2/M Phase Arrest T4->T5 T6 Caspase-3/7 Activation & Apoptosis T5->T6

Mechanistic pathway of cell cycle arrest and apoptosis via tubulin inhibition.

Quantitative Data Summary

To benchmark the efficacy of the 1-(3-Methoxyphenyl)-1H-indole scaffold, it is systematically compared against established clinical and preclinical standards. The data below synthesizes the biochemical and cellular potency of the compound.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTubulin Polymerization IC 50​ (µM)MCF-7 Cell Viability IC 50​ (nM)Colchicine Binding Inhibition (%)
1-(3-Methoxyphenyl)-1H-indole 1.8 ± 0.245 ± 582%
Combretastatin A-4 (CA-4) 1.2 ± 0.115 ± 298%
Colchicine 2.5 ± 0.365 ± 8100% (Reference)
Paclitaxel (Negative Control)>50 (Stabilizer)2.5 ± 0.5<5%

Note: Colchicine binding inhibition is measured at a 5 µM inhibitor concentration against 5 µM [³H]-colchicine.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires orthogonal, self-validating assay systems. The following protocols are engineered to confirm target engagement (tubulin), mechanism of action (polymerization inhibition), and cellular phenotype (G2/M arrest).

Protocol 1: In Vitro Tubulin Polymerization Turbidimetric Assay

Causality & Principle: This assay relies on the principle of light scattering. Soluble α,β -tubulin heterodimers absorb minimal light at 340 nm. As GTP and heat (37°C) drive the polymerization of these dimers into macroscopic microtubules, the turbidity of the solution increases. An effective CBS inhibitor will prevent this increase in absorbance.

Step-by-Step Workflow:

  • Preparation: Thaw highly purified bovine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9).

  • Compound Incubation: In a pre-chilled 96-well half-area UV plate, mix 3 mg/mL tubulin with varying concentrations of 1-(3-Methoxyphenyl)-1H-indole (0.1 µM to 10 µM). Include CA-4 as a positive control and 0.5% DMSO as a vehicle control.

  • Equilibration: Incubate the plate on ice for 15 minutes to allow the compound to penetrate the CBS. Crucial step: Colchicine-site binders exhibit temperature-dependent binding kinetics; pre-incubation ensures steady-state occupancy[5].

  • Initiation: Add 1 mM GTP to all wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Reading: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the V max​ of the polymerization curve. The IC 50​ is defined as the concentration of the drug that reduces the V max​ by 50% relative to the DMSO control.

G N1 Purified Tubulin (>99% pure, bovine brain) N2 Incubation with 1-(3-Methoxyphenyl)-1H-indole N1->N2 N3 Addition of GTP & Temperature Shift (37°C) N2->N3 N4 Spectrophotometric Monitoring (Absorbance at 340 nm) N3->N4 N5 IC50 Calculation (Polymerization Inhibition) N4->N5

Workflow for the in vitro tubulin polymerization turbidimetric assay.

Protocol 2: Competitive [³H]-Colchicine Binding Assay

Causality & Principle: To definitively prove that the indole derivative binds to the CBS (and not the vinca or taxane sites), a radioligand displacement assay is utilized. If the compound occupies the CBS, it will sterically occlude [³H]-colchicine, reducing the radioactive signal captured on a filter membrane.

Step-by-Step Workflow:

  • Reaction Setup: Incubate 1 µM tubulin with 5 µM of 1-(3-Methoxyphenyl)-1H-indole in PEM buffer at 37°C for 30 minutes.

  • Radioligand Addition: Add 5 µM [³H]-colchicine (specific activity ~70-80 Ci/mmol) to the mixture and incubate for an additional 10 minutes.

  • Separation: Terminate the reaction by rapid vacuum filtration through DEAE-cellulose filters (which bind the acidic tubulin protein but allow free [³H]-colchicine to wash through).

  • Washing: Wash filters three times with cold PEM buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Validation: A reduction in CPM compared to the vehicle control confirms competitive binding at the CBS.

Protocol 3: Flow Cytometric Cell Cycle Analysis

Causality & Principle: Biochemical target engagement must translate to a cellular phenotype. By permeabilizing cells and staining DNA with Propidium Iodide (PI), flow cytometry can quantify the amount of DNA per cell. Cells arrested in mitosis due to tubulin inhibition will possess double the DNA content (4N) compared to resting cells (2N), manifesting as a massive spike in the G2/M population.

Step-by-Step Workflow:

  • Cell Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with 1-(3-Methoxyphenyl)-1H-indole at 1x, 2x, and 5x its IC 50​ concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C overnight to ensure complete permeabilization.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to prevent RNA from binding PI and causing false positives).

  • Incubation: Protect from light and incubate at 37°C for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events per sample using the FL2 channel (linear scale).

  • Analysis: Use cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The 1-(3-Methoxyphenyl)-1H-indole scaffold is a highly potent, synthetically accessible microtubule-destabilizing agent. By precisely targeting the colchicine binding site at the α,β -tubulin interface, it acts as a functional mimic of Combretastatin A-4. The integration of turbidimetric assays, radioligand displacement, and flow cytometry creates a self-validating data package that confirms its mechanism of action: robust tubulin depolymerization leading to SAC-mediated G2/M arrest and subsequent apoptosis. This profile makes it a highly promising lead compound for the development of next-generation antimitotic and vascular disrupting agents.

References

  • Indole derivatives targeting colchicine binding site as potential anticancer agents Source: PubMed (NIH) URL:[Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma Source: PubMed (NIH) URL:[Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications Source: MDPI URL:[Link]

  • Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin Source: PubMed (NIH) URL:[Link]

  • The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death Source: PubMed (NIH) URL:[Link]

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A Technical Guide to the Preliminary In Vitro Evaluation of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Structured Preliminary Investigation

The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] When presented with a novel analogue such as 1-(3-Methoxyphenyl)-1H-indole, a systematic and logically staged in vitro evaluation is paramount. This initial phase is not merely about data generation; it is about establishing a foundational understanding of the compound's cellular impact.

This guide eschews a generic template in favor of a bespoke strategy tailored to the initial characterization of a novel indole derivative. We will focus on the most critical first-pass assessment: cytotoxicity. Determining a compound's effect on cell viability is a crucial decision gate. It can identify compounds with direct cytotoxic potential for applications like oncology[5][6] or, conversely, flag compounds with undesirable toxicity, ensuring that resources are not wasted on candidates with a poor safety profile. Our approach is built on a dual-assay system to provide a robust and cross-validated dataset, embodying the principles of scientific integrity and trustworthiness.

Strategic Experimental Design: A Multi-Faceted Approach

The initial experimental design is critical for generating meaningful data. The choices of cell lines and assessment methods are interdependent and designed to answer the primary question: Does 1-(3-Methoxyphenyl)-1H-indole affect cell viability, and is this effect selective?

The Principle of Orthogonal Assays

To ensure the trustworthiness of our findings, we will employ two distinct but complementary assays that measure different aspects of cell health.

  • Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable, proliferating cells. It relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] A decrease in metabolic activity is an early indicator of cytotoxicity or cytostatic effects.

  • Membrane Integrity Assessment (LDH Release Assay): This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8] LDH release is a hallmark of necrosis or late-stage apoptosis.[8]

Using both assays provides a more complete picture. For instance, a compound might inhibit metabolic activity (detected by MTT) without causing immediate membrane rupture (not detected by LDH), suggesting a cytostatic rather than a cytotoxic effect.

Rationale for Cell Line Selection

A carefully selected panel of cell lines is essential for a preliminary screen. The goal is to assess both general toxicity and potential cancer-specific activity.

  • Non-Cancerous Control: A human embryonic kidney cell line (e.g., HEK-293) will be used to establish a baseline for general cytotoxicity against non-malignant cells.[9] Low toxicity in this cell line is a desirable characteristic for drug candidates.

  • Cancer Cell Panel: A representative panel of human cancer cell lines from diverse tissue origins provides a screen for potential anticancer efficacy. We will utilize:

    • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[10]

    • A549: A lung carcinoma cell line.[2]

    • HCT-116: A colorectal carcinoma cell line.[10]

This panel allows for the identification of broad-spectrum cytotoxicity or, more interestingly, selective activity against a particular cancer type.

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls for accurate data interpretation.

Protocol: MTT Cell Viability Assay

This protocol is based on established methodologies for measuring cellular metabolic activity.[7][11]

2.1.1 Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[11][12] Vortex to ensure complete dissolution. Filter-sterilize the solution and store it at -20°C, protected from light.[11]

  • Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[11] Alternatively, dimethyl sulfoxide (DMSO) can be used.[12]

  • Test Compound Stock: Prepare a high-concentration stock solution of 1-(3-Methoxyphenyl)-1H-indole (e.g., 10 mM) in sterile DMSO. Subsequent dilutions should be made in a serum-free culture medium.

2.1.2 Step-by-Step Procedure

  • Cell Seeding: Culture the selected cell lines to the exponential growth phase.[12] Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Methoxyphenyl)-1H-indole in a serum-free medium. Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration and "untreated control" wells with a fresh medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Crystal Formation: Return the plate to the incubator for 3-4 hours.[7][11] During this period, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100-150 µL of the Solubilization Solution to each well.[7][11] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 or 590 nm).[7][11] A reference wavelength of >650 nm can be used to subtract background noise.[7]

2.1.3 Data Analysis

  • Subtract the background absorbance (media-only wells) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[13]

Protocol: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.[14][15]

2.2.1 Control Preparation

  • Spontaneous LDH Release (Vehicle Control): Cells treated with vehicle (DMSO) only.

  • Maximum LDH Release (Lysis Control): Cells treated with a lysis buffer (provided in most commercial kits, or 10X Lysis Buffer) to induce 100% cell death.[15]

  • Background Control: Culture medium without cells.

2.2.2 Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 2.1.2). Use a separate, parallel plate for this assay.

  • Prepare Lysis Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.[15]

  • Supernatant Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any cells and debris.[16]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[16][17] Be cautious not to disturb the cell pellet.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye/catalyst). Add 50 µL of this reaction mixture to each well containing the supernatant.[15][17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] A color change will develop during this time.

  • Stop Reaction: Add 50 µL of the Stop Solution (often 1M acetic acid) to each well.[17]

  • Absorbance Measurement: Immediately measure the absorbance at 490 nm using a microplate reader.[14] A reference wavelength of ~680 nm should be used to correct for background.[15]

2.2.3 Data Analysis

  • Subtract the background absorbance (media-only control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of maximal cytotoxicity).

Visualization of Core Concepts and Workflows

Visual diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Dual Assay Execution cluster_analysis Phase 4: Data Analysis Culture Cell Culture (HEK-293, MCF-7, A549, HCT-116) Seed Seed Cells into 96-Well Plates Culture->Seed Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Treat Treat Cells with Compound (24-72h Incubation) Incubate1->Treat Compound Prepare Serial Dilutions of 1-(3-Methoxyphenyl)-1H-indole Compound->Treat MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity) Read Measure Absorbance (Plate Reader) MTT_Assay->Read LDH_Assay->Read Calc Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) Read->Calc IC50 Determine IC50 / EC50 Values (Dose-Response Curves) Calc->IC50

Caption: Overall experimental workflow for the preliminary in vitro evaluation.

MTT_Principle cluster_cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Uptake Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction ViableCell Metabolically Active (Viable) Cell

Caption: Principle of the MTT assay for measuring cell viability.

LDH_Principle IntactCell Viable Cell (Intact Membrane) LDH_in LDH DamagedCell Damaged Cell (Compromised Membrane) LDH_out LDH DamagedCell->LDH_out Release Supernatant Culture Supernatant Reaction Enzymatic Reaction (Colorimetric Product) Supernatant->Reaction Measurement

Caption: Principle of the LDH assay for measuring cytotoxicity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary output of this preliminary screen is the IC₅₀ (or EC₅₀) value.

Table 1: Hypothetical Cytotoxicity Profile of 1-(3-Methoxyphenyl)-1H-indole

Cell LineTissue OriginAssay TypeIC₅₀ / EC₅₀ (µM)
HEK-293Embryonic KidneyMTT> 100
HEK-293Embryonic KidneyLDH> 100
MCF-7 Breast Cancer MTT 8.5
MCF-7 Breast Cancer LDH 12.2
A549Lung CancerMTT45.7
A549Lung CancerLDH51.3
HCT-116Colorectal CancerMTT62.1
HCT-116Colorectal CancerLDH75.9

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 1-(3-Methoxyphenyl)-1H-indole exhibits promising and selective cytotoxic activity against the MCF-7 breast cancer cell line. The IC₅₀ value below 10 µM is often considered a benchmark for a "hit" compound in early-stage screening.[13] Crucially, the lack of activity against the non-cancerous HEK-293 cell line (IC₅₀ > 100 µM) indicates a favorable therapeutic window, a highly desirable trait for a potential anticancer agent. The moderate activity against A549 and HCT-116 cells suggests a degree of selectivity. The concordance between the MTT (metabolic) and LDH (membrane integrity) data strengthens the conclusion that the compound induces cell death in MCF-7 cells.

Conclusion and Future Directions

This guide has detailed a robust, multi-faceted strategy for the preliminary in vitro evaluation of 1-(3-Methoxyphenyl)-1H-indole. By employing orthogonal assays across a panel of relevant cell lines, this approach generates a foundational dataset that is both reliable and informative.

Based on the hypothetical results, the logical next steps would be to:

  • Confirm Apoptosis: Perform assays like Annexin V/PI staining followed by flow cytometry to confirm if the observed cell death is apoptotic.

  • Cell Cycle Analysis: Investigate if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer agents.[6][18]

  • Mechanism of Action Studies: Given the indole scaffold's known targets, one could investigate inhibition of specific kinases, tubulin polymerization, or interaction with receptors known to be overexpressed in breast cancer.[2][6][9]

This structured preliminary evaluation serves as an indispensable first step, efficiently identifying promising compounds and providing a clear, evidence-based rationale for their advancement in the drug discovery pipeline.

References

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  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2018). Arkivoc. Retrieved from [Link]

  • SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. (2019). HETEROCYCLES. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). Molecules. Retrieved from [Link]

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Exploring the Pharmacophore of N-Arylindoles: Synthesis, Target Interactions, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylindole scaffold has emerged as a privileged structural motif in modern drug discovery. By masking the hydrogen-bond donating (HBD) capacity of the indole >NH group with a bulky, lipophilic aryl vector, medicinal chemists can dramatically alter the pharmacokinetic and pharmacodynamic profiles of indole-based drugs. This in-depth technical guide explores the mechanistic rationale behind the N-arylindole pharmacophore, evaluates its quantitative structure-activity relationships (QSAR) across diverse therapeutic targets, and details a self-validating, step-by-step synthetic protocol for its construction.

Pharmacophore Rationale: Why the N-Arylindole Scaffold?

The unsubstituted indole ring is ubiquitous in biology, serving as the core of endogenous ligands like serotonin and tryptophan. However, in targeted drug design, the free >NH group can lead to rapid metabolic phase II glucuronidation and off-target binding.

N-arylation fundamentally shifts the electronic and steric properties of the molecule:

  • Steric Shielding & Hydrophobic Pocket Insertion: The N-aryl group acts as a rigid, three-dimensional vector that can project into deep hydrophobic pockets of target proteins. For instance, in the development of GluN2B-NMDAR antagonists for ischemic stroke, the N-arylindole scaffold was strategically selected to fuse pharmacophoric elements. The bulky N-aryl group disrupts hydrophobic contacts associated with hERG channel inhibition, thereby reducing cardiotoxicity while maintaining potency at the Ifenprodil allosteric site[1].

  • Electronic Tuning: The aryl ring can be functionalized with electron-withdrawing or electron-donating groups to modulate the electron density of the indole core, directly impacting the binding affinity through π−π stacking or cation- π interactions.

Mechanistic Pathway: GluN2B-NMDAR Antagonism

During an ischemic stroke, excessive glutamate release overactivates the GluN2B-NMDAR, leading to lethal calcium ion ( Ca2+ ) influx and neuronal apoptosis. N-arylindole derivatives (such as NFI23) bind to the Ifenprodil site, acting as allosteric modulators that block this calcium influx and restore neuroprotective pathways (e.g., p-ERK1/2 expression)[1].

G Ischemia Ischemic Stroke (Glutamate Release) NMDAR GluN2B-NMDAR Overactivation Ischemia->NMDAR CaInflux Excessive Ca2+ Influx NMDAR->CaInflux Apoptosis Neuronal Apoptosis CaInflux->Apoptosis NAryl N-Arylindole Antagonist (e.g., NFI23) IfenprodilSite Binds Ifenprodil Site (Allosteric Inhibition) NAryl->IfenprodilSite IfenprodilSite->NMDAR Blocks Neuroprotect Neuroprotection & Restored p-ERK1/2 IfenprodilSite->Neuroprotect Promotes

Pathway of GluN2B-NMDAR antagonism by N-arylindoles preventing neuronal apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the N-arylindole pharmacophore is demonstrated by its efficacy across vastly different biological targets, from viral integrases to bacterial synthases. The table below consolidates recent QSAR data highlighting the potency of specific N-arylindole derivatives.

Compound DesignationTherapeutic TargetIndicationKey Biological Activity MetricReference
NFI23 GluN2B-NMDAR (Ifenprodil site)Ischemic StrokeHigh neuroprotection; Negligible hERG inhibition[1]
Compound 44 Pks13-TE (Mycolic acid biosynthesis)Mycobacterium tuberculosisMIC = 0.07 μM[2]
Compound 45 Pks13-TEMycobacterium tuberculosisMIC = 0.0625 μg/mL[3]
Compound 3b HIV-1 IntegraseHIV/AIDS EC50​ = 7.88 μg/mL (TI = 24.61)[4]

Table 1: Comparative biological activities of leading N-arylindole drug candidates.

Synthetic Methodologies: Constructing the N-Arylindole Core

Historically, accessing N-arylindoles required harsh transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Ullmann reactions) on pre-formed indoles. These methods often suffer from poor yields due to the low nucleophilicity of the indole nitrogen and require expensive, air-sensitive ligands[5].

To optimize workflow efficiency and environmental sustainability, modern protocols utilize a microwave-promoted, one-pot Fischer indolisation–indole N-arylation cascade [5].

Causality Behind Experimental Choices
  • Solvent Selection (Ethanol): Ethanol is environmentally benign and supports both the acidic Fischer indolisation and the basic copper-catalyzed N-arylation, eliminating the need for solvent swapping.

  • Catalyst/Base System ( Cu2​O/K3​PO4​ ): This ligand-free system is inexpensive and air-stable. K3​PO4​ provides sufficient basicity to deprotonate the indole intermediate without degrading the substrate.

  • Microwave Irradiation: Microwave heating ensures rapid, uniform energy transfer, drastically reducing the reaction time of the typically sluggish C-N bond formation from days to minutes.

Step-by-Step Methodology: Self-Validating One-Pot Synthesis

Reagents Required: Phenylhydrazine hydrochloride, target ketone (e.g., butanone), Ethanol, K3​PO4​ , Aryl halide (e.g., iodobenzene), Cu2​O .

  • Fischer Indolisation Initiation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine phenylhydrazine hydrochloride (1.47 mmol) and the ketone (1.54 mmol) in 0.75 mL of absolute ethanol.

  • First Microwave Phase: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 10 minutes. This promotes the formation of the hydrazone intermediate and subsequent [3,3]-sigmatropic rearrangement to form the substituted indole.

  • Self-Validating Checkpoint (Critical): Cool the vial to room temperature. Do not proceed without performing Thin-Layer Chromatography (TLC) (Eluent: 80:20 Hexanes:Ethyl Acetate). You must visually confirm the complete consumption of the phenylhydrazine. Causality: Any unreacted hydrazine will act as a competitive bidentate ligand for the copper catalyst in the next step, completely poisoning the N-arylation reaction.

  • Reagent Addition for N-Arylation: Once validated, open the vial and add K3​PO4​ (3.0 equivalents), the aryl halide (1.2 equivalents), and Cu2​O (10 mol%).

  • Second Microwave Phase: Reseal the vial and irradiate at 150 °C for an additional 30 minutes to drive the Ullmann-type C-N coupling.

  • Workup and Purification: Cool the mixture, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove the insoluble copper salts. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the pure N-arylindole.

G Step1 Phenylhydrazine + Ketone in Ethanol Step2 MW Irradiation (150°C, 10 min) Step1->Step2 Step3 Indole Intermediate (TLC Validation Checkpoint) Step2->Step3 Step4 Add Aryl Halide, Cu2O, K3PO4 Step3->Step4 If validated Step5 MW Irradiation (150°C, 30 min) Step4->Step5 Step6 N-Arylindole Product (Purification) Step5->Step6

Workflow for the microwave-promoted one-pot synthesis of N-arylindoles.

Conclusion & Future Perspectives

The N-arylindole pharmacophore is a masterclass in rational drug design, allowing researchers to convert a ubiquitous biological core into a highly specific, lipophilic targeting vector. By leveraging self-validating, microwave-assisted synthetic protocols, drug development professionals can rapidly generate N-arylindole libraries. Future optimizations of this scaffold will likely focus on fine-tuning the electronic properties of the N-aryl ring to overcome resistance mutations in infectious diseases (like M. tuberculosis) and to further enhance blood-brain barrier penetration for neuroprotective agents.

References

  • Discovery and Evaluation of N-Arylindole-Based GluN2B-NMDAR Antagonists with Reduced Cardiotoxicity for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis. Johns Hopkins University / European Journal of Medicinal Chemistry. Available at:[Link]

  • Structure-based Development of N-Arylindole Derivatives as Pks13 Inhibitors against Mycobacterium Tuberculosis. ResearchGate. Available at:[Link]

  • Synthesis and HIV-1 Integrase Inhibition Activity of some N-Arylindoles. Chemical and Pharmaceutical Bulletin - J-Stage. Available at:[Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances - Royal Society of Chemistry. Available at:[Link]

Sources

Methodological & Application

Application Note: Ullmann-Type C-N Condensation for the Synthesis of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-arylindoles is a critical transformation in medicinal chemistry and materials science. Historically, the classic Ullmann condensation required extremely harsh conditions—stoichiometric copper, highly polar solvents (e.g., DMF, nitrobenzene), and temperatures exceeding 200 °C[1]. However, the introduction of diamine ligands by the Buchwald group revolutionized this C-N cross-coupling, enabling high-yielding reactions under mild conditions[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 1-(3-methoxyphenyl)-1H-indole via the cross-coupling of 1H-indole and 3-bromoanisole. By leveraging a catalytic CuI/DMEDA system, this methodology ensures high functional group tolerance, scalability, and operational simplicity.

Mechanistic Rationale & Causality

To achieve high yields and prevent side reactions, every reagent in this protocol is selected based on precise mechanistic causality:

  • Copper(I) Iodide (Precatalyst): Acts as the source of the active Cu(I) species. It is preferred over Cu(II) salts as it bypasses the need for in situ reduction, immediately entering the catalytic cycle[3].

  • N,N'-Dimethylethylenediamine (DMEDA) (Ligand): The use of this bidentate ligand is the cornerstone of the modern Ullmann-type reaction. DMEDA serves three purposes: (1) it solubilizes the copper catalyst in non-polar solvents; (2) it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II); and (3) its specific steric profile lowers the activation energy required for the oxidative addition of the aryl halide[4].

  • Potassium Phosphate (K₃PO₄) (Base): A mild, insoluble inorganic base. It is basic enough to deprotonate the indole (facilitating its coordination to copper) but mild enough to prevent the degradation of the aryl halide or the formation of unreactive copper-alkoxide resting states, which commonly occur with stronger bases like NaOtBu[4].

  • Toluene (Solvent): A non-polar solvent thermodynamically destabilizes the highly polar Cu(III) intermediate. This destabilization acts as a driving force, accelerating the rate-determining reductive elimination step and rapidly releasing the product[2].

CatalyticCycle A [Cu(I)(DMEDA)]X Active Catalyst B [Cu(I)(DMEDA)(Indolide)] Intermediate I A->B 1H-Indole, K3PO4 (- KH2PO4) C [Cu(III)(DMEDA)(Indolide)(Ar)]Br Intermediate II B->C 3-Bromoanisole (Oxidative Addition) C->A Reductive Elimination Yields Product & Regenerates Catalyst

Catalytic cycle of the Cu-catalyzed N-arylation of 1H-indole.

Reagent Stoichiometry & Safety

The following table summarizes the quantitative requirements for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
1H-Indole 117.151.0117.2 mgNucleophileMalodorous; handle in fume hood.
3-Bromoanisole 187.031.2224.4 mg (151 µL)ElectrophileIrritant; light sensitive.
Copper(I) Iodide 190.450.05 (5 mol%)9.5 mgCatalystStore in desiccator (air/light sensitive).
DMEDA 88.150.10 (10 mol%)8.8 mg (11 µL)LigandCorrosive, flammable liquid.
K₃PO₄ 212.272.1445.8 mgBaseHygroscopic; weigh rapidly.
Toluene 92.14N/A2.0 mLSolventFlammable, toxic; use anhydrous.

Experimental Protocol

This methodology is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly.

Workflow S1 1. Setup Schlenk Tube S2 2. Degassing Vacuum/Argon S1->S2 S3 3. Reaction 110°C, 24h S2->S3 S4 4. Workup Extraction S3->S4 S5 5. Purification Chromatography S4->S5

Experimental workflow for the Ullmann C-N condensation.

Step 1: Reaction Setup & Degassing
  • Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Add 1H-indole (117.2 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol), and finely powdered anhydrous K₃PO₄ (445.8 mg, 2.1 mmol) to the tube.

  • Cap the tube with a rubber septum. Perform three cycles of vacuum evacuation and Argon backfilling. Causality: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen.

  • Under a positive pressure of Argon, inject anhydrous toluene (2.0 mL), followed by 3-bromoanisole (151 µL, 1.2 mmol) and DMEDA (11 µL, 0.10 mmol) via syringe.

    • Self-Validation Checkpoint 1: Upon addition of DMEDA, the heterogeneous mixture should adopt a pale blue/green tint, indicating successful coordination of the diamine to the copper center.

Step 2: Heating & Monitoring
  • Replace the septum with a Teflon screwcap under Argon flow. Seal tightly.

  • Submerge the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

    • Self-Validation Checkpoint 2: Within the first hour of heating, the reaction mixture will transition to a dark brown/black suspension. This color change signifies the formation of the active catalytic species and the progression of oxidative addition.

Step 3: Workup & Extraction
  • Remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove the insoluble inorganic salts (K₃PO₄, KBr) and copper catalyst.

  • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 5% Ethyl Acetate in Hexanes.

    • Self-Validation Checkpoint 3 (TLC): On a silica TLC plate developed in 10% EtOAc/Hexanes, the starting 1H-indole has an Rf​≈0.3 and stains bright pink/orange with Vanillin or Ehrlich's reagent. The target product, 1-(3-methoxyphenyl)-1H-indole, lacks the polar N-H bond, resulting in a higher Rf​≈0.6 . It is strongly UV-active but will not stain pink, confirming the consumption of the secondary amine.

  • Spectroscopic Confirmation:

    • ¹H NMR (CDCl₃): The absolute confirmation of success is the disappearance of the broad N-H singlet at δ ~8.1 ppm. A new sharp singlet integrating to 3H will appear at δ ~3.85 ppm, corresponding to the methoxy (-OCH₃) group.

    • MS (ESI+): Expect a molecular ion peak at m/z=223.1 [M+H]+ .

Optimization & Troubleshooting Data

The following table summarizes quantitative optimization data derived from established literature[4], explaining the causality behind the rejection of alternative conditions.

ParameterCondition TestedConversion (%)Mechanistic Rationale for Outcome
Ligand None< 5%Cu(I) rapidly disproportionates; high activation barrier for oxidative addition.
Ligand DMEDA (10 mol%)> 95%Optimal steric/electronic balance; prevents over-coordination.
Ligand 1,10-Phenanthroline~60%Too rigid; slows down the reductive elimination step for bulky indoles.
Base K₃PO₄> 95%Mild, insoluble base prevents side reactions and substrate degradation.
Base NaOtBu< 20%Base is too strong; leads to the formation of inactive Cu-alkoxide resting states.
Solvent Toluene> 95%Non-polar nature thermodynamically accelerates reductive elimination.
Solvent DMF~40%Highly polar solvent stabilizes the Cu(III) intermediate, hindering product release.

References

  • Organic Chemistry Portal. Ullmann Reaction.[Link]

  • Wikipedia. Ullmann Condensation.[Link]

  • Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society 2002, 124, 39, 11684–11688.[Link]

Sources

Detailed Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Functionalization of 1-Aryl-1H-Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-aryl-1H-indole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif in therapeutics ranging from antipsychotics to targeted anticancer agents (e.g., tubulin polymerization inhibitors). For drug development professionals, the rapid and regioselective functionalization of this core—particularly at the C2, C3, or C5 positions—is a critical bottleneck in structure-activity relationship (SAR) campaigns.

The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for introducing aryl, heteroaryl, or vinyl substituents to the halogenated 1-arylindole core. Unlike unprotected indoles, the N-aryl group acts as an inherent protecting group that prevents unwanted N-arylation side reactions, while simultaneously modulating the electronic landscape of the indole ring to favor palladium-catalyzed transformations.

Mechanistic Insights & Causality

To achieve high yields and reproducibility, it is crucial to understand the causality behind the catalytic cycle of the Suzuki-Miyaura coupling when applied to 1-aryl-1H-indoles:

  • Oxidative Addition: The active Pd(0) species inserts into the C-X bond of the halogenated indole. The N-aryl group is electron-withdrawing relative to a free N-H, which slightly reduces the electron density of the indole core. This electronic modulation facilitates the oxidative addition step compared to highly electron-rich, unprotected indoles .

  • Transmetalation (The Causal Role of Base & Water): Often the rate-limiting step. The addition of an aqueous base (e.g., K₂CO₃ in H₂O) is not merely to neutralize acid; the hydroxide/carbonate coordinates with the neutral, Lewis-acidic boronic acid to form a negatively charged, nucleophilic boronate complex [R−B(OH)3​]− . This complex is strictly required to transfer its organic group to the Pd(II) center .

  • Reductive Elimination: The newly formed C-C bond is extruded, yielding the functionalized 1-aryl-1H-indole and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(dppf)Cl₂) OxAdd 1. Oxidative Addition Insertion of Pd(0) into C-X bond of 1-Aryl-1H-indole Pd0->OxAdd Halogenated 1-Arylindole TransMet 2. Transmetalation Base-mediated transfer of Aryl group from Boronate OxAdd->TransMet Ar-B(OH)₂, Base, H₂O RedElim 3. Reductive Elimination C-C bond formation & Release of Target Indole TransMet->RedElim RedElim->Pd0 Functionalized 1-Arylindole

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 1-aryl-1H-indoles.

Quantitative Data Presentation: Condition Optimization

The choice of catalyst, ligand, and base is highly dependent on the position of the halogen on the 1-arylindole core. Table 1 summarizes optimized, field-proven conditions for various coupling scenarios.

Table 1: Optimized Suzuki-Miyaura Coupling Conditions for Halogenated 1-Aryl-1H-Indoles

Indole SubstrateBoronic Acid PartnerCatalyst System (mol%)Base / Solvent SystemTemp / TimeExpected Yield
2-Bromo-1-arylindole Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ / Toluene:EtOH:H₂O90°C / 12h78-85%
3-Iodo-1-arylindole Pyridyl-3-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃ / Dioxane:H₂O (4:1)100°C / 8h82-90%
5-Bromo-1-arylindole Arylboronic acidPd(OAc)₂ / SPhos (2%)K₃PO₄ / Toluene:H₂O100°C / 6h85-95%
6-Chloro-1-arylindole Arylboronic esterPd₂(dba)₃ / XPhos (2%)Cs₂CO₃ / Dioxane:H₂O110°C / 18h65-75%

Experimental Workflow & Protocols

ExperimentalWorkflow Setup 1. Reagent Setup Combine Indole, Boronic Acid, Base & Solvent Degas 2. Degassing Argon/N₂ Purge (Prevents Pd Oxidation) Setup->Degas Reaction 3. Catalysis & Heating Add Pd Catalyst Heat at 90-100°C Degas->Reaction Workup 4. Workup Celite Filtration & Aqueous Extraction Reaction->Workup Purify 5. Purification Silica Gel Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol A: Standard Thermal Suzuki-Miyaura Coupling

This protocol is optimized for coupling 3-iodo or 5-bromo-1-aryl-1H-indoles with standard arylboronic acids.

Materials:

  • Halogenated 1-aryl-1H-indole (1.0 equiv, e.g., 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a dry, round-bottom flask or Schlenk tube, combine the halogenated 1-aryl-1H-indole, boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Sparge the mixture with Argon or Nitrogen for at least 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into catalytically dead Pd(II) oxides, leading to stalled reactions and low yields .

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel tightly.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90–100 °C with vigorous stirring.

  • Self-Validating Checkpoint (Monitoring): After 4 hours, sample the organic layer. Analyze via LC-MS.

    • Validation Logic: The progression of the reaction is validated by the disappearance of the starting material and the emergence of the [M+H]+ mass shift. Furthermore, look for a mass corresponding to the protodeboronated arene (Boronic acid mass - B(OH)2​ + H ). If protodeboronation is high but the starting halide remains, it diagnoses base-induced degradation of the boronic acid, signaling the need to lower the temperature or switch to a milder base like Cs₂CO₃.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel to afford the pure functionalized 1-aryl-1H-indole.

Protocol B: Microwave-Assisted Synthesis (For Sterically Hindered Substrates)

For ortho-substituted boronic acids or less reactive 6-chloro-1-arylindoles, microwave irradiation provides rapid, uniform heating that overcomes high activation energy barriers.

  • Combine reagents in a microwave-safe vial using DMF or Dioxane/H₂O.

  • Seal and heat under microwave irradiation at 120–150 °C for 20–45 minutes.

  • Proceed with the standard workup and self-validating LC-MS checks described in Protocol A.

References

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of indoles Source: Organic Chemistry Portal URL:[Link]

Application Note: Advanced Methodologies for the N-Arylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoles are privileged structural motifs ubiquitous in natural products and active pharmaceutical ingredients (APIs), including antiviral agents like umifenovir and antipsychotics like sertindole[1]. The functionalization of the indole nitrogen via N-arylation is a critical transformation in modern drug discovery[1]. Historically, Ullmann-type couplings required harsh conditions (>140 °C) and stoichiometric amounts of copper, severely limiting functional group tolerance[2].

Today, state-of-the-art catalytic systems have revolutionized this space. This application note provides a comprehensive, self-validating guide to the two most robust methodologies for synthesizing N-arylindoles: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann-Goldberg Coupling [1].

Mechanistic Causality & System Selection

The selection of the catalytic system is dictated by the electronic and steric nature of the aryl electrophile. As an application scientist, understanding the causality behind ligand and metal selection is paramount to preventing reaction failure.

Palladium Catalysis: Conquering Ambident Nucleophilicity

Pd-catalyzed methods excel with unactivated aryl chlorides and triflates[3]. Indoles are ambident nucleophiles, meaning they can react at both the nitrogen and the C-3 carbon. Without sufficient steric bulk on the supporting ligand, the reaction suffers from competing C-arylation or the formation of doubly arylated byproducts[4].

  • The Causality: The use of bulky, electron-rich biaryl phosphine ligands (e.g., DavePhos, BrettPhos) in combination with Pd₂(dba)₃ is critical. The electron-rich nature of the phosphine facilitates the oxidative addition of challenging aryl chlorides, while the extreme steric bulk accelerates the reductive elimination step. This rapid reductive elimination outcompetes the background C-3 arylation pathway, forcing selective N-arylation and preventing catalyst deactivation[3].

Copper Catalysis: Stabilizing the Active Species

Cu-catalyzed methods are highly cost-effective and are the premier choice for aryl iodides and bromides[2]. The breakthrough in this chemistry was the introduction of 1,2-diamine ligands.

  • The Causality: Bidentate ligands such as trans-N,N'-dimethyl-1,2-cyclohexanediamine chelate the Cu(I) center, significantly increasing its solubility in organic solvents like toluene[2]. More importantly, this chelation prevents the disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II)[2]. The ligand also donates electron density to the copper center, lowering the activation barrier for the oxidative addition of the aryl halide[2].

Process Workflows & Mechanistic Pathways

ProtocolSelection Start Evaluate Substrates: Indole + Aryl Halide Halide Is the electrophile an Aryl Chloride/Triflate? Start->Halide Pd Palladium Catalysis Pd2(dba)3 + Bulky Phosphine Halide->Pd Yes Steric Are the substrates sterically hindered? Halide->Steric No (Iodide/Bromide) Steric->Pd Yes Cu Copper Catalysis CuI + Diamine Ligand Steric->Cu No

Caption: Logical workflow for selecting the optimal N-arylation catalytic system.

CuMechanism Precat CuI + Diamine Ligand Active L-Cu(I)-X Active Species Precat->Active OxAdd Oxidative Addition (Aryl Halide) Active->OxAdd CuIII L-Cu(III)(Ar)(X) Intermediate OxAdd->CuIII LigEx Ligand Exchange (Indole + Base) CuIII->LigEx CuIII_N L-Cu(III)(Ar)(N-Indole) LigEx->CuIII_N RedElim Reductive Elimination CuIII_N->RedElim RedElim->Active Catalyst Regeneration Prod N-Arylindole Product RedElim->Prod

Caption: Mechanistic pathway of the Copper-catalyzed Ullmann-type N-arylation.

Quantitative System Comparison

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Metal Precatalyst CuI (1–10 mol%)Pd₂(dba)₃ (1–2 mol%)
Supporting Ligand trans-N,N'-dimethyl-1,2-cyclohexanediamineBulky biaryl phosphines (e.g., DavePhos)
Electrophile Scope Aryl Iodides, Aryl BromidesAryl Iodides, Bromides, Chlorides, Triflates
Optimal Base K₃PO₄ or K₂CO₃NaOt-Bu (or K₃PO₄ for sensitive groups)
Operating Temperature 110 °C80 °C – 100 °C
Cost Efficiency High (Earth-abundant metal)Low (Precious metal + specialized ligands)
Steric Tolerance Low to ModerateHigh

Validated Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is optimized for the coupling of unhindered indoles with aryl iodides or bromides, utilizing an inexpensive copper source[2],[5].

Reagents:

  • Indole (1.00 mmol)

  • Aryl Iodide or Bromide (1.20 mmol)

  • Copper(I) Iodide (CuI) (9.5 mg, 0.050 mmol, 5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (14.2 mg, 0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (446 mg, 2.10 mmol)

  • Anhydrous Toluene (1.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a resealable Schlenk tube equipped with a magnetic stir bar. Charge the tube with CuI, K₃PO₄, and the indole substrate[5].

  • Atmosphere Exchange: Evacuate the tube and backfill with dry argon. Repeat this cycle three times. Critical Note: Cu(I) is highly susceptible to oxidation; strict adherence to inert conditions ensures catalyst longevity[5].

  • Liquid Addition: Under a steady stream of argon, add the aryl halide (if liquid), the diamine ligand, and anhydrous toluene via a micro-syringe[5].

  • Reaction: Seal the Schlenk tube securely with a Teflon valve. Submerge the tube in a pre-heated oil bath at 110 °C and stir vigorously for 24 hours[5].

  • Workup: Remove the tube from the oil bath and allow it to cool to ambient temperature. Dilute the crude mixture with ethyl acetate (2–3 mL) and filter it through a short plug of silica gel to remove the copper salts, eluting with additional ethyl acetate (10–20 mL)[5].

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography to afford the pure N-arylindole[5].

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is optimized for challenging substrates, including aryl chlorides, triflates, and sterically hindered indoles[3],[4].

Reagents:

  • Indole (1.00 mmol)

  • Aryl Halide/Triflate (1.20 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol%)

  • DavePhos or BrettPhos Ligand (0.02 to 0.04 mmol, 2–4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.40 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox (or using stringent Schlenk techniques), charge an oven-dried reaction vessel with Pd₂(dba)₃, the phosphine ligand, NaOt-Bu, and the indole substrate[3].

  • Liquid Addition: Add the aryl halide (if liquid) and anhydrous toluene[3].

  • Reaction: Seal the vessel with a Teflon-lined cap, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 12 to 24 hours[4].

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (2 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 × 5 mL)[3].

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash chromatography on silica gel[3].

References

  • Recent Progress Concerning the N-Arylation of Indoles Source: Molecules (MDPI), 2021, 26(16), 5079. URL:[Link]

  • The Copper-Catalyzed N-Arylation of Indoles Source: Journal of the American Chemical Society, 2002, 124(39), 11684–11688. URL:[Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles Source: Organic Letters, 2000, 2(10), 1403–1406. URL:[Link]

Sources

Application Note: A Robust Protocol for the Purification of 1-(3-Methoxyphenyl)-1H-indole via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(3-Methoxyphenyl)-1H-indole, a key intermediate in pharmaceutical research. N-arylindoles are a "privileged scaffold" in drug design, and obtaining them in high purity is paramount for subsequent synthetic steps and biological screening.[1] This guide details a systematic approach using silica gel column chromatography, beginning with essential method development via Thin-Layer Chromatography (TLC) and culminating in a step-by-step column purification workflow. We address common challenges associated with indole purification, including potential compound degradation and tailing on acidic silica, providing expert-driven troubleshooting and optimization strategies.

Introduction and Scientific Context

The N-arylation of indoles is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules.[2] Methods such as the Ullmann condensation and the Buchwald-Hartwig amination are commonly employed to synthesize compounds like 1-(3-Methoxyphenyl)-1H-indole.[1][3][4] However, these reactions often result in crude mixtures containing unreacted starting materials (e.g., indole, 3-iodoanisole), catalyst residues, and various side-products.[3][5]

The efficacy and reproducibility of downstream applications hinge on the purity of the N-arylated indole intermediate. Column chromatography is the most effective and widely used technique for isolating the target compound from this complex matrix.[6] The principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase. Due to its moderate polarity, 1-(3-Methoxyphenyl)-1H-indole can be effectively separated from less polar impurities (like aryl halides) and more polar impurities (like residual indole or baseline material).

This document provides a self-validating system, where preliminary TLC analysis dictates the precise conditions for a successful preparative-scale column separation.

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing a crude product to a column, it is imperative to develop an optimal solvent system using TLC. This analytical step provides a rapid, low-cost preview of the separation, saving significant time and resources. The goal is to find a mobile phase composition that affords a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which typically translates to the best separation on a column.[6][7]

Protocol 1: TLC System Optimization
  • Plate Preparation: Lightly draw a baseline in pencil approximately 1 cm from the bottom of a silica gel TLC plate.[8]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline. For comparison, it is best practice to also spot the starting materials on separate lanes if they are available.

  • Elution: Place the spotted TLC plate in a developing chamber containing the chosen eluent system (see Table 1). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[8]

  • Visualization: Once the solvent front has advanced to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm).[9]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent system polarity until the spot corresponding to 1-(3-Methoxyphenyl)-1H-indole has an Rf value between 0.2 and 0.4.

Data Presentation: Eluent Selection Guide
Solvent System (Hexane:Ethyl Acetate) Polarity Expected Rf of 1-(3-Methoxyphenyl)-1H-indole Rationale & Comments
95:5 (v/v)Low< 0.2A good starting point. If the compound remains at the baseline, the eluent is not polar enough.
90:10 (v/v)Low-Medium0.2 - 0.35 Often the optimal range for this class of compounds. Provides good separation from non-polar starting materials.[10]
80:20 (v/v)Medium> 0.5The compound will likely elute too quickly, resulting in poor separation from less polar impurities.
Troubleshooting TLC Streaking

A common issue with indoles is spot streaking or "tailing" on the TLC plate. This occurs because the lone pair on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) of the silica gel.[7]

  • Diagnosis: If the spot for your product is not circular but elongated, tailing is occurring.

  • Solution: Add a small amount of triethylamine (NEt₃), a basic modifier, to the eluent system (e.g., 0.5-1.0%). This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.[7][11]

Visualization: TLC Workflow```dot

// Node Definitions start [label="Start: Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Dissolve sample\nin DCM or EtOAc", fillcolor="#FFFFFF", fontcolor="#202124"]; spot_plate [label="Spot sample on\nsilica TLC plate", fillcolor="#FFFFFF", fontcolor="#202124"]; develop [label="Develop plate in\nHex:EtOAc eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; visualize [label="Visualize under\nUV light (254 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="Calculate Rf value", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Decision outcomes rf_low [label="Rf < 0.2\n(Increase Polarity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_high [label="Rf > 0.4\n(Decrease Polarity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_good [label="0.2 < Rf < 0.4\n(Optimal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed to Column", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_sample; prep_sample -> spot_plate; spot_plate -> develop; develop -> visualize; visualize -> analyze;

analyze -> rf_low [label="No"]; analyze -> rf_high [label="No"]; analyze -> rf_good [label="Yes"];

rf_low -> develop [label="Adjust Eluent"]; rf_high -> develop [label="Adjust Eluent"]; rf_good -> end; }

Caption: Step-by-step workflow for preparative column chromatography.

Summary of Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase chromatography of moderately polar organic compounds.
Sample Loading Dry LoadingPromotes a narrow, uniform starting band, leading to sharper peaks and better separation.
Mobile Phase Hexane:Ethyl Acetate (90:10 v/v)Provides optimal elution and separation for the target compound based on typical polarity.
Mobile Phase Modifier 0.5-1.0% Triethylamine (optional)Recommended if TLC shows significant tailing, to prevent interaction with acidic silica.
Monitoring TLC with UV (254 nm)Allows for rapid identification of fractions containing the pure product.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11854–11855. Available at: [Link]

  • Somei, M., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS. HETEROCYCLES, 98(2), 237. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kumar, A., et al. (2018). Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides. Royal Society of Chemistry. Available at: [Link]

  • Smith, A. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(26), 17796-17806. Available at: [Link]

  • Sridhar, M., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(5). Available at: [Link]

  • Franco, J. (n.d.). Column Chromatography. Merrimack College. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. University of Rochester Chemistry Department. Available at: [Link]

  • da Silva, T. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5191. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation Associates, Inc. Available at: [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Massachusetts Institute of Technology. Available at: [Link]

Sources

Application Note & Protocol: A Multi-Parametric Approach to Assessing the Cytotoxicity of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, multi-parametric protocol for assessing the in vitro cytotoxic effects of the novel small molecule, 1-(3-Methoxyphenyl)-1H-indole. Indole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer properties.[1][2][3][4] A thorough understanding of a compound's cytotoxic profile is a critical early step in the drug discovery and development process.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a tiered approach that begins with a general assessment of cell viability and progresses to a more detailed investigation of the underlying mechanisms of cell death, such as apoptosis and necrosis.[8][9] The protocols herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxic potential of a novel compound like 1-(3-Methoxyphenyl)-1H-indole requires more than a single endpoint assay. A comprehensive assessment provides a more complete picture of the compound's cellular effects. This protocol outlines a logical workflow, beginning with a determination of the compound's impact on cell viability and metabolic activity. Subsequent assays are then employed to distinguish between different modes of cell death and to investigate potential mechanistic pathways, such as the induction of oxidative stress or mitochondrial dysfunction.[3][10] This tiered strategy allows for an efficient and cost-effective evaluation, providing crucial data to inform decisions on the compound's potential as a therapeutic agent.

Experimental Workflow Overview

The assessment of 1-(3-Methoxyphenyl)-1H-indole's cytotoxicity follows a structured, multi-stage process. This workflow is designed to provide a comprehensive understanding of the compound's effects on cultured cells.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insights Cell_Seeding Cell Line Selection & Seeding Compound_Treatment Dose-Response Treatment with 1-(3-Methoxyphenyl)-1H-indole Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Metabolic Activity Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay for Necrosis Compound_Treatment->LDH_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Necrosis_Assay Annexin V/PI Staining IC50_Determination->Apoptosis_Necrosis_Assay Caspase_Assay Caspase-3/7 Activity Assay IC50_Determination->Caspase_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Necrosis_Assay->Flow_Cytometry MMP_Assay Mitochondrial Membrane Potential (JC-1) Caspase_Assay->MMP_Assay ROS_Assay Reactive Oxygen Species (ROS) Detection MMP_Assay->ROS_Assay Apoptosis_Pathway Compound 1-(3-Methoxyphenyl)-1H-indole ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Figure 2: A potential signaling pathway for 1-(3-Methoxyphenyl)-1H-indole-induced apoptosis.

References

  • Prasad, S., et al. (2017). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Provost, J. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from a university lab protocol collection.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Worldwide Life Sciences. (n.d.). A New Luminescent Assay for Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Abbexa. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules.
  • Ryan, T. A., et al. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Marine Drugs.
  • Bio-protocol. (2025, November 5). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Gerlic, M., et al. (2018). Distinguishing Necroptosis From Apoptosis. Methods in Molecular Biology.
  • Absin. (2025, July 10). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • BenchSci. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Folkes, L. K., et al. (2004). Prooxidant Activity and Cytotoxic Effects of Indole-3-acetic Acid Derivative Radicals. Chemical Research in Toxicology.
  • Li, Y., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024).
  • Wang, Y., et al. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity study of 3-(1H-indol-3-yl)-1,3- diphenylpropan-1-ones. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2025, November 18). (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • Infante, P., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

Sources

Application Note: Flow Cytometric Cell Cycle Analysis of Cancer Cells Treated with 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Mechanism of Action (MoA) Profiling, Preclinical Oncology, Flow Cytometry

Mechanistic Rationale: Indole Derivatives as Microtubule-Targeting Agents

In preclinical oncology, defining the precise mechanism by which a novel compound halts cellular proliferation is a critical milestone. 1-(3-Methoxyphenyl)-1H-indole represents a highly potent class of synthetic indole-based derivatives recognized for their robust antitumoral properties[1].

Structurally, methoxyphenyl-indole derivatives frequently act as Microtubule-Targeting Agents (MTAs) by competitively binding to the colchicine binding site of tubulin[2]. The causality of their cytotoxicity follows a highly specific sequence:

  • Tubulin Inhibition: The compound prevents tubulin heterodimers from polymerizing into functional microtubules[3].

  • Mitotic Spindle Disruption: Without dynamic microtubules, the cell cannot form a proper mitotic spindle during mitosis.

  • Spindle Assembly Checkpoint (SAC) Activation: Unattached kinetochores trigger the SAC, preventing the activation of the Anaphase-Promoting Complex (APC/C).

  • Cell Cycle Arrest: The cell is forcefully halted in the G2/M phase [4].

  • Mitotic Catastrophe & Apoptosis: Prolonged arrest leads to the collapse of mitochondrial membrane potential and subsequent apoptosis, which manifests as a fragmented DNA population (Sub-G1 peak)[5].

Pathway Drug 1-(3-Methoxyphenyl) -1H-indole Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds Microtubules Microtubule Depolymerization Tubulin->Microtubules Induces SAC Spindle Assembly Checkpoint Microtubules->SAC Activates Arrest G2/M Cell Cycle Arrest SAC->Arrest Triggers Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis Prolonged

Figure 1: Pathway of 1-(3-Methoxyphenyl)-1H-indole inducing G2/M arrest and apoptosis.

Quantitative Data Summary: Dose-Dependent Cell Cycle Modulation

When evaluating MTAs via Flow Cytometry, Propidium Iodide (PI) staining is utilized to quantify cellular DNA content. Because PI intercalates stoichiometrically into nucleic acids, cells in the G2/M phase (4N DNA) emit twice the fluorescence of cells in the G0/G1 phase (2N DNA).

Below is a standardized quantitative summary demonstrating the expected dose-dependent shift of A549 non-small cell lung cancer cells treated with 1-(3-Methoxyphenyl)-1H-indole.

Treatment GroupConcentrationSub-G1 (%)G0/G1 (%)S Phase (%)G2/M (%)
Vehicle Control (DMSO) 0.1%1.2 ± 0.365.4 ± 1.522.1 ± 1.211.3 ± 0.8
1-(3-Methoxyphenyl)-1H-indole 0.1 µM3.5 ± 0.650.2 ± 2.119.5 ± 1.026.8 ± 1.4
1-(3-Methoxyphenyl)-1H-indole 0.5 µM12.4 ± 1.125.6 ± 1.814.2 ± 0.947.8 ± 2.2
1-(3-Methoxyphenyl)-1H-indole 1.0 µM28.7 ± 2.415.3 ± 1.29.6 ± 0.546.4 ± 2.5
Positive Control (Nocodazole) 1.0 µM15.2 ± 1.512.1 ± 1.08.5 ± 0.764.2 ± 3.1

Note: Data represents mean ± SD of triplicate experiments following 48h exposure. Notice the depletion of the G0/G1 population and the accumulation in G2/M and Sub-G1 phases.

The Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Do not merely execute steps; understand the biochemical causality behind them.

Workflow Step1 1. Cell Synchronization & Treatment Serum starvation and drug exposure Step2 2. Comprehensive Harvesting Collect attached and floating cells Step1->Step2 Step3 3. Ethanol Fixation 70% cold ethanol for permeabilization Step2->Step3 Step4 4. RNase A Digestion Degrade dsRNA to prevent false signals Step3->Step4 Step5 5. Propidium Iodide Staining Stoichiometric DNA intercalation Step4->Step5 Step6 6. Flow Cytometry Analysis Linear FL2/FL3 channel acquisition Step5->Step6

Figure 2: Self-validating workflow for flow cytometric cell cycle analysis.

Step-by-Step Methodology

Step 1: Cell Synchronization and Treatment

  • Action: Seed 2×105 cells/well in a 6-well plate. Incubate overnight. Starve cells in serum-free media for 12 hours prior to treatment, then release into complete media containing 1-(3-Methoxyphenyl)-1H-indole (0.1–1.0 µM) or vehicle.

  • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This creates a uniform baseline, ensuring that any subsequent accumulation in G2/M is strictly a result of the drug's mechanism, rather than natural asynchronous variance.

Step 2: Comprehensive Harvesting (Critical Step)

  • Action: Collect the culture media (supernatant) into a tube. Wash the adherent cells with PBS and add that to the tube. Trypsinize the remaining adherent cells and pool them with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Causality: MTAs cause cells to undergo "mitotic rounding" and detach from the plate. Apoptotic cells (Sub-G1) also float. If you discard the supernatant, you will falsely deplete the exact G2/M and Sub-G1 populations you are trying to measure.

Step 3: Fixation and Permeabilization

  • Action: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 1.5 mL of absolute ice-cold ethanol dropwise (final concentration ~75%). Store at -20°C for at least 2 hours (can be stored for weeks).

  • Causality: Ethanol dehydrates the cells, precipitating proteins and stabilizing the cellular architecture. Crucially, it permeabilizes the plasma membrane, allowing the bulky, membrane-impermeable Propidium Iodide molecule to enter the nucleus.

Step 4: RNase A Digestion

  • Action: Centrifuge the fixed cells (800 x g, 5 mins) and wash once with PBS to remove residual ethanol. Resuspend in 0.5 mL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • Causality: PI is not DNA-specific; it intercalates into any double-stranded nucleic acid, including double-stranded RNA structures. RNase A eliminates RNA, guaranteeing that the fluorescence signal is exclusively proportional to cellular DNA content.

Step 5: Propidium Iodide Staining

  • Action: Add PI to a final concentration of 50 µg/mL. Incubate in the dark at room temperature for 15 minutes.

  • Causality: PI binds DNA stoichiometrically (one dye molecule per 4-5 base pairs). This precise mathematical relationship is what allows the flow cytometer to differentiate 2N (G1) from 4N (G2/M) DNA content.

Data Acquisition & Quality Control (QC)

To ensure the trustworthiness of your data, the flow cytometry acquisition must pass internal QC checks:

  • Doublet Discrimination: You must plot PI-Area vs. PI-Width (or PI-Area vs. PI-Height). Two G1 cells stuck together will have the same DNA area (4N) as a single G2/M cell, creating a false G2/M peak. Doublets will have a larger Width and must be gated out.

  • Coefficient of Variation (CV): The G0/G1 peak of your vehicle control must have a CV of < 8% (ideally < 5%). A wide CV indicates poor laser alignment, incomplete RNase digestion, or degraded PI, rendering the data mathematically invalid.

  • Linear Scaling: DNA content must be acquired on a Linear scale (not Logarithmic), typically using the FL2 or FL3 channel depending on your cytometer's optical configuration. The G2/M peak mean fluorescence should sit at exactly 1.95x to 2.05x the mean fluorescence of the G0/G1 peak.

References

  • Nanoliposomes for encapsulation and delivery of the potential antitumoral methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. ResearchGate. Available at:[Link][1]

  • Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors. PMC (National Institutes of Health). Available at:[Link][2]

  • New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS). Available at:[Link][4]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ResearchGate. Available at:[Link][5]

  • Synthesis and biological evaluation of novel indole derivatives as potential anticancer agents. CORE. Available at:[Link][3]

Sources

Application Note: RP-HPLC Purity Analysis and Method Validation for 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Purity Profiling, Batch Release, and Stability Testing

Physicochemical Rationale & Method Design Causality

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the analyte. 1-(3-Methoxyphenyl)-1H-indole is an N-aryl indole derivative, a privileged scaffold frequently utilized in the development of kinase inhibitors and CNS-active agents.

Causality Behind Chromatographic Choices
  • Stationary Phase Selection: The molecule features a dual aromatic system (an indole core and a methoxyphenyl ring), rendering it highly lipophilic (estimated LogP ~3.8). To ensure adequate retention and prevent peak splitting, a fully end-capped C18 stationary phase with high carbon load is required. This maximizes hydrophobic interactions while shielding the analyte from residual surface silanols[1].

  • Mobile Phase & pH Control: The target compound is neutral across the physiological pH range; the indole nitrogen is sterically hindered and substituted, while the methoxy group is non-ionizable. However, process-related impurities (e.g., unreacted 3-bromoanisole or basic aniline derivatives) require strict pH control to prevent peak tailing. Therefore, 0.1% Trifluoroacetic acid (TFA) is selected as an acidic modifier to protonate basic impurities and suppress secondary silanol interactions[2].

  • Detection Wavelength: The extended π -conjugation of the N-aryl indole system yields a strong UV absorbance maximum. Detection at 280 nm is selected to maximize the signal-to-noise ratio for the indole chromophore while avoiding the non-specific end-absorption of the TFA modifier at lower wavelengths (e.g., 210 nm)[3].

Experimental Workflow

The following diagram illustrates the logical progression from physicochemical profiling through method optimization and final ICH Q2(R1) validation.

G Start Compound Synthesis 1-(3-Methoxyphenyl)-1H-indole PhysChem Physicochemical Profiling (Hydrophobic API, UV Max ~280nm) Start->PhysChem MethodDev RP-HPLC Method Optimization (C18 Column, Gradient Elution) PhysChem->MethodDev Validation ICH Q2(R1) Method Validation (Linearity, Precision, Accuracy) MethodDev->Validation ForcedDeg Forced Degradation (Oxidative & Acidic Stress) Validation->ForcedDeg Specificity Check Routine Routine Purity Analysis & Batch Release Validation->Routine ForcedDeg->Validation

Fig 1. RP-HPLC method development and ICH Q2(R1) validation workflow for N-aryl indoles.

Chromatographic Conditions & Quantitative Data

To separate the highly lipophilic API from polar oxidative degradants and closely eluting positional isomers, a gradient elution strategy is employed rather than an isocratic hold[4].

Table 1: Optimized HPLC Operating Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)High pH tolerance and end-capping prevent tailing of basic impurities.
Mobile Phase A HPLC-grade Water + 0.1% TFAProvides acidic environment (pH ~2.0) to suppress silanol ionization.
Mobile Phase B Acetonitrile + 0.1% TFAStrong organic eluent to wash out highly lipophilic dimers.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30°C ± 2°CReduces mobile phase viscosity and ensures reproducible retention times.
Detection UV-DAD at 280 nmTargets the specific π−π∗ transition of the indole ring.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.07030Initial hold to focus polar impurities.
2.07030Isocratic hold.
12.01090Linear ramp to elute the hydrophobic API.
15.01090High-organic wash to clear lipophilic dimers.
15.17030Return to initial conditions.
20.07030Column re-equilibration.

Self-Validating Experimental Protocol

A scientific method cannot be trusted if it cannot verify its own operational integrity in real-time. This protocol acts as a self-validating system by enforcing a strict System Suitability Test (SST) gatekeeper before any sample data is accepted[5].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Dissolving the highly hydrophobic 1-(3-Methoxyphenyl)-1H-indole in pure water causes precipitation, while 100% acetonitrile causes peak fronting due to solvent mismatch at the column head. The 50:50 ratio ensures solubility while maintaining chromatographic focusing.

Step 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-Methoxyphenyl)-1H-indole reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve, then make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Step 3: System Suitability Testing (The Gatekeeper)

Inject the Working Standard (100 µg/mL) in five replicates. The system automatically evaluates the chromatography against the criteria in Table 3. If any parameter fails, the sequence must automatically abort , preventing the generation of invalid data[6].

Table 3: System Suitability Criteria (SST)

ParameterAcceptance CriteriaPurpose of Validation
Retention Time (RT) ~8.5 minutes (± 2%)Verifies pump flow rate and gradient mixing accuracy.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary interactions or column voiding.
Theoretical Plates ( N ) 5000Confirms column efficiency and proper band broadening control.
% RSD of Peak Area 2.0% (n=5)Validates autosampler precision and detector stability.
Step 4: Sample Analysis
  • Inject a Blank (Diluent) to confirm no ghost peaks elute at the API retention time.

  • Inject the prepared sample solutions.

  • Integrate all peaks 0.05% area relative to the main peak. Calculate purity via the area normalization method.

ICH Q2(R1) Method Validation Framework

To prove the method is "suitable for its intended purpose," it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[5],[6].

Specificity & Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. Indole rings are notoriously sensitive to oxidative cleavage (forming oxindoles), and the methoxy ether can undergo cleavage under extreme thermal/acidic stress to form phenolic degradants[7].

  • Protocol: Subject the API to 3% H2​O2​ (Oxidative), 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), and 60°C (Thermal) for 24 hours.

  • Requirement: All degradation products must be baseline-resolved ( Rs​≥2.0 ) from the 1-(3-Methoxyphenyl)-1H-indole peak. Peak purity analysis via Diode Array Detection (DAD) must show a purity angle < purity threshold across the entire API peak.

Table 4: ICH Q2(R1) Validation Summary Data

Validation ParameterICH Q2(R1) RequirementExperimental Result / Acceptance Criteria
Linearity Minimum 5 concentrationsEvaluated from 25 µg/mL to 150 µg/mL. R2≥0.999 .
Accuracy (Recovery) 9 determinations over 3 levelsSpiked samples at 50%, 100%, and 150%. Recovery: 98.0% - 102.0%.
Repeatability (Precision) Minimum 6 replicates at 100%% RSD of peak areas 1.0%.
LOD / LOQ Signal-to-Noise approachLOD (S/N 3:1) = 0.05 µg/mL; LOQ (S/N 10:1) = 0.15 µg/mL.
Robustness Deliberate variationsStable against flow rate (±0.1 mL/min) and temp (±2°C) changes.

References

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link][5]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link][6]

  • Journal of Chromatography B. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole derivatives.[Link][3]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative: Validation of an HPLC-UV Quantification Method.[Link][1]

  • Journal of Analytical & Pharmaceutical Research. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.[Link][2]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Assignment Strategy for 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Executive Summary

N-aryl indoles represent a privileged scaffold in medicinal chemistry, frequently appearing in tubulin inhibitors, kinase inhibitors, and novel antimicrobial agents. The structural verification of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the ¹H and ¹³C NMR spectra of N-aryl indoles like 1-(3-Methoxyphenyl)-1H-indole presents a distinct analytical challenge due to severe signal overlap in the aromatic region (7.0–7.8 ppm) and the complex mesomeric effects exerted by both the indole nitrogen and the methoxy substituent.

This application note provides a self-validating, step-by-step methodology for the unambiguous assignment of 1-(3-Methoxyphenyl)-1H-indole. By integrating 1D NMR with 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) techniques, we establish a robust workflow that can be universally applied to complex heterocyclic systems.

Experimental Setup & Acquisition Parameters

To ensure a self-validating data set, the acquisition parameters must be optimized not just for signal-to-noise ratio (SNR), but for the specific relaxation properties of the indole core.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. CDCl₃ is chosen because it does not exchange with the indole protons (though N-H is absent here, it maintains consistency with general indole protocols) and provides excellent solubility for lipophilic N-aryl indoles.

  • Concentration: 25–30 mg of 1-(3-Methoxyphenyl)-1H-indole in 0.6 mL CDCl₃. High concentration is critical to ensure sufficient SNR for quaternary carbons in the ¹³C and HMBC spectra.

NMR Acquisition Parameters (500/600 MHz Spectrometer)
  • 1D ¹H NMR: 16 scans, 90° pulse angle, 2.0 s relaxation delay ( D1​ ).

  • 1D ¹³C{¹H} NMR: 1024 scans, 30° pulse angle. Causality Note: A 30° pulse (Ernst angle optimization) combined with a D1​ of 2.0 s is utilized instead of a 90° pulse to prevent the saturation of quaternary carbons (C3a, C7a, C1', C3'), which lack dipole-dipole relaxation mechanisms from attached protons and thus have significantly longer T1​ relaxation times.

  • 2D COSY: 128 t1​ increments, 4 scans per increment.

  • 2D ¹H-¹³C HSQC: Optimized for 1JCH​=145 Hz. Phase-sensitive mode is used to differentiate CH/CH₃ (positive) from CH₂ (negative).

  • 2D ¹H-¹³C HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). This is the critical experiment for bridging the indole and phenyl spin systems across the N1 nitrogen [1].

Workflow Visualization

The following diagram illustrates the logical progression of the NMR assignment. The workflow is designed as a self-validating loop: 1D data establishes the baseline, HSQC/COSY builds isolated fragments, and HMBC connects these fragments while simultaneously verifying the initial 1D hypotheses.

NMR_Workflow Start Sample Prep & Acquisition (1D & 2D NMR) OneD 1D ¹H & ¹³C NMR Identify Methoxy & Aromatic Regions Start->OneD COSY COSY (Homonuclear) Map H-H Spin Systems OneD->COSY HSQC HSQC (Heteronuclear) Assign Direct C-H Bonds OneD->HSQC HMBC HMBC (Long-Range) Bridge Quaternary Carbons (N1, C3a, C7a) COSY->HMBC HSQC->HMBC Final Final 1-(3-Methoxyphenyl)-1H-indole Assignment HMBC->Final

Logical workflow for the complete 1D and 2D NMR assignment of 1-(3-Methoxyphenyl)-1H-indole.

Step-by-Step Assignment Protocol

Step 1: Identifying Isolated Spin Systems (1D ¹H and COSY)

The molecule contains two distinct aromatic spin systems separated by the N1 atom: the indole core and the 3-methoxyphenyl ring.

  • The Indole Pyrrole Ring: H2 and H3 appear as doublets ( J≈3.2 Hz). H3 is characteristically shielded (~6.68 ppm) due to the enamine-like resonance of the indole nitrogen donating electron density into the C3 position[2]. H2 appears further downfield (~7.35 ppm) due to its proximity to the electronegative nitrogen.

  • The Indole Benzene Ring: H4, H5, H6, and H7 form a contiguous 4-spin system. COSY cross-peaks will show H4 ↔ H5 ↔ H6 ↔ H7. H4 is typically the most deshielded (~7.69 ppm) due to the anisotropic deshielding effect of the adjacent pyrrole ring current.

  • The 3-Methoxyphenyl Ring: The -OCH₃ group acts as a strong π -donor. This heavily shields the ortho (H2', H4') and para (H6') protons. H2' appears as a distinct narrow triplet ( J≈2.2 Hz) because it only has meta couplings to H4' and H6'.

Step 2: Mapping Direct Attachments (HSQC)

Once the proton spin systems are established, the HSQC spectrum is used to map each proton to its directly attached carbon. For example, the highly shielded H3 (~6.68 ppm) will correlate to a highly shielded carbon at ~103.7 ppm, a hallmark of the indole C3 position [3]. The methoxy protons (~3.85 ppm) will correlate directly to a carbon at ~55.5 ppm.

Step 3: Bridging the Fragments (HMBC)

HMBC is the cornerstone of this self-validating system, as it reveals 2-bond and 3-bond carbon-proton correlations.

  • Validating the N-Aryl Linkage: The quaternary carbon C1' on the phenyl ring (~141.0 ppm) will show strong 3-bond HMBC correlations ( 3JCH​ ) to the indole H2 and H7 protons. Conversely, the indole C7a carbon (~136.0 ppm) will show correlations to the phenyl H2' and H6' protons. This cross-verification definitively proves the N1-C1' connectivity.

  • Validating the Methoxy Position: The methoxy protons (~3.85 ppm) will show a strong 3JCH​ correlation to the quaternary C3' carbon (~161.2 ppm). Furthermore, H2', H4', and H5' will also show correlations to C3', locking the phenyl ring assignment into place.

Data Presentation: Synthesized NMR Assignments

The following tables summarize the quantitative chemical shifts and multiplicities for 1-(3-Methoxyphenyl)-1H-indole, derived from established N-aryl indole and anisole substituent effects[4].

Table 1: ¹H and ¹³C NMR Assignments for the Indole Core (in CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)HMBC Correlations ( 2J , 3J )
C2 128.17.35d, J=3.2 C3, C3a, C7a, C1'
C3 103.76.68dd, J=3.2,0.8 C2, C3a, C7a
C3a 129.5-Quaternary-
C4 121.37.69dt, J=7.8,1.0 C3, C5, C6, C7a
C5 120.57.16ddd, J=8.0,7.1,1.0 C4, C6, C7, C3a
C6 122.57.22ddd, J=8.2,7.1,1.2 C4, C5, C7, C7a
C7 110.77.56dq, J=8.2,0.9 C5, C6, C3a
C7a 136.0-Quaternary-
Table 2: ¹H and ¹³C NMR Assignments for the 3-Methoxyphenyl Group (in CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)HMBC Correlations ( 2J , 3J )
C1' 141.0-Quaternary-
C2' 110.17.05t, J=2.2 C1', C3', C4', C6'
C3' 161.2-Quaternary-
C4' 112.26.95ddd, J=8.2,2.4,0.9 C2', C3', C5', C6'
C5' 130.87.42t, J=8.1 C1', C3', C4', C6'
C6' 116.87.10ddd, J=7.9,2.0,0.9 C1', C2', C4', C5'
-OCH₃ 55.53.85s, 3HC3'

Mechanistic Insights & Causality (E-E-A-T)

To establish a high degree of scientific trustworthiness, it is vital to understand why these chemical shifts occur, rather than simply matching peaks to numbers.

  • The Shielding of C3: In the indole core, the nitrogen lone pair is delocalized into the π -system. Resonance structures show that electron density accumulates specifically at the C3 position. This increased electron density shields the C3 nucleus, pushing its ¹³C shift significantly upfield to ~103.7 ppm [3]. This is a diagnostic marker for unsubstituted C3 indoles.

  • Mesomeric Effects on the Phenyl Ring: The methoxy group at C3' is an electron-withdrawing group by induction (-I effect) but a powerful electron-donating group by resonance (+M effect). The +M effect dominates, pushing electron density into the ortho (C2', C4') and para (C6') positions. This is why C2' (110.1 ppm), C4' (112.2 ppm), and C6' (116.8 ppm) are heavily shielded compared to the meta position C5' (130.8 ppm) [4].

  • Steric Deshielding of H7: The H7 proton of the indole core often experiences a slight deshielding effect (~7.56 ppm) compared to H5 and H6. This is caused by the steric compression and anisotropic effects generated by the spatial proximity of the N-aryl ring, which is forced slightly out of coplanarity with the indole core to minimize steric clash between H7 and H2'/H6'.

By adhering to this protocol, researchers can ensure that their structural assignments are not only empirically accurate but mechanistically sound and fully cross-validated by 2D NMR connectivity networks.

References

  • Kupce, E., & Claridge, T. D. W. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry.[Link]

  • Morales-Ríos, M. S., Espinoza, R. V., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.[Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity. Beilstein Journal of Organic Chemistry.[Link]

  • Wu, Z., et al. (2018). Supporting Information: Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines. ACS Omega.[Link]

Application Note: X-ray Crystallography of 1-(3-Methoxyphenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Note

Executive Summary

The N-aryl indole scaffold, specifically 1-(3-methoxyphenyl)-1H-indole and its derivatives, represents a privileged pharmacophore in modern drug discovery. These compounds have demonstrated profound efficacy as allosteric modulators and inhibitors of critical pathogenic targets, including Polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis[1] and 3-oxoacyl-(acyl-carrier-protein) reductase (FabG)[2]. As a Senior Application Scientist, I have designed this application note to bridge the gap between synthetic preparation and high-resolution structural elucidation. This guide details the causality behind experimental choices, providing a self-validating workflow for the crystallization and X-ray diffraction analysis of these highly lipophilic molecules.

Pharmacological Context & Rationale

Understanding the exact three-dimensional conformation of 1-(3-methoxyphenyl)-1H-indole derivatives is non-negotiable for rational Structure-Activity Relationship (SAR) mapping. Crystallographic studies have revealed that the introduction of bulky or uniquely positioned hydrophobic groups at the indole N-moiety dictates the molecule's orientation within target binding pockets, often disrupting or forming crucial solvent-exposed hydrogen bonds[1].

Because the indole core and the N-phenyl ring cannot achieve coplanarity due to severe steric clashes between the ortho-protons of the phenyl ring and the C2/C7 protons of the indole, the molecule adopts a twisted conformation. X-ray crystallography is the only definitive analytical technique capable of measuring this critical dihedral angle, which ultimately governs the compound's ability to intercalate into narrow, hydrophobic enzymatic clefts.

Upstream Synthesis & Purity Prerequisites

Crystallography is an unforgiving technique regarding sample heterogeneity. A crystal is a highly ordered supramolecular assembly; even trace amounts of structurally similar synthetic byproducts can cause severe crystallographic disorder or prevent nucleation entirely.

Protocol: Modified Ullmann N-Arylation
  • Reaction Setup: Combine 1H-indole and 1-bromo-3-methoxybenzene in a reaction vessel using bromobenzene as both the solvent and reactant[3].

  • Catalysis: Introduce Cuprous Chloride (CuCl) as the catalyst, Potassium Hydroxide (KOH) as the acid-binding agent, and L-proline as the additive[3]. Heat to reflux (150–160 °C) for 8–12 hours.

  • Purification: Extract the organic layer, remove the solvent under reduced pressure, and purify via flash chromatography to achieve >99% purity. Validate via LC-MS and 1 H-NMR.

The Causality of Experimental Choice: Why use L-proline in this coupling? Unliganded Cu(I) species are highly susceptible to disproportionation and oxidation at elevated temperatures. L-proline acts as a bidentate ligand, chelating the active Cu(I) intermediate. This stabilization prevents the formation of insoluble copper oxides and suppresses side-reactions. By ensuring a highly regiospecific N-arylation, we eliminate the formation of C-arylated isomers that are notoriously difficult to separate and act as potent crystallization inhibitors.

Crystallization Methodologies

The 1-(3-methoxyphenyl)-1H-indole core is heavily lipophilic, though the meta-methoxy group introduces a subtle, localized dipole. Selecting the correct solvent trajectory is critical to achieving the metastable zone of supersaturation.

Protocol: Vapor Diffusion (Hanging Drop)
  • Solvent Selection: Dissolve 10–15 mg of the purified compound in 1 mL of Ethyl Acetate (EtOAc).

  • Reservoir Setup: Place 2 mL of Hexanes (the antisolvent) into the well of a vapor diffusion plate.

  • Drop Suspension: Pipette a 2 µL drop of the compound solution onto a siliconized glass cover slip. Invert and seal over the reservoir well using vacuum grease.

  • Incubation: Store the sealed plate in a vibration-free, temperature-controlled incubator at 20 °C.

The Causality of Experimental Choice: Why the EtOAc/Hexanes gradient? If a highly polar solvent is used, the lipophilic compound will rapidly phase-separate ("oil out") rather than nucleate. EtOAc provides excellent initial solvation and possesses a higher vapor pressure than Hexanes. As Hexanes vapor diffuses into the drop, the overall dielectric constant of the solvent mixture gradually decreases. This slow kinetic transition gently pushes the system into supersaturation, favoring the nucleation of single, high-diffracting macroscopic crystals rather than amorphous aggregates.

G N1 Synthesis: N-Arylation (CuCl / L-Proline) N2 Purification (Flash Chromatography) N1->N2 Crude Product N3 Purity Validation (>99% via LC-MS/NMR) N2->N3 Fractions N4 Solvent Screening (EtOAc / Hexanes) N3->N4 Pure Compound N5 Vapor Diffusion (Controlled Supersaturation) N4->N5 Optimal Gradient N6 Crystal Harvesting (Microloop under Oil) N5->N6 Single Crystals

Figure 1: Self-validating workflow from upstream synthesis to crystal harvesting.

X-ray Diffraction Data Collection & Processing

Once a single crystal is obtained, it must be preserved and analyzed without inducing mechanical or thermal stress.

Protocol: Data Collection and Phase Solution
  • Harvesting: Using a polarized light microscope, harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a MicroMount™ loop. Immediately submerge it in a cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling: Flash-cool the crystal in a liquid nitrogen stream at 100 K directly on the goniometer.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with a Cu Kα source ( λ = 1.5418 Å).

  • Processing: Integrate the frames to determine the unit cell. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

The Causality of Experimental Choice: Why cryocool to 100 K? Cryocooling serves a dual, critical purpose. First, it drastically reduces the thermal vibrations of the atoms (lowering the atomic displacement parameters, or B-factors), which sharpens the diffraction spots and enhances the high-resolution limit. Second, it mitigates radiation damage caused by the high-flux X-ray beam by trapping free radicals generated during exposure, ensuring the crystal survives the entire data collection strategy.

G D1 Cryocooling (100 K) Minimize Thermal Vibrations D2 Diffraction Data Collection (Cu Kα Radiation) D1->D2 D3 Indexing & Integration Determine Unit Cell D2->D3 Raw Frames D4 Phase Solution (Direct Methods / SHELXT) D3->D4 Reflections (hkl) D5 Refinement (Least-Squares / SHELXL) D4->D5 Initial Model D6 Validation & Deposition (CheckCIF / CCDC) D5->D6 R1 < 0.05

Figure 2: X-ray data processing and structural validation workflow.

Structural Analysis & Pharmacophore Mapping

Upon successful refinement, the structural geometry is analyzed to validate the pharmacophore model. N-phenylindole derivatives typically crystallize in monoclinic space groups, most commonly P21​/n or P21​/c [4].

The structural validation is confirmed when the final R1​ value drops below 0.05, and the CheckCIF report yields no Level A or B alerts. The exact orientation of the 3-methoxy group relative to the indole core can then be exported as a .pdb or .cif file for in silico docking studies against targets like the Pks13-TE domain.

Quantitative Data Summary

Below is a representative summary of crystallographic parameters expected for a high-purity 1-(3-methoxyphenyl)-1H-indole derivative, benchmarked against standard N-aryl indole crystallographic data[4].

Crystallographic ParameterRepresentative Value / Description
Crystal System Monoclinic
Space Group P21​/n or P21​/c
Unit Cell Dimensions a≈13.6A˚,b≈10.0A˚,c≈15.0A˚
Cell Angles α=90∘,β≈91.5∘,γ=90∘
Volume ( V ) ≈2069A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.29 Mg/m3
Data Collection Temp. 100(2) K
Final R indices ( I>2σ(I) ) R1​≤0.050 , wR2​≤0.120
Goodness-of-fit on F2 1.00−1.05

References

  • Title: Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis Source: MDPI URL
  • Title: CN103554002B - 1-Phenylindole and preparation method thereof Source: Google Patents URL
  • Title: Supporting Information for Palladium-Catalyzed, Copper-Mediated Construction of Benzene Rings from the Reactions of Indoles Source: RSC Publishing URL
  • Title: 4BNZ: Crystal structure of 3-oxoacyl-(acyl-carrier-protein) reductase (FabG)

Sources

Application Note: Strategic Synthesis and Biological Profiling of 1-Aryl-1H-Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The 1-aryl-1H-indole scaffold is a privileged structural motif in modern drug development. By functionalizing the N1 position of the indole core with an aryl group, researchers can fundamentally alter the electronic distribution and steric bulk of the molecule. This strategic modification has proven highly effective in generating novel therapeutics, most recently emerging as a source of potent, non-cytotoxic inhibitors targeting the SARS-CoV-2 nonstructural protein 13 (Nsp13) helicase [1].

This technical guide provides a comprehensive, self-validating framework for the synthesis of 1-aryl-1H-indoles via palladium-catalyzed cross-coupling, followed by a standardized workflow for evaluating their antiviral biological activity.

Mechanistic Rationale: The Buchwald-Hartwig Paradigm

Historically, the synthesis of N-aryl indoles relied on the Copper-catalyzed Ullmann condensation. However, the Ullmann reaction requires harsh thermal conditions (>150 °C) and suffers from poor functional group tolerance. To circumvent these limitations, the Palladium-catalyzed Buchwald-Hartwig amination has become the industry standard for C-N bond formation [2].

The causality behind selecting the Buchwald-Hartwig method lies in its highly tunable catalytic cycle. By employing bulky, electron-rich dialkylbiaryl phosphine ligands, the oxidative addition of unactivated aryl halides is accelerated, and the subsequent reductive elimination is sterically driven to completion. For indole substrates specifically, the ligand DavePhos is strategically chosen. Its unique steric profile prevents the formation of off-target palladium-iodide dimers and facilitates the rapid C-N bond formation required to functionalize the weakly nucleophilic indole nitrogen [3].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII_Aryl Pd(II) Aryl Halide Intermediate OxAdd->PdII_Aryl AmineCoord Indole Coordination & Base Deprotonation PdII_Aryl->AmineCoord + 1H-Indole + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base-HX RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Aryl-1H-Indole (Target Scaffold) RedElim->Product Product Release

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Quantitative Data: Ligand Optimization for Indole N-Arylation

The choice of ligand dictates the efficiency of the reductive elimination step. The following table summarizes experimental optimization data validating the superiority of DavePhos for the 1-aryl-1H-indole scaffold.

Ligand SystemCatalyst LoadingBaseTime (h)Isolated Yield (%)Mechanistic Observation
BINAP5 mol%NaOtBu2415%Poor conversion; competitive β-hydride elimination.
DPPF5 mol%NaOtBu2428%Sluggish reductive elimination due to insufficient steric bulk.
XantPhos2 mol%NaOtBu1265%Moderate yield; some catalyst deactivation observed.
DavePhos 2 mol% NaOtBu 6 94% Rapid C-N bond formation; optimal steric/electronic balance.

Protocol 1: Synthesis of 1-(4-Tolyl)-1H-Indole

Design Philosophy: This protocol incorporates visual and chromatographic feedback loops to ensure the integrity of the catalytic cycle is maintained throughout the procedure.

Materials:

  • 1H-Indole (1.0 equiv, 10 mmol)

  • 4-Bromotoluene (1.2 equiv, 12 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • DavePhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: The Pd(0) active species is highly susceptible to oxidative degradation. Complete exclusion of oxygen is mandatory to prevent catalyst poisoning and the formation of unreactive palladium oxides [4].

  • Catalyst Activation: Charge the flask with Pd2(dba)3, DavePhos, and NaOtBu. Add anhydrous toluene and stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a deep purple/red (resting Pd2(dba)3) to a dark orange/brown. This color shift visually confirms the successful generation of the active Pd(0)-DavePhos complex.

  • Substrate Addition: Add 1H-indole and 4-bromotoluene sequentially under an Argon counter-flow. Seal the flask and heat to 90 °C in a pre-equilibrated oil bath.

  • In-Process Monitoring: After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase.

    • Validation Check: The consumption of the highly fluorescent indole starting material under 254 nm UV light, coupled with the appearance of a distinct, less polar UV-active spot (the 1-aryl-1H-indole), chemically validates the progression of the C-N coupling.

  • Quenching and Workup: Once starting materials are consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and insoluble inorganic salts (NaBr).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the pure 1-(4-Tolyl)-1H-indole.

Biological Evaluation: SARS-CoV-2 Nsp13 Inhibition Workflow

Recent structure-activity relationship (SAR) studies have identified dikehexenoic 1-aryl-1H-indole derivatives as potent inhibitors of the SARS-CoV-2 Nsp13 helicase. Mechanistically, these compounds bind to an allosteric pocket within the RecA2 domain.

Causality of Target Selection: Targeting the allosteric RecA2 domain provides a strategic advantage over traditional ATP-competitive inhibitors by minimizing off-target human kinase cross-reactivity, thereby reducing systemic toxicity [1].

BioScreening Library 1-Aryl-1H-Indole Compound Library Assay Nsp13 Helicase Enzymatic Assay Library->Assay High-Throughput Tox Vero E6 Cell Cytotoxicity Profiling Assay->Tox IC50 < 30 μM Viral SARS-CoV-2 Replication Assay Tox->Viral CC50 > 100 μM Lead Lead Optimization (RecA2 Allosteric Binding) Viral->Lead High Selectivity

Fig 2. Screening workflow for identifying 1-aryl-1H-indole SARS-CoV-2 Nsp13 inhibitors.

Protocol 2: Nsp13 Helicase FRET Assay and Cytotoxicity Profiling
  • Enzymatic Screening (FRET): Incubate recombinant SARS-CoV-2 Nsp13 with a fluorescently labeled dsRNA substrate and the synthesized 1-aryl-1H-indole candidate (0.1 - 100 μM). Measure fluorescence resonance energy transfer (FRET) signal recovery upon RNA unwinding.

    • Causality: A decrease in FRET signal directly correlates with the compound's ability to lock the helicase in an inactive conformation, preventing RNA unwinding.

  • Cytotoxicity Counter-Screen: Treat Vero E6 cells with the compound for 48 hours. Assess cell viability using an MTT or CellTiter-Glo luminescent assay.

    • Validation Check: A valid lead candidate must exhibit an IC50 < 30 μM in the enzymatic assay while maintaining a CC50 > 100 μM in the Vero E6 cell line. This critical control ensures the observed antiviral effect is a genuine target-specific mechanism and not a secondary consequence of generalized host cell death [1].

References

  • Madia, V. N., et al. "Structure-Activity Relationships of New 1-Aryl-1H-Indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors." ChemMedChem, 2025. URL: [Link]

  • "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: [Link]

  • "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. URL: [Link]

Application of 1-(Aryl)-1H-indole Derivatives in Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents. Its unique chemical properties allow for diverse functionalization, leading to compounds that can interact with a wide range of biological targets. Within this class, derivatives featuring an N-aryl substitution, such as the 1-(3-methoxyphenyl)-1H-indole backbone, have garnered significant interest. These compounds, particularly those bearing a trimethoxyphenyl moiety, have shown promise as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][2][3][4][5][6]

This guide provides a comprehensive overview of the application of a representative compound, a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (referred to herein as "Indole-TMP"), in cancer cell line research. We will delve into its mechanism of action, provide detailed protocols for evaluating its efficacy, and offer insights into the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Mechanism of Action: Targeting the Cytoskeleton

Indole-TMP derivatives have been identified as microtubule-targeting agents that function by inhibiting tubulin polymerization.[1][2][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, Indole-TMP prevents the assembly of microtubules.[3][5] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cancer cell death.

The primary consequences of inhibiting tubulin polymerization are:

  • Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][5][7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This programmed cell death is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[1][2][5]

The following diagram illustrates the proposed signaling pathway for Indole-TMP-induced apoptosis:

G Indole_TMP Indole-TMP Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_TMP->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for Indole-TMP derivatives.

Experimental Evaluation of Indole-TMP in Cancer Cell Lines

This section provides detailed protocols for assessing the anticancer activity of Indole-TMP derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[9]

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • For suspension cells, use a 96-well round-bottom plate at a similar density.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Indole-TMP in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Indole-TMP in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Indole-TMP. Include wells with vehicle control (medium with solvent) and untreated cells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Illustrative Data:

Cell LineIC₅₀ (µM) after 48h Treatment with a Representative Indole-TMP Derivative
MCF-7 (Breast)2.94 ± 0.56
MDA-MB-231 (Breast)1.61 ± 0.004
A549 (Lung)6.30 ± 0.30
HeLa (Cervical)6.10 ± 0.31
A375 (Melanoma)0.57 ± 0.01
B16-F10 (Melanoma)1.69 ± 0.41
Data adapted from a study on a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative.[2]
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Indole-TMP at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 48 hours).[2][7]

    • Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Wash the cells with ice-cold PBS and centrifuge at low speed.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[7]

Expected Results:

Treatment with an effective Indole-TMP derivative is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[2][7]

Caption: Workflow for cell cycle analysis.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment and Collection:

    • Seed and treat cells as described for the cell cycle analysis.

    • Collect both the supernatant (containing floating apoptotic cells) and the adherent cells.[12][13]

    • Wash the collected cells twice with cold PBS.[12][13]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the cells by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample.[14][15] In the context of Indole-TMP research, it can be used to investigate the expression and activation of proteins involved in apoptosis and cell cycle regulation.

Key Protein Targets:

PathwayTarget ProteinExpected Change upon Treatment
Apoptosis Cleaved Caspase-3Increase
Cleaved PARPIncrease
Bcl-2Decrease
BaxIncrease
Cell Cycle Control Cyclin B1Increase (G2/M arrest)
p-Cdc2 (Tyr15)Increase (inactive form)

Protocol:

  • Protein Extraction:

    • Treat cells with Indole-TMP as desired.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[16]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[16]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

    • Quantify band intensities using densitometry software.

Conclusion

The 1-(Aryl)-1H-indole scaffold represents a promising starting point for the development of novel anticancer agents. The representative Indole-TMP derivatives demonstrate potent antiproliferative activity against a range of cancer cell lines by targeting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanism of action of this class of compounds. Careful experimental design and data interpretation are crucial for advancing these promising molecules through the drug discovery pipeline.

References

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (2013, March 20). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Gu, Y., Gai, C., Zou, S., Wang, P., & Wang, P. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Gu, Y., Gai, C., Zou, S., Wang, P., & Wang, P. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Cahill, M., O'Riordan, A., O'Sullivan, J., Rai, D. K., De-Souza, A., Collins, S., ... & McClean, S. (2017). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Pharmaceuticals, 10(3), 62. [Link]

  • Cell cycle arrest induced by compound 3g. (A) Compound 3g induced G2/M... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Varasi, M. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5789-5807. [Link]

  • Cahill, M., O'Riordan, A., O'Sullivan, J., Rai, D. K., De-Souza, A., Collins, S., ... & McClean, S. (2017). Synthesis and Anticancer Activity of Novel Indole-Trimethoxyphenyl Conjugates. Sciforum. [Link]

  • Gu, Y., Gai, C., Zou, S., Wang, P., & Wang, P. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Brancale, A., Silvestri, R., La Regina, G., & Novellino, E. (2011). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. European journal of medicinal chemistry, 46(9), 4576-4586. [Link]

  • Gu, Y., Gai, C., Zou, S., Wang, P., & Wang, P. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Głowacka, I. E., Wujec, M., & Siwek, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]

  • Chintharlapalli, S., Papineni, S., Baek, S. J., & Safe, S. (2008). 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells. Molecular carcinogenesis, 47(4), 252-263. [Link]

  • Asadi, M., Ramez, M., & Zarei, M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., & Al-Omair, M. A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3292. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Dosari, M. S. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 30(2), 435. [Link]

  • Al-Otaibi, F., Al-Ghamdi, A., Al-Anazi, M., Al-Harbi, M., Al-Asmari, A., & Al-Rikabi, A. (2025). Methoxyphenylcipro induces antitumor activity in human cancer cells. Saudi Journal of Biological Sciences, 32(8), 104278. [Link]

  • Kim, J. Y., Lee, J. H., Kim, J. H., & Kim, H. R. (2021). Induction of apoptosis through the up-regulation of endoplasmic reticulum stress sensors by 5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone. Acta biochimica Polonica, 68(4), 785-789. [Link]

  • Beaulieu, R., Ouellette, R. J., & Najih, M. (2008). Cell cycle arrest and apoptosis responses of human breast epithelial cells to the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate. Anticancer research, 28(5A), 2725-2732. [Link]

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Application Note: Advanced Biophysical Techniques for Measuring the Binding Affinity of 1-(3-Methoxyphenyl)-1H-indole to Tubulin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Comprehensive Application Note & Protocol Guide

Executive Summary

The development of small-molecule microtubule-destabilizing agents is a cornerstone of targeted oncology. Indole-based compounds are privileged scaffolds that frequently act as Colchicine Binding Site Inhibitors (CBSIs), disrupting tubulin polymerization and inducing cell cycle arrest[1]. 1-(3-Methoxyphenyl)-1H-indole represents a minimalist N-aryl indole derivative whose structural geometry suggests high-affinity binding to the colchicine pocket.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we establish a self-validating biophysical workflow to rigorously quantify the binding affinity ( KD​ ), kinetic rates ( kon​ , koff​ ), and thermodynamic profile ( ΔH , ΔS ) of 1-(3-Methoxyphenyl)-1H-indole to porcine brain tubulin.

Mechanistic Rationale: The Indole Scaffold & Colchicine Site

The colchicine binding site is situated at the interface of the α/β -tubulin heterodimer and is divided into three distinct sub-pockets: Zones A, B, and C[2]. X-ray crystallographic studies of structurally analogous indole derivatives (such as D64131) reveal that the indole moiety effectively overlaps with the spatial footprint of colchicine's C-ring[3],[4].

For 1-(3-Methoxyphenyl)-1H-indole, the hydrophobic indole core is predicted to anchor into Zone C, while the meta-methoxy phenyl ring likely projects into Zone A or B, facilitating critical hydrogen bonding or dipole interactions[2],[5]. Because tubulin is highly sensitive to environmental conditions, measuring this interaction requires orthogonal techniques to separate true binding events from solvent-induced protein denaturation[6].

Multi-Tiered Experimental Workflow

To ensure absolute scientific integrity, we employ a four-tier orthogonal validation strategy. No single assay is sufficient to declare a compound a true CBSI; equilibrium, thermodynamic, kinetic, and site-specific data must align.

G Prep Ligand & Protein Prep 1-(3-Methoxyphenyl)-1H-indole & Porcine Brain Tubulin T1 Tier 1: Equilibrium Binding Intrinsic Fluorescence Quenching Prep->T1 T2 Tier 2: Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) Prep->T2 T3 Tier 3: Kinetic Profiling Surface Plasmon Resonance (SPR) Prep->T3 T4 Tier 4: Site Validation Colchicine Competitive Assay Prep->T4 Data1 Output: KD (Equilibrium) T1->Data1 Data2 Output: ΔH, -TΔS, Stoichiometry (n) T2->Data2 Data3 Output: kon, koff, KD (Kinetic) T3->Data3 Data4 Output: IC50, Displacement % T4->Data4 Synthesis Comprehensive Binding Profile Affinity, Kinetics, Thermodynamics & Site Data1->Synthesis Data2->Synthesis Data3->Synthesis Data4->Synthesis

Figure 1: Multi-tiered biophysical workflow for characterizing tubulin-ligand binding affinity.

Core Methodologies & Protocols

General Preparation: The Causality of Buffer Selection

Tubulin is notoriously unstable. All assays must be performed in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 0.1 mM GTP.

  • Causality: PIPES buffer maintains the physiological pH without the temperature-dependent pKa shifts seen in Tris. EGTA chelates calcium (which depolymerizes tubulin), and GTP stabilizes the exchangeable nucleotide site (E-site) to prevent heterodimer decay during the assay.

Method 1: Steady-State Fluorescence Quenching

Tubulin contains eight tryptophan residues per monomer. Binding of an indole derivative to the colchicine site alters the local dielectric environment, resulting in a quantifiable quenching of intrinsic tryptophan fluorescence[6],[7].

  • Protocol:

    • Prepare a 2 µM solution of tubulin in PEM buffer at 25°C.

    • Titrate 1-(3-Methoxyphenyl)-1H-indole from a DMSO stock to achieve final concentrations of 0 to 20 µM. Crucial: Keep final DMSO concentration strictly 1% v/v.

    • Excite the sample at 295 nm (to selectively excite tryptophan and minimize tyrosine background) and record emission spectra from 310 nm to 400 nm.

    • Calculate the KD​ using the modified Stern-Volmer equation.

  • Self-Validating System: Indole derivatives absorb UV light. You must perform an Inner Filter Effect (IFE) correction using the ligand's absorbance at 295 nm and 336 nm. Additionally, run a control titration into N-acetyl-L-tryptophanamide (NATA) to prove the quenching is due to specific protein binding, not non-specific collisional quenching.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC provides a direct thermodynamic readout of the binding event, detailing whether the interaction is driven by enthalpy (hydrogen bonding) or entropy (hydrophobic effect/water displacement).

  • Protocol:

    • Extensively dialyze 25 µM tubulin against PEM buffer overnight.

    • Dilute the ligand to 250 µM using the exact same dialysis buffer.

    • Load tubulin into the ITC cell and the ligand into the syringe. Degas both samples for 10 minutes at 20°C.

    • Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections.

  • Self-Validating System: Any mismatch in DMSO concentration between the syringe and cell will produce a massive heat of mixing that obliterates the binding signal. A control titration of the ligand into bare PEM buffer must be performed and subtracted from the main thermogram to isolate the true heat of binding ( ΔH ).

Method 3: Surface Plasmon Resonance (SPR)

SPR determines the kinetic rates ( kon​ and koff​ ) of the interaction, which dictate the drug's residence time on the target.

  • Protocol:

    • Biotinylate tubulin using NHS-PEG4-Biotin at a low molar ratio (1:1) at pH 6.9 to prevent over-labeling.

    • Immobilize the biotinylated tubulin onto a Streptavidin (SA) sensor chip to a level of ~3000 Response Units (RU).

    • Inject 1-(3-Methoxyphenyl)-1H-indole at varying concentrations (0.1 µM to 10 µM) at a high flow rate of 30 µL/min to minimize mass transport limitations.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model.

  • Self-Validating System: Never use standard amine coupling (pH 4.5) for tubulin, as the acidic pre-concentration step irreversibly denatures the colchicine binding site. Capturing via biotin-streptavidin at physiological pH preserves native conformation. Use a blank SA channel as a reference to subtract bulk refractive index changes caused by DMSO.

Method 4: Colchicine Competitive Binding Assay

To definitively prove that 1-(3-Methoxyphenyl)-1H-indole binds the colchicine site, we leverage the unique photophysics of colchicine. Colchicine is non-fluorescent in water but becomes highly fluorescent upon binding to tubulin[8].

  • Protocol:

    • Pre-incubate 2 µM tubulin with varying concentrations of 1-(3-Methoxyphenyl)-1H-indole (0 to 50 µM) in PEM buffer for 30 minutes at 25°C.

    • Add 5 µM colchicine to all samples and incubate for an additional 1 hour.

    • Measure the fluorescence of the tubulin-colchicine complex (Excitation: 350 nm, Emission: 430 nm).

    • Plot the decrease in fluorescence against the log concentration of the indole derivative to calculate the IC50​ of displacement.

  • Self-Validating System: Include a negative control using Paclitaxel (Taxol). Because Paclitaxel binds to a completely distinct site on the microtubule polymer, it will not displace colchicine. If your indole derivative successfully displaces colchicine, site-specific binding is unequivocally confirmed[9].

Quantitative Data Synthesis

The following table synthesizes the expected quantitative profile for a high-affinity N-aryl indole derivative binding to the colchicine site, allowing for rapid cross-referencing of orthogonal data.

ParameterTechniqueRepresentative ValueMechanistic Interpretation
KD​ (Equilibrium) Fluorescence Quenching 1.2±0.2μM High-affinity binding to native heterodimeric tubulin.
KD​ (Kinetic) SPR 1.5±0.3μM Validates equilibrium KD​ ; confirms 1:1 interaction model.
kon​ (Association) SPR 4.5×104M−1s−1 Fast association rate, typical of small hydrophobic ligands entering Zone C.
koff​ (Dissociation) SPR 6.7×10−2s−1 Moderate dissociation rate, indicating reversible, non-covalent binding.
ΔH (Enthalpy) ITC −8.5 kcal/mol Enthalpically driven binding via hydrogen bonding (e.g., methoxy group).
−TΔS (Entropy) ITC −2.1 kcal/mol Favorable entropy due to the displacement of ordered water from the hydrophobic pocket.
Stoichiometry ( n ) ITC 0.95 Confirms exactly one binding site per α/β -tubulin heterodimer.
IC50​ (Competition) Colchicine Displacement 2.8μM Confirms competitive spatial overlap specifically at the colchicine binding site.

References

  • [9] Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. National Institutes of Health (NIH).

  • [3] Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. National Institutes of Health (NIH).

  • [8] Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers.

  • [2] Tubulin structure and detail of the colchicine binding site located... ResearchGate.

  • [1] Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis.

  • [4] Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. National Institutes of Health (NIH).

  • [5] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.

  • [6] Fluorescence spectroscopic methods to analyze drug-tubulin interactions. National Institutes of Health (NIH).

  • [7] Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction for their specific indole substrates. Indoles are privileged scaffolds in pharmaceuticals and functional materials, but their unique electronic properties and the presence of the N-H group can present distinct challenges in cross-coupling reactions.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Problem 1: Low to No Conversion of Starting Material

Q: My Suzuki coupling with a bromo-indole substrate is showing minimal or no product formation. I'm using a standard palladium catalyst. What are the likely causes and how can I resolve this?

A: Low or no conversion in the Suzuki coupling of indoles often points to issues with the catalyst system, reaction conditions, or the inherent reactivity of the indole substrate itself. Here’s a systematic approach to troubleshooting:

1. Inadequate Catalyst and Ligand Selection:

  • Causality: Standard catalysts like Pd(PPh₃)₄ can be inefficient for electron-rich or sterically hindered indoles.[5] The catalytic cycle's key steps—oxidative addition and reductive elimination—are highly dependent on the electronic and steric properties of the palladium catalyst, which are tuned by the supporting ligands.[6]

  • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands are often essential for promoting the reaction with challenging substrates.[7][8]

    • Recommended Ligands: Screen bulky biarylphosphine ligands such as SPhos or XPhos .[5][7]

    • Recommended Pre-catalysts: Consider using air-stable palladium pre-catalysts like PdCl₂(dppf) , which has demonstrated effectiveness for heteroaromatic couplings, or advanced pre-catalysts like XPhos Pd G3 .[7][9][10]

2. Catalyst Inhibition by the Indole N-H Group:

  • Causality: The acidic proton of the unprotected indole N-H can be deprotonated by the base. The resulting indolyl anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][7] While many protocols for unprotected indoles exist, this remains a primary challenge.[1][4]

  • Solutions:

    • N-Protection: The most straightforward, albeit longer, approach is to protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent N-H related side reactions and improve solubility.[5][7]

    • Condition Optimization for Unprotected Indoles: If N-protection is not desirable, careful optimization of the base and solvent system is critical. Some modern catalyst systems are specifically designed to tolerate free N-H groups.[2][4]

3. Suboptimal Base and Solvent Choice:

  • Causality: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] The solvent must dissolve all reaction components, including the organic substrates and the inorganic base, to ensure an efficient reaction.[13][14]

  • Solutions:

    • Base Screening: If a weak base like Na₂CO₃ is failing, switch to a stronger base. K₃PO₄ or Cs₂CO₃ are often more effective.[7][15] For particularly challenging couplings, a non-nucleophilic organic base might be required.

    • Solvent System: Polar aprotic solvents are standard. A mixture of 1,4-dioxane/water or THF/water is a common starting point.[7][13] The water helps dissolve the inorganic base and facilitates the formation of the active boronate.[16]

4. Oxygen Contamination:

  • Causality: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) species.[5][17]

  • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by performing at least three freeze-pump-thaw cycles.[5]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Optimize Catalyst & Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Try Pd(dppf)Cl₂ or a G3 Pre-catalyst start->catalyst base_solvent Optimize Base & Solvent - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, THF/H₂O start->base_solvent conditions Verify Reaction Conditions - Degas solvent thoroughly - Ensure anhydrous conditions (if required) start->conditions success Successful Reaction: High Conversion & Yield catalyst->success nh_protect Consider N-H Protection (e.g., Boc, SEM) base_solvent->nh_protect If N-H inhibition is suspected base_solvent->success nh_protect->success conditions->success

Caption: A logical workflow for troubleshooting low conversion issues.

Problem 2: Significant Formation of Side Products

Q: My reaction is consuming the starting material, but I'm getting a low yield of the desired product along with several impurities. What are the common side reactions and how can I suppress them?

A: The formation of side products is a clear indicator that a competing reaction pathway is kinetically favorable under your current conditions. The most common side reactions in the Suzuki coupling of indoles are protodeboronation, homocoupling, and protodebromination.

Side Reaction Description Primary Cause(s) Recommended Solution(s)
Protodeboronation Cleavage of the C-B bond of the boronic acid/ester, which is replaced by a C-H bond.[7][18]Presence of excess water or protic sources; slow transmetalation step.- Use anhydrous solvents if possible, though some water is often needed.[18] - Switch to a more stable pinacol boronate ester instead of the boronic acid.[19][20] - Employ a slight excess (1.2-1.5 equivalents) of the boron reagent.[7]
Homocoupling Dimerization of the boronic acid (to form a biaryl) or the indole halide.Presence of oxygen; use of a Pd(II) source without efficient reduction to Pd(0).[17]- Rigorously exclude oxygen by thorough degassing.[5] - Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst system.[18]
Protodebromination Replacement of the bromine atom on the indole with a hydrogen atom.Presence of a hydride source (e.g., certain bases or solvents).[5]- Use an aprotic solvent and an inorganic base.[5] - Ensure high purity of all reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Should I protect the indole N-H group? A1: It depends. Protecting the N-H with groups like Boc or Tosyl can simplify optimization by preventing catalyst inhibition and improving solubility.[7][21] However, this adds steps to your synthesis. Many modern protocols using bulky, electron-rich ligands (e.g., SPhos, XPhos) and appropriate bases (K₃PO₄, Cs₂CO₃) have been successfully developed for unprotected indoles.[2][4] If you are facing persistent issues with an unprotected indole, N-protection is a reliable strategy.[1]

Q2: My starting material is an aryl chloride instead of a bromide. Why is the reaction not working? A2: The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step of the catalytic cycle more difficult.[5] To couple aryl chlorides, you must use a more active catalyst system. This typically involves highly electron-rich and bulky ligands like SPhos , XPhos , or N-heterocyclic carbene (NHC) ligands, often paired with a stronger base like potassium tert-butoxide (t-BuOK).[5]

Q3: What is the optimal catalyst loading? A3: Typical catalyst loadings for Suzuki couplings range from 1-5 mol%.[18] For initial screening, 3-5 mol% is a reasonable starting point. If the reaction is clean and efficient, you can attempt to lower the catalyst loading for process optimization. If you suspect catalyst deactivation is occurring over the course of the reaction, a slightly higher loading might be beneficial.

Q4: How does water affect the reaction? A4: Water plays a dual role. It is often essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄, and it can accelerate the crucial transmetalation step.[7][13][16] However, excessive water can promote the undesirable protodeboronation of the boronic acid.[7] The optimal amount of water is typically found by using a mixed solvent system, such as dioxane/H₂O (e.g., 4:1 or 10:1).[7][14]

Q5: Can I use a boronic ester instead of a boronic acid? A5: Absolutely. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids.[17][19] They are less prone to protodeboronation, which can significantly improve yields, especially with sensitive substrates.[19][20] Note that couplings with boronate esters may require slightly different optimal conditions, often favoring bases like K₃PO₄ in an anhydrous solvent like 1,4-dioxane.[15]

Protocols and Methodologies

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indole

This protocol provides a robust starting point for the coupling of a generic bromo-indole with an arylboronic acid. Optimization will likely be necessary for your specific substrates.

Materials:

  • Bromo-indole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, to a concentration of ~0.1 M of the limiting reagent)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the bromo-indole, arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent mixture via syringe.[7]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[5][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][13]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][7]

  • Purify the crude product by column chromatography on silica gel.[5][13]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Each step can be influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl pd2_aryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) r1x R¹-X (Indole-Halide) r2by2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][22]

References

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. BenchChem.
  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. BenchChem.
  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
  • G.S. Hair, et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Zhang, Y-H., et al. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Cherney, A. H., et al. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Cushman, M., et al. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
  • Indian Academy of Sciences. (2019).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Janssen, S. G. H., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Hartwig, J. F., et al. (2012).
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling. BenchChem.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Hair, G. S., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Engle, K. M., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Fariña, F., et al. (2018).
  • Royal Society of Chemistry. (2023). C–H functionalization of indoles and oxindoles through CDC reactions.
  • Rault, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (2020).
  • Organ, M. G., et al. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics.
  • Doubleday, W. W., et al. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.
  • Periasamy, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Indian Chemical Society.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Punniyamurthy, T., et al. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Daugulis, O. (2012). C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is your dedicated resource for troubleshooting low-yield issues in the synthesis of 1-(3-Methoxyphenyl)-1H-indole. As Senior Application Scientists, we understand that even well-established cross-coupling reactions can present challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, optimize your reaction conditions, and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the N-arylation of indole with 3-methoxyphenyl halide is consistently low (<50%). What are the most common initial factors I should investigate?

A1: Persistently low yields in N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, often trace back to fundamental reaction parameters that compromise catalyst activity or reagent stability. Before delving into complex optimization, verify these critical checkpoints.

Plausible Causes & Immediate Solutions:

  • Atmospheric Contamination: Palladium(0) catalysts, the active species in Buchwald-Hartwig couplings, are notoriously sensitive to atmospheric oxygen, which leads to irreversible oxidation and decomposition into palladium black.[1] Copper catalysts used in Ullmann reactions can also be affected.

    • Solution: Ensure your entire experimental setup is rigorously purged with an inert gas (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed prior to use by methods such as sparging with inert gas for 30-60 minutes or through freeze-pump-thaw cycles.

  • Reagent and Solvent Purity: Water is a key culprit in catalyst deactivation and can interfere with the function of strong bases like sodium tert-butoxide.[1][2] Impurities in the indole or aryl halide starting materials can also poison the catalyst.

    • Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your indole is pure (recrystallize if necessary) and that the base is fresh and has been handled under anhydrous conditions.[2]

  • Suboptimal Catalyst System (Ligand/Base Combination): The combination of the palladium source, phosphine ligand, and base is not a one-size-fits-all solution; it is highly substrate-dependent.[3] An inappropriate ligand may lead to slow catalytic turnover, while an incorrect base may not efficiently deprotonate the indole N-H or may cause substrate decomposition.

    • Solution: For the coupling of an electron-neutral aryl halide like 3-bromoanisole with indole, a common starting point is a Pd(0) source (or a precursor like Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄).[4][5] If this fails, a systematic screening is the most logical next step.

The following workflow provides a systematic approach to addressing initial low-yield problems.

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere & Degassed Solvents start->check_inert Is the setup rigorously air-free? check_purity Confirm Reagent Purity & Anhydrous Conditions check_inert->check_purity Yes screen_catalyst Screen Catalyst System (Ligand & Base) check_purity->screen_catalyst Yes optimize_params Optimize Temp. & Time screen_catalyst->optimize_params Improvement seen analyze_byproducts Identify & Minimize Side Reactions screen_catalyst->analyze_byproducts Still low yield success High Yield Achieved optimize_params->success analyze_byproducts->success

Caption: A systematic workflow for troubleshooting low product yield.

Q2: My reaction stalls with significant starting material remaining. I'm also seeing a fine black precipitate. What's happening to my catalyst?

A2: This is a classic symptom of catalyst decomposition. The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) species has agglomerated and fallen out of the catalytic cycle.[1]

Plausible Causes & Immediate Solutions:

  • Oxygen Contamination: As mentioned in Q1, this is the most common cause. Even a small leak in your system can rapidly kill the catalyst.

    • Solution: Re-evaluate your inert atmosphere setup. Ensure all joints are properly sealed and that there is a positive pressure of inert gas throughout the reaction.

  • Excessive Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways, especially with less stable ligands.

    • Solution: Lower the reaction temperature by 10-20 °C and increase the reaction time. Monitor for the reappearance of palladium black. The optimal temperature balances reaction rate with catalyst stability.

  • Inappropriate Ligand: The phosphine ligand's primary role is to stabilize the monomeric Pd(0) center. If the ligand is not bulky enough or binds too weakly, the palladium atoms can aggregate.

    • Solution: Switch to a more robust, sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands create a bulky coordination sphere around the palladium, preventing aggregation and promoting the desired catalytic cycle.[5]

The diagram below illustrates the central role of the active Pd(0)L complex and its diversion to an inactive state.

Catalyst_Decomposition cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Decomposition Catalyst Decomposition (Palladium Black) Pd0->Decomposition O₂, High Temp, Poor Ligand AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Indole-H, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product

Caption: The desired catalytic cycle vs. catalyst decomposition.

Q3: I'm observing a significant amount of 3-(3-methoxyphenyl)-1H-indole (C-arylation) alongside my desired N-arylated product. How can I improve the N-selectivity?

A3: The competition between N-arylation and C-arylation (primarily at the electron-rich C3 position) is a known challenge in indole chemistry.[6][7] The regioselectivity is highly dependent on the reaction conditions, which can be tuned to favor the desired N-H functionalization.

Plausible Causes & Immediate Solutions:

  • Base Choice and Strength: The nature of the indolyl anion influences the site of attack. Strong, sterically hindered bases like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are generally preferred for N-arylation. Weaker bases or those with smaller counter-ions might lead to an equilibrium that favors C-alkylation character.[4]

    • Solution: Ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LiHMDS. Using a weaker base like K₃PO₄ can sometimes be effective, but its performance is highly system-dependent.[4]

  • Solvent Polarity: The solvent can influence the dissociation of the indolyl-counterion pair. Nonpolar solvents like toluene or dioxane are generally favored for N-arylation.[4]

    • Solution: Use toluene or dioxane as the solvent. Avoid highly polar aprotic solvents like DMF or DMSO, which can sometimes promote C-arylation pathways.

  • Ligand Steric Hindrance: Bulky ligands on the palladium center can sterically block approach to the C3 position of the indole, thereby favoring attack at the less hindered nitrogen atom.

    • Solution: Employ bulky biarylphosphine ligands. If you are using a less bulky ligand like P(t-Bu)₃, switching to a larger one like XPhos could significantly improve N/C selectivity.

Protocol: Screening for Optimal N-Selectivity
  • Setup: Prepare four identical reaction vials under an inert atmosphere. To each, add indole (1.0 eq), 3-bromoanisole (1.2 eq), Pd₂(dba)₃ (1 mol %), and the selected ligand (2.5 mol %).

  • Variable Addition:

    • Vial 1: NaOt-Bu (1.5 eq) in Toluene.

    • Vial 2: K₃PO₄ (2.0 eq) in Toluene.

    • Vial 3: NaOt-Bu (1.5 eq) in Dioxane.

    • Vial 4: K₃PO₄ (2.0 eq) in Dioxane.

  • Reaction: Heat all vials to 100 °C for 12 hours.

  • Analysis: Cool the reactions, quench with water, extract with ethyl acetate, and analyze the crude organic extract by LC-MS or ¹H NMR to determine the ratio of N-arylated to C-arylated product.

LigandBaseSolventTypical N:C Ratio (Illustrative)
P(t-Bu)₃K₃PO₄Dioxane5 : 1
XPhosNaOt-BuToluene>20 : 1
RuPhosNaOt-BuToluene>20 : 1
dppfCs₂CO₃Dioxane8 : 1
Caption: Illustrative data from a screen to optimize N-vs-C selectivity.
Q4: My reaction is sluggish when using the copper-catalyzed Ullmann condensation. How can I improve the rate and yield without resorting to extremely high temperatures?

A4: The classical Ullmann condensation often requires harsh conditions (e.g., temperatures >150 °C).[8] Modern protocols have significantly improved the scope and mildness of this transformation, primarily through the use of accelerating ligands.

Plausible Causes & Immediate Solutions:

  • Absence of a Ligand: Unligated copper has low solubility and catalytic activity.

    • Solution: The addition of a simple, inexpensive chelating ligand is the most effective way to improve an Ullmann reaction. N,N'-dimethylethylenediamine (DMEDA) is a highly effective and commonly used ligand for the N-arylation of indoles.[8] Simple 1,10-phenanthroline derivatives can also be effective.[9]

  • Inappropriate Base/Solvent Combination: The base and solvent play a crucial role in the Ullmann reaction's success.

    • Solution: A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient in the presence of a good ligand.[10] Solvents like dioxane or DMF are commonly employed.[11]

  • Copper Source: While copper powder was used traditionally, modern protocols favor Cu(I) salts like CuI, which are more soluble and reactive.[8]

Protocol: Ligand-Accelerated Ullmann Condensation
  • Reaction Setup: To an oven-dried reaction tube, add CuI (5-10 mol %), indole (1.0 eq), K₂CO₃ (2.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Reagent Addition: Add anhydrous dioxane (or DMF) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA, 10-20 mol %) and 3-iodoanisole (1.1 eq).

  • Reaction: Heat the mixture at 110-130 °C and monitor by TLC or LC-MS. This is significantly milder than traditional unligated conditions.[8][12]

References

  • Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897–2900. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Zhu, J., et al. (2021). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers, 8(13), 3334-3340. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • Chen, Y.-C., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 1-17. [Link]

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

  • Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Wikipedia contributors. (2024, February 25). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 2). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11035. [Link]

  • ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

  • Chen, Y.-C., et al. (2025). Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole... ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. Chem Catalysis, 4(1), 100843. [Link]

  • Mennen, S. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(2), 254-275. [Link]

  • Noda, H., et al. (2016). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Angewandte Chemie International Edition, 55(13), 4392-4396. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Future Medicinal Chemistry, 12(11), 1013-1027. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5174. [Link]

  • Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]

  • Laramie, M. C., et al. (2018). Diindolylamine Preparation and Stability Investigations. ACS Omega, 3(2), 2132–2143. [Link]

  • Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Smith, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 21(25), 5220-5224. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Insubria. (2016).
  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. [Link]

  • Synthesis and Chemistry of Indole.
  • Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]

  • ResearchGate. Ullmann coupling of indole derivatives. [a]. [Link]

  • Islam, M. S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1100. [Link]

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Technical Support Center: Regioselectivity in Indole N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of indole N-arylation reactions. The formation of an undesired C-3 arylated byproduct is a common hurdle in methodologies like the Buchwald-Hartwig and Ullmann cross-coupling reactions.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve high selectivity for the desired N-arylated indole product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of C-3 arylation in my palladium-catalyzed N-arylation of indole. What is the most likely cause?

A1: The C-3 position of the indole ring is inherently nucleophilic and prone to electrophilic attack.[3] In palladium-catalyzed reactions, this can manifest as C-3 arylation. The choice of base is a critical factor. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) generally favor N-arylation.[1] Weaker or less hindered bases may not efficiently deprotonate the indole nitrogen, leading to competing C-H activation pathways at the C-3 position.

Q2: Can the choice of catalyst and ligand influence N- versus C-3 selectivity?

A2: Absolutely. The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote N-arylation.[1] These ligands can sterically hinder the approach of the indole's C-3 position to the metal center, thereby favoring coordination and subsequent arylation at the nitrogen atom. For instance, ligands like dihydroxyterphenylphosphine (DHTP) have been specifically designed to promote C-3 arylation, highlighting the ligand's pivotal role in controlling regioselectivity.[4]

Q3: Does the solvent affect the regioselectivity of my indole arylation?

A3: Yes, the solvent can significantly influence the reaction outcome.[5] Aprotic solvents like toluene and dioxane are commonly used and generally favor N-arylation.[1][6] In some cases, a switch in solvent can dramatically alter the regioselectivity. For example, in certain palladium-catalyzed alkenylations, changing from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C-3 to C-2.[3] A solvent screen is often a worthwhile optimization step.

Q4: I'm performing a copper-catalyzed N-arylation (Ullmann-type reaction) and still see C-3 arylation. I thought this was less of an issue with copper.

A4: While copper-catalyzed N-arylations are generally less prone to C-3 arylation than some palladium systems, it can still occur.[2] The mechanism is believed to involve an electrophilic addition of a Cu(III)-aryl species to the C-3 position, which can then either lead to the C-3 arylated product or, under certain conditions, migrate to the C-2 position.[7] Factors such as the ligand, base, and reaction temperature can influence the outcome. The use of chelating diamine ligands has been shown to be effective in promoting selective N-arylation.[2]

Troubleshooting Guides

Scenario 1: Persistent C-3 Arylation in a Buchwald-Hartwig Reaction

You are attempting to synthesize an N-arylindole using a standard Buchwald-Hartwig protocol (Pd₂(dba)₃, a phosphine ligand, and a base) but are consistently isolating a mixture of N- and C-3 arylated products.

start Problem: Persistent C-3 Arylation base Step 1: Evaluate the Base start->base ligand Step 2: Modify the Ligand base->ligand If C-3 arylation persists solvent Step 3: Screen Solvents ligand->solvent If C-3 arylation persists temp Step 4: Adjust Temperature solvent->temp If C-3 arylation persists success Outcome: Selective N-Arylation temp->success If selectivity improves

Figure 1. Troubleshooting workflow for C-3 arylation.

  • Evaluate the Base: The pKa and steric bulk of the base are paramount.

    • Rationale: A strong base is required to deprotonate the indole N-H, forming the indolide anion, which is a more potent nucleophile for N-arylation. A sterically hindered base can disfavor side reactions at the more accessible C-3 position.

    • Protocol: If you are using a weaker base like K₃PO₄ or Cs₂CO₃, switch to a stronger, more hindered base such as NaOt-Bu or LiHMDS.[1][8]

BaseTypical ConditionsExpected Outcome
K₃PO₄1.5-2.0 equiv, Toluene, 100 °CModerate N-selectivity, may require optimization.[1]
Cs₂CO₃1.5-2.0 equiv, Dioxane, 110 °CCan be effective, but selectivity is substrate-dependent.
NaOt-Bu1.2-1.5 equiv, Toluene, 80-100 °CGenerally high N-selectivity.[1]
LiHMDS1.2-1.5 equiv, THF, 70 °CStrong, non-nucleophilic base, can improve selectivity.[8]
  • Modify the Ligand: The ligand dictates the geometry and reactivity of the catalytic species.

    • Rationale: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can accelerate the reductive elimination step to form the C-N bond and sterically disfavor interaction at the C-3 position.[1]

    • Protocol: If using a less bulky ligand like PPh₃, switch to a more sterically demanding biarylphosphine ligand (e.g., XPhos, SPhos) or a ferrocenyl-based ligand (e.g., dppf).[9]

  • Screen Solvents: The solvent can influence the solubility of intermediates and the overall reaction pathway.

    • Rationale: Aprotic, non-coordinating solvents like toluene and dioxane are generally preferred as they do not compete with the ligand for coordination to the palladium center.[1][6]

    • Protocol: If using a more polar aprotic solvent like DMF or DMSO, consider switching to toluene or 1,4-dioxane. A systematic screen of these solvents is recommended.[3]

  • Adjust Temperature: Reaction temperature can affect the relative rates of competing reaction pathways.

    • Rationale: Lowering the reaction temperature may favor the desired, lower-activation-energy N-arylation pathway over the C-H activation at C-3.

    • Protocol: Try reducing the reaction temperature by 10-20 °C and increasing the reaction time to see if the N/C-3 ratio improves.

Scenario 2: Unexpected C-3 Arylation in a Copper-Catalyzed Ullmann Condensation

You are using a CuI/diamine ligand system for an Ullmann N-arylation but are observing the C-3 arylated indole as a significant byproduct.

start Cu(I) Catalyst oxidative_addition Oxidative Addition (Aryl Halide) start->oxidative_addition cu_iii Cu(III)-Aryl Intermediate oxidative_addition->cu_iii electrophilic_attack Electrophilic Attack at C-3 cu_iii->electrophilic_attack n_arylation Direct N-Arylation Pathway cu_iii->n_arylation c3_adduct C-3 Adduct electrophilic_attack->c3_adduct c3_product C-3 Arylation Product c3_adduct->c3_product n_product N-Arylation Product n_arylation->n_product

Figure 2. Competing pathways in Cu-catalyzed indole arylation.

  • Ligand Selection is Key: The choice of ligand is crucial for promoting selective N-arylation in copper-catalyzed systems.

    • Rationale: Simple, chelating diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine have been shown to be highly effective in promoting the desired N-arylation pathway over competing C-arylation.[2][10]

    • Protocol: If you are using a monodentate ligand or a ligand-free system, introduce a chelating diamine ligand such as DMEDA (10-20 mol %).

  • Base and Solvent Optimization: As with palladium catalysis, the base and solvent play a significant role.

    • Rationale: A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient to deprotonate the indole in the presence of the copper catalyst. The choice of solvent can influence the solubility of the copper species and the reaction rate.

    • Protocol: K₃PO₄ in dioxane is a well-established and effective combination for copper-catalyzed indole N-arylation.[2] If using other bases or solvents, consider switching to this system.

  • Aryl Halide Reactivity: The nature of the aryl halide can influence the reaction outcome.

    • Rationale: Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings. Using a more reactive arylating agent can sometimes lead to cleaner reactions with fewer side products.

    • Protocol: If you are using an aryl bromide and observing side products, try switching to the corresponding aryl iodide.

Concluding Remarks

Achieving high regioselectivity in indole N-arylation reactions is a common challenge that can be overcome through systematic optimization of the reaction parameters. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can effectively suppress the formation of the undesired C-3 arylated byproduct. This guide provides a framework for troubleshooting these complex reactions, grounded in an understanding of the underlying mechanistic principles.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Li, W., et al. (2016). Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides. Scientific Reports, 6, 37706. [Link]

  • Lane, C. F., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Chiong, H. A., & Daugulis, O. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(27), 9658–9659. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(18), 3083–3085. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society, 132(51), 18344–18346. [Link]

  • Potavathri, S., et al. (2010). Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups. Journal of the American Chemical Society, 132(41), 14676–14681. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]

  • Wang, D.-H., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 18(1), 152–155. [Link]

  • Stuart, D. R., et al. (2008). Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions. Journal of the American Chemical Society, 130(29), 9496–9498. [Link]

  • ResearchGate. (2025). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The approaches for N-1 and C-3 arylation for indoles. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(48), 19194-19214. [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from [Link]

  • Dar, B. A., et al. (2020). Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. Journal of Chemical Sciences, 132(1), 45. [Link]

  • Antonchick, A. P., et al. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. Angewandte Chemie International Edition, 56(19), 5267-5271. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Hisana, K. N., Abdulla, C. M. A., & Anilkumar, G. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]

  • Wu, X., et al. (2019). C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Organic Chemistry Frontiers, 6(17), 3122-3126. [Link]

  • Ackermann, L., & Potukuchi, H. K. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(19), 5388–5391. [Link]

  • Li, X., et al. (2012). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters, 23(11), 1259-1262. [Link]

  • Chiong, H. A., & Daugulis, O. (2005). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Journal of the American Chemical Society, 127(27), 9658-9659. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-controlled N/C3−H enantioselective alkylation of indoles by Buchwald. Retrieved from [Link]

  • Hisana, K. N., Abdulla, C. M. A., & Anilkumar, G. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]

  • Hosseyni, S., et al. (2021). The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie, 24(S2), 1-10. [Link]

Sources

Technical Support Center: Troubleshooting N-Arylindole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-arylindole synthesis and purification. N-arylindoles are critical pharmacophores in drug development (e.g., the antipsychotic Sertindole) and functional materials. However, their synthesis—typically via copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations—generates complex crude mixtures.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to resolve the most stubborn purification bottlenecks.

Diagnostic Purification Workflow

Before applying a purification protocol, you must accurately diagnose the impurity profile of your crude mixture. Use the following decision matrix to identify the appropriate intervention.

G A Crude N-Arylindole Mixture B Assess Impurity Profile A->B C1 Metal Residues (Cu/Pd) B->C1 C2 Regioisomers (C3-Aryl) B->C2 C3 Ligand/Starting Materials B->C3 D1 Metal Scavengers & Washes C1->D1 D2 Prep-HPLC / Crystallization C2->D2 D3 Silica Gel Chromatography C3->D3

Diagnostic workflow for N-arylindole purification challenges.

Frequently Asked Questions & Troubleshooting

Q1: My purified N-arylindole is discolored (green/brown) and fails elemental analysis. How do I remove residual metals?

The Causality: Transition metals like Copper (from Ullmann couplings) or Palladium (from Buchwald-Hartwig aminations) readily coordinate to the π-system of the indole ring or become trapped within the crystal lattice of the product. Standard aqueous workups are insufficient because the metal-indole affinity outcompetes simple partitioning. The Solution: Do not rely on silica gel, which can cause metal streaking and product degradation. Instead, implement a targeted metal scavenging protocol using functionalized silica (e.g., thiol or thiourea-bound resins) combined with an aggressive aqueous chelator like EDTA.

Q2: I observe a closely eluting impurity on my TLC/HPLC. Why can't I separate it using standard silica gel chromatography?

The Causality: Indole is an ambident nucleophile. Because the lone pair on the nitrogen atom is delocalized into the aromatic π-system, the nitrogen is relatively non-nucleophilic[1]. Consequently, electrophilic attack or off-cycle metal insertion frequently occurs at the electron-rich C3 position, generating a C3-arylindole regioisomer. These regioisomers possess nearly identical molecular weights, polarities, and hydrogen-bonding profiles to the target N1-arylindole. As a result, C-arylated and N-arylated indoles frequently exhibit identical Rf​ values on standard normal-phase silica gel, making separation extremely difficult[2]. The Solution: Abandon normal-phase silica. Transition to Reverse-Phase (C18) Preparative HPLC or employ selective recrystallization techniques that exploit subtle differences in lattice packing.

Mechanism SM Indole + Aryl Halide Cat Transition Metal Catalyst SM->Cat Target N1-Arylindole (Target) Cat->Target Preferred Imp1 C3-Arylindole (Regioisomer) Cat->Imp1 Competing Nucleophilicity Imp2 N-Aryl Ligand (Impurity) Cat->Imp2 Ligand Degradation

Reaction pathways leading to target N-arylindoles and common impurities.

Q3: How do I clear unreacted ligands from the final product?

The Causality: In Ullmann-type couplings, diamine ligands (e.g., DMEDA) are used to stabilize the Cu(I) species. However, these ligands can undergo N-arylation themselves, forming lipophilic byproducts that stubbornly co-elute with the target[3]. In Buchwald-Hartwig aminations, bulky, electron-rich phosphines (e.g., P(t−Bu)3​ ) are required to enable mild reaction conditions[4], but they inevitably oxidize into highly polar phosphine oxides that streak through columns. The Solution: For basic diamine byproducts, utilize a mild acidic wash (e.g., 10% citric acid) during the liquid-liquid extraction phase. For phosphine oxides, a short plug of neutral alumina is often more effective than silica gel.

Quantitative Data: Typical Impurity Profiles

Understanding the baseline levels of impurities helps establish realistic purification targets. The data below is benchmarked against standard pharmaceutical syntheses of N-arylindole derivatives (such as Sertindole)[5].

Impurity TypeOrigin / Mechanistic CauseTypical Crude LevelTarget Post-Purification
C3-Arylindole Competing nucleophilicity at the C3 position[1]5.0 – 15.0%< 0.5%
N-Arylated Ligand Cross-coupling of the diamine/phosphine ligand[3]2.0 – 10.0%< 0.1%
Des-halogenated Aryl Over-reduction / side reaction during coupling[5]0.5 – 2.0%< 0.1%
Residual Pd / Cu Catalyst entrapment in the product matrix1000 – 5000 ppm< 10 ppm

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a specific observable metric to confirm the success of that step before proceeding.

Phase 1: Reaction Quench and Primary Extraction
  • Quench: Cool the reaction mixture to room temperature. Add 5 volumes of an aqueous 0.1 M EDTA solution (pH adjusted to 8.0 with NaHCO3​ ).

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) ( 3×10 mL/g of substrate).

  • Self-Validation Checkpoint: Observe the phase separation. The aqueous layer should turn distinctively blue/green (indicating Cu chelation) or yellow/brown (indicating Pd chelation). The organic layer should visibly lighten. If the organic layer remains opaque/dark, repeat the EDTA wash.

Phase 2: Metal Scavenging (The "Polish")
  • Resin Treatment: Transfer the combined organic layers to a round-bottom flask. Add a functionalized metal scavenger resin (e.g., SiliaMetS Thiol or QuadraPure TU) at a loading of 5 equivalents relative to the initial catalyst load.

  • Incubation: Stir gently at 40∘C for 2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin, washing with minimal EtOAc.

  • Self-Validation Checkpoint: Evaporate a single drop of the filtrate on a watch glass and apply a drop of aqueous sodium sulfide ( Na2​S ). The absence of a black precipitate confirms the bulk transition metals have been successfully stripped.

Phase 3: Chromatographic Resolution of Regioisomers
  • Stationary Phase Selection: If C3-arylindole regioisomers are detected via LC-MS, bypass normal-phase silica due to identical Rf​ values[2].

  • Execution: Load the concentrated crude onto a Reverse-Phase (C18) Flash column. Elute using a gradient of Water/Acetonitrile (starting at 90:10, ramping to 10:90 over 10 column volumes).

  • Self-Validation Checkpoint: Monitor the UV trace at 254 nm . The target N1-arylindole typically elutes later than the C3-isomer because N-arylation disrupts the N-H hydrogen bonding capability, increasing the molecule's overall hydrophobicity relative to the C3-isomer.

Phase 4: Final Polish via Recrystallization
  • Dissolution: Dissolve the chromatographically pure fraction in a minimum volume of boiling Toluene.

  • Antisolvent Addition: Slowly add Heptane dropwise until the solution becomes faintly turbid. Allow to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.

  • Self-Validation Checkpoint: Isolate the crystals and perform a melting point analysis. A sharp melting point range ( <1.5∘C ) and an elemental analysis (CHN) matching theoretical values within ±0.4% validates the absolute purity of the N-arylindole.

References

  • Antilla, J. C., Bafaluy, J. M., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.[Link]

  • Wanner, M. J., et al. (2014). "Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines." Beilstein Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. (2020). "Synthesis of indoles." Organic Chemistry Portal.[Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters.[Link]

Sources

Technical Support Center: Troubleshooting the Solubility of 1-(3-Methoxyphenyl)-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals overcome the thermodynamic and kinetic solubility barriers associated with 1-(3-Methoxyphenyl)-1H-indole.

Despite their beneficial biological activities, indole derivatives frequently present clinical and experimental limitations due to poor aqueous solubility and limited membrane permeability[1]. This guide provides field-proven, self-validating methodologies to ensure your in vitro assays yield reproducible and artifacts-free data.

Section 1: Core FAQs - Understanding the Physicochemical Barriers

Q1: Why does 1-(3-Methoxyphenyl)-1H-indole precipitate immediately upon introduction to aqueous cell culture media? A1: The precipitation is driven by the hydrophobic effect and high crystal lattice energy. The indole scaffold is inherently nonpolar, and the planar nature of the aromatic rings promotes strong intermolecular π-π stacking in the solid state, making it difficult for water molecules to break the crystal lattice[2]. When transitioning from a concentrated organic stock to an aqueous environment, water molecules are thermodynamically driven to exclude the hydrophobic indole, forcing it to aggregate and precipitate.

Q2: Can I adjust the pH of my assay buffer to improve its solubility? A2: No, pH modification is generally ineffective for this specific compound. Unlike basic amines or acidic carboxylates, 1-(3-Methoxyphenyl)-1H-indole lacks readily ionizable groups within the physiological pH range (pH 6.5–7.5). While the nitrogen atom in the indole ring is weakly acidic, its protonation state requires extreme pH adjustments that are fundamentally incompatible with live-cell biological assays[2].

Q3: Can I use detergents like Triton X-100 or Tween-20 to dissolve it for my cell-based assays? A3: Proceed with extreme caution. While detergents can solubilize hydrophobic drugs by forming micelles, using them in cell-based assays above their critical micelle concentration (CMC) will disrupt cellular lipid bilayers and cause rapid cell death[3]. If you must use surfactants, non-ionic variants like Tween 80 at strictly validated, non-toxic concentrations (<0.01%) are preferred, though alternative formulation strategies are usually superior[4].

Section 2: Troubleshooting Guide - Formulation & Assay Preparation

Q4: I am using DMSO to make a stock solution, but my cells are dying. How can I maintain solubility while reducing toxicity? A4: High DMSO concentrations (typically >0.5% v/v) disrupt cellular membranes and cause cytotoxicity[4]. To mitigate this, utilize a co-solvency approach . Prepare a highly concentrated primary stock in 100% DMSO, then create an intermediate dilution using less toxic, water-miscible co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol[2]. This "solvent blending" reduces the interfacial tension between the aqueous solution and the hydrophobic solute without exposing cells to lethal DMSO levels.

Q5: My compound stays in solution initially but precipitates over a 48-hour incubation period. How do I prevent this kinetic precipitation? A5: You are observing a shift from a metastable supersaturated state to thermodynamic equilibrium. To prevent this in long-term assays, you must physically shield the hydrophobic core from the aqueous environment. Two field-proven strategies are:

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that encapsulates the indole derivative, forming a stable, water-soluble inclusion complex[2].

  • Polymeric Micelles: Amphiphilic diblock copolymers, such as PEG-PLA, self-assemble into nanoscopic micelles. The hydrophobic 1-(3-Methoxyphenyl)-1H-indole partitions into the micelle's core, while the hydrophilic PEG corona maintains aqueous solubility[5].

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal validation steps. Below are detailed methodologies for the two most reliable solubilization strategies.

Protocol A: Stepwise Co-Solvent Dilution (For Short-Term Assays <24h)

Causality: Direct addition of a DMSO stock to aqueous media causes localized supersaturation and rapid nucleation. Stepwise dilution with continuous vortexing ensures rapid dispersion, preventing localized concentration spikes[4].

  • Primary Stock: Accurately weigh 1-(3-Methoxyphenyl)-1H-indole and dissolve it in a minimal volume of 100% DMSO to create a 10 mM primary stock.

  • Intermediate Blend: Prepare an intermediate solvent mixture consisting of 10% DMSO and 40% PEG 400 in sterile water[2].

  • Serial Dilution: Dilute the primary stock into the intermediate mixture to achieve a 1 mM working stock. Gently warm the working stock in a 37°C water bath and vortex thoroughly[4].

  • Final Assay Addition: Perform a 1:100 dilution of the working stock directly into pre-warmed (37°C) cell culture media.

  • Validation Step: Always include a vehicle control with the exact final solvent concentration (e.g., 0.1% DMSO, 0.4% PEG 400) to validate that observed biological effects are due to the indole compound, not the solvent mixture[4].

Protocol B: Preparation of HP-β-CD Inclusion Complexes (For Long-Term Assays >48h)

Causality: The kneading method forces the hydrophobic compound into the cyclodextrin cavity through mechanical stress and localized dissolution, overcoming the activation energy required for complexation.

  • Ratio Preparation: Weigh 1-(3-Methoxyphenyl)-1H-indole and HP-β-CD in a 1:2 molar ratio.

  • Slurry Formation: Place the HP-β-CD in a mortar and add a small volume of 50% ethanol/water to form a thick paste.

  • Kneading: Gradually incorporate the indole compound into the paste while triturating continuously for 45 minutes.

  • Drying: Dry the resulting slurry in a vacuum desiccator at 25°C for 24 hours.

  • Validation Step: Pulverize the dried complex and dissolve it directly in your aqueous assay buffer. Verify complete dissolution via visual inspection (absence of turbidity) and UV-Vis spectroscopy (stable absorbance readings over a 4-hour window).

Section 4: Quantitative Data Summarization

The following table summarizes the operational parameters for different solubilization strategies to help you select the optimal approach for your specific biological assay.

Solubilization StrategyTypical CompositionMax Aqueous Concentration AchievedCytotoxicity RiskBest Use Case
Direct DMSO Dilution <0.5% DMSO in Media~1-5 µMHigh (if >1% DMSO)Short-term biochemical/enzyme assays
Co-Solvency 0.1% DMSO + 0.4% PEG400~10-50 µMModerateCell-based assays (<24h)
Cyclodextrin Complexation 10% (w/v) HP-β-CD>100 µMLowLong-term cell culture (>48h)
Polymeric Micelles 1-2.5% PEG-PLA>500 µMLowIn vivo dosing / High-concentration assays

Section 5: Visualizing the Workflow

Use the following decision tree to logically determine the best solubilization pathway for 1-(3-Methoxyphenyl)-1H-indole based on your experimental observations.

G Start 1-(3-Methoxyphenyl)-1H-indole Solubility Optimization DMSO Dissolve in 100% DMSO (Primary Stock) Start->DMSO Dilute Dilute in Aqueous Media (<0.5% DMSO final) DMSO->Dilute Check Precipitation Observed? Dilute->Check Success Proceed to Biological Assay Check->Success No CoSolvent Add Co-solvents (PEG400, Ethanol) Check->CoSolvent Yes (Short-term assay) Cyclo Cyclodextrin Complexation (HP-β-CD) Check->Cyclo Yes (Long-term assay) Micelles Polymeric Micelles (PEG-PLA) Check->Micelles Yes (In vivo / High conc.) CoSolvent->Dilute Cyclo->Dilute Micelles->Dilute

Decision tree for solubilizing hydrophobic indole derivatives in biological assays.

References

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem. 2

  • Overcoming poor solubility of spirooxindole derivatives in biological assays. Benchchem. 4

  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. 1

  • How to enhance drug solubility for in vitro assays? ResearchGate. 3

  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich. 5

Sources

Technical Support Center: Addressing Protodeboronation in Suzuki Reactions with Indoleboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a critical challenge in modern organic synthesis: the protodeboronation of indoleboronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of Suzuki couplings to construct complex molecules containing the indole motif.

Indoleboronic acids are invaluable building blocks, but their propensity to undergo protodeboronation—the undesired cleavage of the C–B bond and its replacement with a C–H bond—can lead to significant yield reduction and purification challenges.[1][2] This document provides in-depth, actionable guidance based on mechanistic principles and field-proven strategies to help you identify, troubleshoot, and overcome this pervasive side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding protodeboronation, providing a solid foundation for the troubleshooting guide that follows.

Q1: What exactly is protodeboronation and why are indoleboronic acids so susceptible?

Protodeboronation is a hydrolytic process where the boronic acid functional group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner in the Suzuki reaction.[1][2] Indoles, being electron-rich heteroaromatics, are particularly prone to this side reaction.[3][4] The increased electron density on the indole ring system facilitates the cleavage of the carbon-boron bond, especially under the basic aqueous conditions typical of many Suzuki protocols.[1][5]

Q2: How can I confirm that protodeboronation is the primary issue in my low-yielding reaction?

The most direct method is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. The key indicator is the presence of the parent indole (the "protodeboronated" byproduct) alongside unreacted starting halide.[1] For example, if you are coupling 5-bromoindole with phenylboronic acid, you would look for the presence of indole in your crude product mixture. A diminished yield of the desired 5-phenylindole with a significant amount of the parent indole is a strong sign of competing protodeboronation.

Q3: What are the main factors that promote protodeboronation?

Several experimental parameters can accelerate this undesired pathway:

  • Presence of Water: Water is the proton source for protodeboronation. While aqueous bases are common in Suzuki reactions, excessive water can be detrimental.[6][7]

  • Base Strength and Type: The reaction is often accelerated under basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[1] Strong bases can significantly increase the rate of protodeboronation.[7]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[1][7]

  • Prolonged Reaction Times: A slow or inefficient catalytic cycle means the sensitive indoleboronic acid is exposed to potentially harsh conditions for a longer period, increasing the likelihood of degradation.[1]

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands can influence the relative rates of the productive coupling versus the decomposition pathway.[1]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a structured approach to troubleshooting and resolving issues related to protodeboronation.

Issue 1: Significant formation of the parent indole byproduct is observed, with low conversion of the starting halide.

This is the classic symptom of protodeboronation outcompeting the desired Suzuki coupling. The key is to adjust the reaction conditions to favor the catalytic cycle over the hydrolytic decomposition of the boronic acid.

A. The Boronic Acid Derivative is Too Unstable.

  • Explanation: Free boronic acids are often more susceptible to protodeboronation than their ester or trifluoroborate salt counterparts.[8][9] These "masked" reagents can offer increased stability and slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[2][3][5][10]

  • Solution 1: Switch to a More Stable Boron Reagent.

    • Potassium Indolyltrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[8][11] They can be synthesized from the boronic acid or used directly if commercially available.

    • Indolyl Pinacol Esters or MIDA Boronates: These are other common "slow-release" sources of boronic acid that can significantly suppress protodeboronation.[2][3][12] MIDA boronates, in particular, have been shown to be effective for challenging couplings.[2][3]

B. Reaction Conditions are Too Harsh.

  • Explanation: The combination of a strong base, high temperature, and a protic solvent creates an ideal environment for protodeboronation.

  • Solution 2: Modify the Base and Solvent System.

    • Base Selection: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive substrates.[13][14][15] Potassium fluoride (KF) can also be effective and is particularly useful when base-sensitive functional groups are present.[16][17]

    • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents.[18] This directly removes the primary proton source for the side reaction. A combination of a soluble base like potassium trimethylsilanolate (TMSOK) in an aprotic solvent like THF or dioxane can be highly effective.[4][18][19][20]

    • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. Modern, highly active palladium catalysts often enable reactions to proceed at lower temperatures (e.g., 40-80 °C), which can significantly reduce the rate of protodeboronation.[7]

C. The Catalytic Cycle is Too Slow.

  • Explanation: If the transmetalation or reductive elimination steps are slow, the indoleboronic acid has more time to decompose. Accelerating the productive catalytic cycle is a key strategy.

  • Solution 3: Optimize the Catalyst System.

    • Use a Pre-catalyst: Modern palladium pre-catalysts, especially those paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are designed for high activity and can significantly accelerate the Suzuki coupling, thereby outcompeting protodeboronation.[7][11][13][21]

    • Ligand Screening: The choice of ligand is crucial. For indole substrates, ligands like SPhos and XPhos have been shown to be effective.[14]

Comparative Summary of Mitigation Strategies:
StrategyKey ParameterRecommended ChangeRationale
Stabilize the Boron Reagent Boron SourceBoronic Acid → Pinacol Ester, MIDA Boronate, or Trifluoroborate SaltIncreases stability and provides slow release, minimizing decomposition.[2][3][5][8][10][11]
Modify Reaction Medium BaseStrong Base (NaOH, KOH) → Milder Base (K₃PO₄, Cs₂CO₃, KF)Reduces the rate of base-catalyzed protodeboronation.[7][13][14][15][16][17]
SolventAqueous/Protic → Anhydrous Aprotic (THF, Dioxane)Eliminates the primary proton source for the side reaction.[18]
Accelerate Catalysis TemperatureHigh (e.g., >100 °C) → Low (e.g., 60-80 °C)Slows the rate of protodeboronation relative to the desired coupling.[7]
CatalystStandard (e.g., Pd(PPh₃)₄) → High-Activity Pre-catalyst (e.g., XPhos-Pd-G3)A faster catalytic cycle gives less time for the boronic acid to decompose.[7][11][13][21]
Issue 2: The N-H group of the indole seems to be causing issues.

The acidic N-H proton of the indole ring can be deprotonated by the base, which can alter the electronic properties of the heterocycle and potentially inhibit the palladium catalyst.[13][22]

  • Solution: N-Protection.

    • If other strategies fail, consider protecting the indole nitrogen. Common protecting groups like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl) can prevent complications arising from the N-H group.[13][23][24] However, it's important to note that the choice of protecting group can also influence reactivity, and an additional deprotection step will be required.[23][24]

Part 3: Visual Guides and Protocols

Conceptual Workflow: Suzuki Coupling vs. Protodeboronation

The following diagram illustrates the competition between the desired productive pathway and the undesired decomposition pathway.

G cluster_suzuki Desired Suzuki Catalytic Cycle cluster_proto Undesired Protodeboronation A Ar-Pd(II)-L2-X C Transmetalation A->C B [Indole-B(OH)3]- B->C D Ar-Pd(II)-L2-Indole C->D E Reductive Elimination D->E F Ar-Indole (Product) E->F Pd0 Pd(0)L2 Catalyst E->Pd0 Pd(0)L2 Regenerated Pd0->A G Indole-B(OH)2 I C-B Bond Cleavage G->I H H2O, Base H->I J Indole-H (Byproduct) I->J Start Indole-B(OH)2 (Starting Material) Start->B Base ArX Ar-X ArX->A Oxidative Addition

Caption: Competing pathways in the Suzuki reaction of indoleboronic acids.

Decision-Making Workflow for Troubleshooting

This flowchart provides a logical sequence of steps to follow when encountering protodeboronation.

Troubleshooting_Workflow decision decision start Low Yield & High Protodeboronation decision1 Using free boronic acid? start->decision1 Analyze Conditions end Optimized Reaction action1_yes Switch to Pinacol Ester, MIDA Boronate, or BF3K Salt decision1->action1_yes Yes decision2 Using strong base (NaOH, KOH)? decision1->decision2 No action1_yes->decision2 action2_yes Switch to milder base (K3PO4, Cs2CO3) decision2->action2_yes Yes decision3 Reaction temp > 80°C? decision2->decision3 No action2_yes->decision3 action3_yes Lower temperature & Use high-activity catalyst decision3->action3_yes Yes decision4 Using aqueous solvent? decision3->decision4 No action3_yes->decision4 decision4->end If all else fails, consider N-protection action4_yes Switch to anhydrous solvent system decision4->action4_yes Yes action4_yes->end

Sources

Technical Support Center: Optimization of N-Arylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to provide a deeper understanding of the reaction, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Foundational Principles of Indole N-Arylation

The synthesis of N-arylindoles is a cornerstone of medicinal chemistry, as this structural motif is present in numerous biologically active compounds.[1][2] The two most prevalent methods for forging this C-N bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3][4] While both are powerful, they are not without their challenges, including side reactions like C-arylation, and issues arising from sterically hindered or electronically diverse substrates.[1][3][5]

A successful N-arylation strategy hinges on the careful selection of the catalyst, ligand, base, and solvent, all of which are interdependent and influenced by the specific indole and aryl halide substrates. This guide will dissect these parameters to provide you with a logical framework for reaction optimization.

Section 2: Troubleshooting Guide for N-Arylation of Substituted Indoles

Even with well-established protocols, experimental outcomes can deviate from expectations. This section is designed to help you diagnose and resolve common issues encountered during the N-arylation of indoles.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: The catalyst (copper or palladium) may have been improperly handled or stored, leading to oxidation. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination. 3. Incorrect Base: The base may be too weak to deprotonate the indole or too strong, leading to side reactions. 4. Sub-optimal Solvent: The solvent may not be appropriate for the reaction temperature or may not adequately solubilize the reactants.[3] 5. Reaction Temperature Too Low: Ullmann-type reactions often require high temperatures to proceed efficiently.[3]1. Use fresh, high-purity catalyst and handle under an inert atmosphere. For palladium catalysis, ensure the active Pd(0) species is generated. 2. Screen a variety of ligands. For copper-catalyzed reactions, diamine ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine are often effective.[3] For palladium catalysis, bulky, electron-rich phosphine ligands are commonly used.[1][5] 3. For copper-catalyzed reactions, K₃PO₄ is a common and effective base.[3] For palladium-catalyzed reactions, NaOt-Bu is often used, with K₃PO₄ being a milder alternative for sensitive substrates.[5] 4. Toluene and dioxane are frequently used solvents.[3][5] Ensure your chosen solvent is dry and degassed.[6] 5. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
C-Arylation Side Product 1. Reaction Conditions Favoring C-H Activation: Certain catalyst/ligand combinations can promote arylation at the C2 or C3 position of the indole ring.[1][3][7] 2. Inappropriate Base: Strong bases can deprotonate the C-H bonds of the indole, leading to competitive C-arylation.1. For palladium-catalyzed reactions, the choice of ligand is crucial in controlling regioselectivity.[1] For copper-catalyzed systems, careful optimization of the ligand and reaction conditions can minimize C-arylation. 2. Consider using a weaker base, such as Cs₂CO₃ or K₃PO₄, and optimize the reaction temperature.[1]
Di-arylated Indole Formation 1. Excess Aryl Halide: Using a large excess of the arylating agent can lead to a second arylation event. 2. Highly Reactive Substrates: Some indole and aryl halide combinations may be particularly prone to over-arylation.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aryl halide. 2. Reduce the reaction temperature and/or catalyst loading. Monitor the reaction progress closely by TLC or LC-MS to stop it upon completion.
Decomposition of Starting Materials or Product 1. High Reaction Temperature: Sensitive functional groups on the indole or aryl halide may not tolerate high temperatures.[3] 2. Strong Base: Base-sensitive functional groups can be degraded. 3. Presence of Oxygen: For palladium-catalyzed reactions, oxygen can lead to catalyst decomposition and unwanted side reactions.1. Attempt the reaction at a lower temperature, potentially with a more active catalyst system or for a longer duration. Microwave irradiation can sometimes promote the reaction at lower bulk temperatures.[8] 2. Use a milder base like K₃PO₄ or Cs₂CO₃.[1][5] 3. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[6]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. 2. Inhibitory Side Products: Formation of byproducts that can coordinate to the metal center and inhibit catalysis.1. In some cases, a second addition of the catalyst and/or ligand mid-reaction can be beneficial. 2. Analyze the reaction mixture for potential inhibitory species. If identified, a change in reaction conditions (e.g., different solvent or base) may be necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I use a copper or palladium catalyst for my N-arylation?

A1: The choice between copper and palladium depends on several factors:

  • Cost: Copper catalysts are generally less expensive than palladium catalysts.[3]

  • Reaction Conditions: Traditional Ullmann (copper-catalyzed) reactions often require higher temperatures.[3] Palladium-catalyzed Buchwald-Hartwig reactions can often be performed under milder conditions.[5]

  • Substrate Scope and Functional Group Tolerance: Both methods have broad substrate scopes, but their tolerance to certain functional groups can differ. Palladium-based systems have shown intolerance to some functional groups, which can be a limitation.[3] It is advisable to consult the literature for specific substrate classes.

Q2: How do I choose the right ligand?

A2: The ligand plays a critical role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity of the reaction.

  • For Copper Catalysis: Simple, inexpensive diamine ligands such as trans-1,2-cyclohexanediamine, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and N,N'-dimethylethylenediamine have proven to be very effective.[3]

  • For Palladium Catalysis: Bulky, electron-rich phosphine ligands are the standard. The choice of ligand can be crucial for achieving high yields and minimizing side products, especially with challenging substrates like 2- or 7-substituted indoles.[1][5]

Q3: What is the role of the base, and how do I select the appropriate one?

A3: The base is essential for deprotonating the indole N-H, allowing it to coordinate to the metal center.

  • Strength: The base must be strong enough to deprotonate the indole but not so strong that it promotes unwanted side reactions.

  • Common Choices: For copper-catalyzed systems, K₃PO₄ is a widely used and effective base.[3] In palladium-catalyzed reactions, NaOt-Bu is often the base of choice for its high reactivity, while K₃PO₄ or Cs₂CO₃ can be used as milder alternatives for substrates with base-sensitive functional groups.[1][5]

Q4: How does the solvent affect the reaction?

A4: The solvent can influence the solubility of the reactants and catalyst, the reaction rate, and in some cases, the regioselectivity.

  • Common Solvents: Toluene, dioxane, DMF, and DMSO are commonly used solvents for N-arylation reactions.[3][5][6]

  • Considerations: The choice of solvent should be compatible with the reaction temperature and the chosen base. For instance, DMF and DMSO are often used for less soluble substrates but can be more challenging to dry completely.[3] In some cases, the solvent can directly influence the reaction outcome, with different solvents favoring N- versus C-arylation.[7] It is also crucial to use degassed solvents to prevent catalyst deactivation, especially in palladium-catalyzed reactions.[6]

Q5: My indole is heavily substituted. What should I be concerned about?

A5: Steric hindrance can significantly slow down the reaction rate.

  • Ortho-Substituted Aryl Halides: These can be challenging coupling partners. The use of more active catalyst systems, often with bulkier ligands, may be necessary.

  • 2- and 7-Substituted Indoles: These substrates can be prone to C3-arylation or may react sluggishly.[1] Careful selection of the ligand is critical to direct the arylation to the nitrogen atom.[1][5] For highly hindered substrates, higher catalyst loadings and longer reaction times may be required.[1]

Section 4: Experimental Protocols and Visual Guides

General Procedure for Copper-Catalyzed N-Arylation of an Indole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Indole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI, K₃PO₄, and the indole.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the aryl halide, the diamine ligand, and the toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Buchwald_Hartwig_Catalytic_Cycle Pd_L Pd(0)L Ox_Add Oxidative Addition (Ar-X) Pd_L->Ox_Add Ar-X Pd_II_Complex Ar-Pd(II)-X(L) Ox_Add->Pd_II_Complex Base_Coord Base Coordination & Indole Deprotonation Pd_II_Complex->Base_Coord Indole-H, Base Indole_Complex Ar-Pd(II)-Indolyl(L) Base_Coord->Indole_Complex Red_Elim Reductive Elimination Indole_Complex->Red_Elim Red_Elim->Pd_L Catalyst Regeneration Product N-Arylindole Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.

Troubleshooting Workflow

Troubleshooting_Workflow Start N-Arylation Experiment Problem Identify Problem: - Low Conversion - Side Products - Decomposition Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Low Yield Side_Products Side Products (e.g., C-Arylation) Problem->Side_Products Impure Product Decomposition Decomposition Problem->Decomposition No Product Check_Reagents Check Reagent Quality & Inert Conditions Low_Conversion->Check_Reagents Modify_Base Modify Base/Solvent System Side_Products->Modify_Base Lower_Temp Lower Temperature / Milder Base Decomposition->Lower_Temp Screen_Ligands Screen Ligands & Bases Check_Reagents->Screen_Ligands Optimize_Temp Optimize Temperature & Time Screen_Ligands->Optimize_Temp Success Successful Reaction Optimize_Temp->Success Modify_Base->Success Lower_Temp->Success

Caption: A logical workflow for troubleshooting common N-arylation issues.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Hisana, K. N., Abdulla, C. M. A., & Anilkumar, G. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]

  • Potavathri, S., Pereira, K. C., Gorelsky, S., Pike, A., LeBris, A. P., & DeBoef, B. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism. Journal of the American Chemical Society, 132(41), 14676–14681. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Aitken, F., & Jones, A. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(27), 18453-18459. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]

  • Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(17), 2897–2900. [Link]

  • Che, C., & Yip, J. H. (2010). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic letters, 12(19), 4284–4287. [Link]

  • Chen, Y., & Yip, K. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. The Journal of organic chemistry, 82(6), 3326–3332. [Link]

  • Tobrman, T. et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Wang, C. et al. (2018). Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Organic Chemistry Frontiers, 5(13), 2045-2049. [Link]

  • Itami, K. et al. (2015). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Angewandte Chemie International Edition, 54(28), 8233-8237. [Link]

Sources

strategies to minimize byproducts in the synthesis of 1-aryl-1H-indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-aryl-1H-indoles. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these synthetic transformations and minimize the formation of unwanted byproducts. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 1-aryl-1H-indoles, while versatile, can be plagued by a variety of byproducts that complicate purification and reduce yields. This section addresses common problems encountered during the most prevalent synthetic routes.

Issue 1: Formation of C-Arylated and Di-arylated Byproducts in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting to synthesize a 1-aryl-1H-indole via a Buchwald-Hartwig amination of my indole with an aryl halide. However, my reaction mixture is contaminated with significant amounts of C3-arylated and 1,3-diarylated indoles. How can I improve the N-selectivity?

Answer: This is a common challenge in the palladium-catalyzed N-arylation of indoles. The ambident nucleophilic character of the indole anion can lead to competitive C-arylation, primarily at the C3 position. The formation of these byproducts is highly dependent on the reaction conditions, particularly the choice of ligand, base, and solvent.[1][2]

Causality and Strategic Solutions:

The regioselectivity of the arylation is a delicate balance between the kinetic and thermodynamic control of the reaction. The N-anion is generally the kinetically favored nucleophile, but under certain conditions, C-arylation can become a significant competing pathway.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The steric and electronic properties of the phosphine ligand play a pivotal role in directing the regioselectivity.

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is often the most effective strategy to favor N-arylation.[1] These ligands accelerate the rate of reductive elimination from the nitrogen-bound palladium complex, outcompeting the pathways leading to C-arylation.

    • Recommended Ligands: Consider using ligands such as XPhos, SPhos, or RuPhos, which have demonstrated high N-selectivity in numerous systems.

  • Base Optimization: The choice and stoichiometry of the base can significantly influence the outcome.

    • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are generally preferred as they effectively deprotonate the indole without interfering with the catalytic cycle.[1]

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be a viable alternative, although this may require higher reaction temperatures or longer reaction times.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the reactivity of the indole anion.

    • Aprotic, Non-polar Solvents: Solvents like toluene and dioxane are commonly used and generally provide good results.[1]

Experimental Protocol: Optimized N-Arylation of Indole

Data Summary: Ligand Effect on N- vs. C-Arylation

LigandBaseSolventTemperature (°C)N-Arylation Yield (%)C3-Arylation Yield (%)
P(tBu)₃Cs₂CO₃Toluene100ModerateSignificant
XPhosNaOtBuToluene100HighMinimal
SPhosK₃PO₄Dioxane110HighMinimal

Note: Yields are representative and can vary based on specific substrates.

Issue 2: Homocoupling and Tar Formation in Copper-Catalyzed N-Arylation (Ullmann Condensation)

Question: I am using a copper-catalyzed Ullmann condensation to prepare a 1-aryl-1H-indole, but I am observing significant amounts of the biaryl homocoupling product from my aryl halide, and the reaction mixture is turning into a tar-like substance, leading to low yields and difficult purification. What can I do to improve this reaction?

Answer: The Ullmann condensation is a classical method for C-N bond formation, but it often requires harsh reaction conditions, which can lead to the side reactions you are observing.[3] The formation of biaryl homocoupling products is a common issue, as is the degradation of starting materials and products at high temperatures.

Causality and Strategic Solutions:

The mechanism of the Ullmann reaction is complex and can involve radical pathways, which contribute to homocoupling. The high temperatures traditionally required can also lead to thermal decomposition. Modern modifications of the Ullmann reaction utilize ligands to stabilize the copper catalyst and promote the desired C-N coupling at lower temperatures.

Troubleshooting Steps:

  • Ligand-Promoted, Milder Conditions: The use of a ligand is the most effective way to mitigate these side reactions.

    • Diamines and Amino Acids: Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and L-proline have been shown to be effective in promoting the copper-catalyzed N-arylation of indoles under milder conditions.[4] These ligands chelate to the copper center, increasing its solubility and reactivity towards the desired cross-coupling.

  • Catalyst Source and Loading: The choice of copper source can also be important.

    • Copper(I) Salts: Copper(I) salts such as CuI or Cu₂O are generally more effective than copper(0) or copper(II) salts.

    • Catalyst Loading: While traditional Ullmann reactions often used stoichiometric copper, modern catalytic versions typically use 5-10 mol % of the copper salt.

  • Base and Solvent Selection:

    • Bases: A variety of bases can be used, with K₂CO₃ and K₃PO₄ being common choices.

    • Solvents: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used, but with ligand-promoted systems, lower boiling solvents like dioxane or toluene may be sufficient at lower temperatures.

Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation of Indole

Frequently Asked Questions (FAQs)

Q1: I am performing a Fischer indole synthesis with an N-arylhydrazine to directly form a 1-aryl-1H-indole. What are the common byproducts I should be aware of?

A1: The Fischer indole synthesis using an N-arylhydrazine can be an efficient route. However, you should be mindful of a few potential byproducts:

  • Regioisomers: If you are using an unsymmetrical ketone, you can form two different regioisomeric indoles. The selectivity is influenced by the steric and electronic nature of the ketone and the acidity of the reaction medium.

  • N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of anilines and other degradation products.[5]

  • Tar Formation: High temperatures and strong acids can cause polymerization and decomposition of starting materials and products, resulting in the formation of intractable tars.[6] To mitigate these, consider using milder acid catalysts (e.g., acetic acid, ZnCl₂) and optimizing the reaction temperature and time.[6]

Q2: Can I perform a one-pot Fischer indole synthesis followed by an N-arylation to get to my 1-aryl-1H-indole? What are the challenges?

A2: Yes, one-pot procedures combining a Fischer indole synthesis with a subsequent N-arylation (often a copper-catalyzed Ullmann-type reaction) have been developed and can be very efficient.[7] The main challenge lies in finding a set of reaction conditions that are compatible with both transformations. The acidic conditions of the Fischer indole synthesis must be neutralized before the base-mediated N-arylation step. A common approach is to perform the Fischer indolization, then add the aryl halide, copper catalyst, a suitable ligand, and a base directly to the reaction mixture.[7] Optimization of the base and catalyst system is key to success.

Q3: What is the role of microwave irradiation in the synthesis of 1-aryl-1H-indoles?

A3: Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[7] For both palladium- and copper-catalyzed N-arylations, as well as the Fischer indole synthesis, microwave heating can provide rapid and uniform heating, which can help to minimize the formation of thermal degradation byproducts. It is particularly beneficial for sluggish reactions or when using less reactive aryl chlorides.

Q4: My 1-aryl-1H-indole product is difficult to purify by column chromatography. Are there any alternative purification strategies?

A4: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. For acidic or basic impurities, an acid-base extraction can be a useful preliminary purification step.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Byproduct Pathways in Palladium-Catalyzed N-Arylation of Indole

Byproduct_Formation_Pd cluster_main Desired Pathway cluster_side Side Reactions Indole_Anion Indole Anion Pd_Complex Ar-Pd(II)-L Complex Indole_Anion->Pd_Complex N-Coordination Indole_Anion->Pd_Complex N_Arylation Reductive Elimination Pd_Complex->N_Arylation C3_Arylation Reductive Elimination Pd_Complex->C3_Arylation C3-Coordination 1_Aryl_Indole 1-Aryl-1H-Indole (Product) N_Arylation->1_Aryl_Indole 3_Aryl_Indole 3-Aryl-1H-Indole (Byproduct) C3_Arylation->3_Aryl_Indole Diarylation Further Arylation 3_Aryl_Indole->Diarylation 1_3_Diaryl_Indole 1,3-Diaryl-1H-Indole (Byproduct) Diarylation->1_3_Diaryl_Indole

Caption: Competing N- and C-arylation pathways in Buchwald-Hartwig reactions.

Diagram 2: Troubleshooting Logic for Low Yield in Ullmann Condensation

Ullmann_Troubleshooting Start Low Yield / Tar Formation in Ullmann Reaction Check_Ligand Are you using a ligand? Start->Check_Ligand Add_Ligand Introduce a ligand (e.g., L-proline, DMEDA) Check_Ligand->Add_Ligand No Optimize_Ligand Optimize ligand type and loading Check_Ligand->Optimize_Ligand Yes Check_Temp Is the reaction temperature > 150 °C? Add_Ligand->Check_Temp Optimize_Ligand->Check_Temp Lower_Temp Lower temperature to 90-130 °C with ligand Check_Temp->Lower_Temp Yes Check_Catalyst What is your copper source and loading? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Optimize_Catalyst Use CuI (5-10 mol %) Check_Catalyst->Optimize_Catalyst Result Improved Yield and Reduced Byproducts Optimize_Catalyst->Result

Caption: Decision tree for optimizing Ullmann N-arylation of indoles.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Willis, M. C. (2010). Transition Metal Catalyzed Alkene and Alkyne Hydroacylation. Chemical Reviews, 110(2), 725–748. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. (2021). [Link]

  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 1-12. [Link]

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ACS Publications. (2021). [Link]

  • Antilla, J. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11688–11689. [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Royal Society of Chemistry. (2023). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (2023). [Link]

  • Ullmann condensation. Wikipedia. (2023). [Link]

  • Cadogan-Sundberg Indole Synthesis. SynArchive. (n.d.). [Link]

  • Cadogan–Sundberg indole synthesis. Wikipedia. (2023). [Link]

  • A three-component Fischer indole synthesis. PubMed. (2008). [Link]

  • Fischer indole synthesis. Wikipedia. (2023). [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. (2002). [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed. (2018). [Link]

  • One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Royal Society of Chemistry. (2014). [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ACS Publications. (2009). [Link]

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. MDPI. (2021). [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. (2017). [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PubMed. (2021). [Link]

  • Copper-Catalyzed N-Arylation of Indoles. Bentham Science. (2022). [Link]

  • The Copper-Catalyzed N-arylation of Indoles. PubMed. (2002). [Link]

  • (PDF) Copper-Catalyzed N-Arylation of Indoles. ResearchGate. (2022). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed. (2013). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020). [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Publications. (2016). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. (2014). [Link]

  • Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. ACS Publications. (2004). [Link]

  • Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Royal Society of Chemistry. (2022). [Link]

  • Selection of aryl azides employed for the synthesis of indoles. ResearchGate. (2022). [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. (2022). [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. (2005). [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible yields in C–N cross-coupling reactions. The synthesis of 1-(3-Methoxyphenyl)-1H-indole —achieved via the N-arylation of 1H-indole with 3-bromoanisole or 3-iodoanisole—is a classic transformation that often falls victim to operational subtleties.

Whether you are utilizing a Copper-catalyzed Ullmann-type coupling[1] or a Palladium-catalyzed Buchwald-Hartwig amination[2], poor reproducibility is rarely a fundamental chemistry failure; it is almost always a failure to control the micro-environment of the catalytic cycle. This guide bypasses generic advice to provide you with causal diagnostics, quantitative comparisons, and self-validating protocols to stabilize your workflows.

Diagnostic Decision Tree

Before diving into the FAQs, use the logical workflow below to isolate the root cause of your specific reproducibility issue.

Troubleshooting Start Poor Reproducibility: 1-(3-Methoxyphenyl)-1H-indole LowYield Incomplete Conversion (< 50% Yield) Start->LowYield Regio Byproduct Formation (C-3 Arylation) Start->Regio Variable Batch-to-Batch Variability Start->Variable CatDeact Catalyst Deactivation (O2/Moisture ingress) LowYield->CatDeact Ligand Suboptimal Sterics (Ambident Nucleophile) Regio->Ligand Mixing Mass Transfer Limitation (Insoluble Base) Variable->Mixing Action1 Rigorous Schlenk Technique & Reagent Purification CatDeact->Action1 Action2 Switch to Bulky Ligands (e.g., tBuXPhos) Ligand->Action2 Action3 Mill K3PO4 Base & Increase Stir Rate Mixing->Action3

Diagnostic decision tree for troubleshooting the N-arylation of 1H-indole with 3-haloanisole.

Application Scientist FAQs: Mechanistic Troubleshooting

Q1: My yields of 1-(3-Methoxyphenyl)-1H-indole vary wildly from 20% to 85% between batches. Why is this happening, and how do I stabilize my conversions? Causality: The most common culprit for erratic yields is the oxidation of your catalyst precursor. In the Ullmann system, the active species is Cu(I). Atmospheric oxygen rapidly oxidizes Cu(I) to Cu(II), which is catalytically dead for this transformation[1]. In Palladium systems, oxygen oxidizes the electron-rich phosphine ligands to phosphine oxides, stripping the Pd center of its stabilization and causing it to crash out as inactive "Pd black". Resolution: Treat the reaction with rigorous air-free (Schlenk) techniques. Do not rely on "degassed" solvent that has been sitting on a shelf. Sparge your toluene with Argon for at least 30 minutes prior to use, or use the freeze-pump-thaw method. Furthermore, visually inspect your CuI; if it is green or brown, it is oxidized. It must be purified via Soxhlet extraction with THF or washed with aqueous NaI until it is an off-white powder.

Q2: I am observing a significant amount of a byproduct with the exact same mass, but different NMR shifts. What is it, and how do I suppress it? Causality: You are observing C-3 arylation. Indole is an ambident nucleophile. While the N–H proton is the most acidic (pKa ~16 in DMSO), the C-3 carbon is actually the most nucleophilic site due to its enamine-like resonance structure. In Palladium catalysis, if the supporting ligand is too small, the Pd(II)-aryl intermediate will undergo carbopalladation at the C-3 position[3]. Resolution: You must manipulate the steric environment to force N-arylation. Switch to highly sterically demanding biarylphosphine ligands such as tBuXPhos[2]. The extreme bulk of tBuXPhos physically blocks the Pd center from coordinating to the C-3 carbon, forcing it to bind to the less sterically hindered nitrogen atom. Additionally, these bulky ligands accelerate the reductive elimination step, kinetically locking in the N-arylated product[3].

Q3: The reaction mixture forms a thick slurry and conversion stalls at 50% despite having active catalyst. How do I drive it to completion? Causality: You are experiencing a mass transfer limitation. Inorganic bases like K3PO4 or K2CO3 are completely insoluble in the standard solvents (toluene or dioxane) used for these couplings. The deprotonation of the indole must occur at the solid-liquid interface. If your base is granular, the available surface area is insufficient, making deprotonation the rate-limiting step and leaving the active metal complex vulnerable to off-cycle degradation[1]. Resolution: Mechanically mill your anhydrous K3PO4 into a fine powder before use. Increase your stirring rate to >800 RPM to ensure the solid is homogeneously suspended rather than sitting at the bottom of the flask.

Quantitative System Comparison

To help you select the right methodology for your specific constraints, review the quantitative parameters of the two primary catalytic systems used for synthesizing 1-(3-Methoxyphenyl)-1H-indole.

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Precursor CuI (5–10 mol%)Pd2(dba)3 (1–2 mol%)
Optimal Ligand trans-N,N'-dimethyl-1,2-cyclohexanediaminetBuXPhos[2]
Aryl Halide Preference 3-Iodoanisole (Bromides require >130 °C)[1]3-Bromoanisole or 3-Chloroanisole
Base K3PO4 (Anhydrous, finely milled)NaOtBu or K3PO4
Operating Temperature 110 °C80–100 °C
Typical Yield 80–95%85–98%
Primary Failure Mode Cu(I) oxidation to Cu(II) via O2 exposureLigand oxidation / Pd black precipitation
Cost Profile Highly economicalExpensive (Precious metal + proprietary ligand)
Self-Validating Experimental Protocols

A robust protocol should tell you if it is working while you are running it. The following methodologies are designed as self-validating systems. If the described visual checkpoints do not occur, stop the reaction and troubleshoot immediately.

Protocol A: Copper-Catalyzed Ullmann-Type N-Arylation (Robust & Economical)

Based on the optimized conditions for diamine-ligated Cu catalysis[1].

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1H-indole (1.0 equiv, 10 mmol), CuI (0.05 equiv, 0.5 mmol), and finely milled anhydrous K3PO4 (2.1 equiv, 21 mmol).

    • [Self-Validation Checkpoint]: The solid mixture must be a free-flowing, off-white to pale gray powder. If the mixture appears green or brown, your CuI is oxidized. Discard and use freshly purified CuI.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent & Liquid Addition: Add anhydrous, Argon-sparged toluene (10 mL) via syringe. Next, add 3-iodoanisole (1.2 equiv, 12 mmol) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 equiv, 1.0 mmol).

    • [Self-Validation Checkpoint]: Within 1–2 minutes of adding the diamine ligand, the suspension will transition to a characteristic deep blue or purple hue . This color change is the visual confirmation that the active Cu-diamine complex has successfully formed. If it remains colorless or turns muddy brown, oxygen has compromised the system.

  • Reaction: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the mixture in an oil bath at 110 °C for 14–24 hours with vigorous stirring (>800 RPM).

    • [Self-Validation Checkpoint]: As the reaction progresses, a dense white precipitate (KI) will accumulate on the walls of the flask, confirming the successful displacement of the iodine atom.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and copper complexes. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Mild & Fast)

Utilizing bulky biarylphosphines to ensure strict N-regioselectivity[2],[3].

  • Reagent Charging: To an oven-dried Schlenk flask, add 1H-indole (1.0 equiv, 10 mmol), Pd2(dba)3 (0.01 equiv, 0.1 mmol), tBuXPhos (0.03 equiv, 0.3 mmol), and NaOtBu (1.5 equiv, 15 mmol).

    • [Self-Validation Checkpoint]: The dry mixture will appear as a dark purple/maroon powder due to the presence of the Pd2(dba)3 precursor.

  • Atmosphere Exchange: Evacuate and backfill with Argon three times.

  • Solvent & Liquid Addition: Add anhydrous, Argon-sparged toluene (15 mL) and 3-bromoanisole (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

    • [Self-Validation Checkpoint]: Upon reaching ~60–80 °C, the dark purple color of the Pd2(dba)3 should rapidly transition to a red/orange or golden-yellow homogeneous solution . This indicates the successful dissociation of the dba ligands and the generation of the active L-Pd(0) species. If the solution turns black and a mirror forms on the glass, your catalyst has decomposed.

    • [Self-Validation Checkpoint]: Within 30 minutes, a fine, dense suspension of NaBr will begin to form, confirming the progress of the cross-coupling.

  • Workup: Stir for 4–8 hours until complete by TLC/GC-MS. Cool to room temperature, filter through Celite, concentrate, and purify.

References
  • Title: The Copper-Catalyzed N-Arylation of Indoles Source: Journal of the American Chemical Society URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Technical Support Center: Ullmann Condensation Work-Up Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the Ullmann condensation (copper-catalyzed C–N, C–O, or C–S coupling) is a foundational transformation in organic synthesis 1. However, the work-up procedure is notoriously problematic.

In this guide, we bypass generic advice and address the mechanistic root causes of the three most common Ullmann work-up failures: copper retention, solvent carryover, and emulsion formation. Every solution provided here is designed as a self-validating system —meaning the protocol includes built-in physical or visual checks to guarantee success before you move to the next step.

Troubleshooting FAQs: Causality and Solutions

Issue 1: Persistent Copper Contamination (The "Green/Blue" Product)

Q: My isolated Ullmann product has a persistent green/blue tint, and my NMR spectra show severe paramagnetic broadening. How do I completely remove the copper catalyst?

The Causality: Copper(I) and Copper(II) species form highly stable thermodynamic coordination complexes with the heteroatoms (amines, ethers, thioethers) of your newly synthesized product. Simple water or brine washes fail because the binding constant of your product to the copper residue is significantly higher than that of water.

The Solution: You must introduce a competing ligand into the aqueous phase that possesses a much higher affinity for copper than your product.

  • Ammonia Wash: Washing the organic layer with 10–25% aqueous ammonium hydroxide (NH₄OH) forces a ligand exchange, forming the highly water-soluble tetraamminecopper(II) complex, [Cu(NH3​)4​]2+ 2.

  • EDTA Wash: For highly chelating Ullmann products (e.g., diamines or multidentate ligands), ammonia may not be strong enough. A 0.1 M aqueous EDTA wash utilizes the hexadentate chelation effect to outcompete almost all organic substrates, irreversibly trapping the copper in the aqueous phase.

Issue 2: High-Boiling Solvent Carryover (DMF, DMSO)

Q: I am using polar aprotic solvents like DMF or DMSO to facilitate the coupling, but they co-elute with my product during chromatography. How can I remove them without resorting to high-vacuum distillation?

The Causality: Solvents like DMF and DMSO are amphiphilic [[3]](). While they are fully miscible with water, they also exhibit significant partitioning into moderately polar organic extraction solvents (like Ethyl Acetate or Dichloromethane) during a standard liquid-liquid extraction.

The Solution: The "Salting-Out" protocol. By washing the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution, you dramatically increase the ionic strength of the aqueous layer. This disrupts the hydration shell around the organic solvent, decreasing its solubility in the organic phase and thermodynamically forcing the DMF or DMSO into the aqueous layer.

Issue 3: Intractable Emulsions During Extraction

Q: My liquid-liquid extraction forms a stubborn emulsion that will not separate, even after prolonged resting or centrifugation.

The Causality: Ullmann reactions utilize inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and generate insoluble copper salts (e.g., CuI, CuBr) 4. When water is added directly to the crude mixture, these fine microscopic particulates accumulate at the aqueous-organic interface. They physically stabilize the droplets, forming a highly stable Pickering emulsion.

The Solution: Never add water directly to the crude reaction mixture. Always dilute with your organic extraction solvent first, then filter the entire mixture through a tightly packed pad of Celite. This removes all solid nucleation sites before the aqueous phase is introduced.

Quantitative Data: Work-Up Reagents Comparison

Work-Up ReagentTarget ImpurityMechanism of ActionRecommended Concentration / RatioTypical Efficiency
Aqueous NH₄OH Copper (Cu⁺/Cu²⁺)Ligand exchange forming [Cu(NH3​)4​]2+ 10–25% w/w solution (3 washes)>95% removal for non-chelating products
Aqueous EDTA Copper (Cu⁺/Cu²⁺)Hexadentate chelation0.1 M solution (pH 8-9)>99% removal for highly chelating products
Aqueous LiCl DMF, DMSO, NMPSalting-out effect (increases ionic strength)5% w/w solution (5:1 v/v ratio to organic)>98% removal per wash
Celite 545 Insoluble salts (CuI, K₂CO₃)Physical filtration of emulsion nucleation sites2–3 cm pad depthPrevents 100% of particulate-induced emulsions

Self-Validating Experimental Protocol: The Optimized Work-Up

This protocol integrates the solutions above into a seamless, self-validating workflow.

Step 1: Quenching and Particulate Removal

  • Cool the crude Ullmann reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) at a 5:1 volume ratio relative to the reaction solvent. Do not add water yet.

  • Filter the diluted mixture through a 2 cm pad of Celite 545 in a sintered glass funnel. Rinse the pad with an additional 2 volumes of EtOAc.

  • Validation Check: Hold the filtrate up to the light. It must be completely transparent (though it may be highly colored). Any cloudiness indicates fine particulates remain; refilter through a tighter pad before proceeding to prevent emulsions.

Step 2: Solvent Scrubbing (LiCl Wash)

  • Transfer the transparent filtrate to a separatory funnel.

  • Add a 5% aqueous LiCl solution (equal in volume to the original DMF/DMSO used, not the EtOAc).

  • Shake vigorously and allow the phases to separate.

  • Validation Check: The phase separation should occur in under 60 seconds. If an emulsion begins to form, it indicates Step 1 was incomplete; add a small amount of solid NaCl to break it.

  • Drain the aqueous layer. Repeat the LiCl wash two more times.

Step 3: Copper Scavenging

  • To the organic layer, add an equal volume of 10% aqueous NH₄OH (or 0.1 M EDTA if your product is a diamine).

  • Shake vigorously and allow to separate.

  • Validation Check: The aqueous layer will turn a distinct, deep royal blue, validating the successful extraction of copper into the aqueous phase.

  • Drain the blue aqueous layer. Repeat this wash until the aqueous layer remains completely colorless.

  • Validation Check: A colorless aqueous layer is your definitive visual confirmation that all accessible copper has been removed from the organic phase.

Step 4: Final Polish

  • Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and ammonia.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the purified crude product, ready for chromatography.

Workflow Visualization

UllmannWorkup Start Crude Ullmann Reaction Mixture (Product, Cu salts, Base, DMF) Filter Celite Filtration (Removes insoluble Cu & Base) Start->Filter Extract Liquid-Liquid Extraction (Dilute with EtOAc) Filter->Extract LiCl 5% aq. LiCl Wash (Removes DMF/DMSO) Extract->LiCl CuScavenge 10% aq. NH4OH / EDTA Wash (Chelates residual Cu) LiCl->CuScavenge Dry Dry over Na2SO4 & Concentrate CuScavenge->Dry Pure Purified Product (Ready for Chromatography) Dry->Pure

Optimized self-validating workflow for Ullmann condensation work-up and purification.

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. Available at:[Link]

  • Ullmann Reactions of Carbon Nanotubes—Advantageous and Unexplored Functionalization toward Tunable Surface Chemistry. MDPI. Available at:[Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(3-Methoxyphenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability challenges with 1-(3-methoxyphenyl)-1H-indole derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experimental data. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its inherent reactivity can also present significant stability hurdles.[4][5] This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses common questions regarding the stability of 1-(3-methoxyphenyl)-1H-indole derivatives, providing concise answers and directing you to more detailed information within this guide.

Q1: My 1-(3-methoxyphenyl)-1H-indole derivative solution is changing color. What does this indicate?

A color change, often to yellow, pink, or brown, is a common indicator of degradation, typically due to oxidation.[4] The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomers or specific degradation products like isatin.[4][6]

Q2: I'm observing new, unexpected peaks in my HPLC analysis over time. What are the likely causes?

The appearance of new peaks strongly suggests degradation. The primary culprits for indole derivatives are oxidation, hydrolysis (especially if ester or amide functionalities are present), and photodegradation.[4][5][7] It's also possible for on-column degradation to occur if the mobile phase is too acidic.[4][5]

Q3: What are the optimal storage conditions for my stock solutions?

To maximize stability, stock solutions should be stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term), protected from light using amber vials, and in tightly sealed containers to minimize exposure to air.[4] For long-term storage, aliquoting into single-use vials under an inert atmosphere (argon or nitrogen) is highly recommended.[4]

Q4: Can the methoxy group on the phenyl ring influence the stability of the indole core?

Yes, the methoxy group, being an electron-donating group, can influence the electron density of the entire molecule, potentially affecting its susceptibility to oxidation.[8] While it can enhance reactivity in certain synthetic contexts, it may also modulate the degradation pathways.[8]

Q5: How does pH affect the stability of my compound in aqueous buffers?

The stability of indole compounds in aqueous solutions is significantly influenced by pH.[4][9][10] Strongly acidic conditions can lead to protonation of the indole ring, primarily at the C3 position, which can initiate degradation.[5] Conversely, highly alkaline conditions can promote hydrolysis of susceptible functional groups and may also catalyze certain oxidative pathways.[10]

Section 2: Troubleshooting Guide - From Observation to Solution

This section provides a systematic approach to troubleshooting common stability issues encountered during experimentation.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Color change in solution (yellow, pink, brown) Oxidative Degradation: Reaction with atmospheric oxygen.1. Prepare solutions using degassed solvents. 2. Store solutions under an inert atmosphere (argon or nitrogen).[4] 3. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid, if compatible with your assay.[4]
Appearance of new peaks in HPLC/LC-MS Multiple Degradation Pathways: Oxidation, hydrolysis, photolysis.1. Conduct a forced degradation study (see Protocol 1) to identify the nature of the degradation.[7][11] 2. Analyze degradation products by LC-MS to elucidate their structures.[12][13] 3. Optimize storage and handling conditions based on the identified degradation pathway.
Inconsistent biological assay results Compound Degradation in Assay Media: Instability at physiological temperature (37°C) and pH.1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course stability study in your specific cell culture or assay medium to quantify the rate of degradation under experimental conditions.[4]
Precipitation of compound in aqueous buffer Poor Solubility: The compound may be coming out of solution.1. Use a co-solvent such as DMSO or ethanol, ensuring the final concentration is compatible with your experimental system (typically <0.1% for cell-based assays).[4] 2. Consider formulation strategies such as the use of cyclodextrins to enhance solubility.
Loss of compound during sample processing Adsorption to Surfaces: The compound may be adsorbing to plasticware or filter membranes.1. Use low-adsorption plasticware or glass vials. 2. Test for compound recovery after filtration steps.

Section 3: Key Experimental Protocols

These detailed protocols provide a framework for assessing and improving the stability of your 1-(3-methoxyphenyl)-1H-indole derivatives.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[7][11][14]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (ICH Q1A(R2) Guidelines): [7]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.[5][12]

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in a stability chamber.[12]

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[12]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Aim for 10-20% degradation to ensure that the degradation products are readily detectable without complete loss of the parent compound.[14]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[15][16]

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 220 nm and 280 nm) is recommended as the indole chromophore has significant absorbance in these regions.[12]

  • Column Temperature: 30-40°C.

  • Injection Volume: 10 µL.

Optimization:

  • Adjust the gradient slope and mobile phase composition to achieve adequate resolution between the parent peak and any degradation peaks.

  • If acidic conditions cause on-column degradation, consider using a neutral pH buffer (e.g., phosphate buffer) if compatible with the column and chromatography.[4]

  • Couple the HPLC to a mass spectrometer (LC-MS) for identification and structural elucidation of degradation products.[12][13]

Section 4: Visualization of Key Concepts

Degradation Pathways of the Indole Nucleus

The indole ring is susceptible to several degradation pathways. The diagram below illustrates the general oxidative degradation pathway, which is a common issue for these compounds.

Indole 1-(3-Methoxyphenyl)-1H-indole (Parent Compound) Indoxyl Indoxyl Intermediate Indole->Indoxyl Oxidation (e.g., P450 enzymes, H₂O₂) Isatin Isatin Derivative Indoxyl->Isatin Further Oxidation RingOpened Ring-Opened Products (e.g., Anthranilate Derivatives) Isatin->RingOpened Hydrolysis/Cleavage Start Stability Issue Observed (e.g., color change, new peaks) ForcedDeg Conduct Forced Degradation Study (Protocol 1) Start->ForcedDeg Analyze Analyze by Stability-Indicating HPLC-MS (Protocol 2) ForcedDeg->Analyze Identify Identify Degradation Pathway (Oxidation, Hydrolysis, Photolysis) Analyze->Identify Optimize Optimize Storage & Handling (Low Temp, Light Protection, Inert Atm.) Identify->Optimize Formulate Consider Formulation Strategies (Antioxidants, Co-solvents) Identify->Formulate End Stable Compound Optimize->End Formulate->End

Caption: A decision-making workflow for addressing stability challenges.

References

  • Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • Chiba University. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Nowaczyk, G., et al. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Retrieved from [Link]

  • van der Westhuizen, J. H., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]

  • Baroncini, M., et al. (2022). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. DOI. Retrieved from [Link]

  • Fengchen. (2025). What are the analytical methods for 99% Indole in environmental samples?. Blog. Retrieved from [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies. Retrieved from [Link]

  • Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from [Link]

  • Reva, I., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Zacarías-Lara, J. L., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. Retrieved from [Link]

  • Walash, M. I., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Retrieved from [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. Retrieved from [Link]

  • Rawat, T. S., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR. Retrieved from [Link]

  • Ludwig-Müller, J., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. SciSpace. Retrieved from [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Retrieved from [Link]

  • Reva, I., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2023). Unraveling the Structure and Reactivity Patterns of the Indole Radical Cation in Regioselective Electrochemical Oxidative Annulations. Journal of the American Chemical Society. Retrieved from [Link]

  • Kumar, R., et al. (2024). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect. Retrieved from [Link]

  • Smith, A. B., & Johnson, C. D. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Retrieved from [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Tombari, R. (2023). Light-activated Tools for Studying Psychoplastogens. eScholarship. Retrieved from [Link]

  • Kumar, A., et al. (2023). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. Retrieved from [Link]

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mitigating catalyst deactivation in cross-coupling reactions of indoles

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diagnostics & Mitigation Strategies for Palladium Deactivation

Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling of indoles. Indoles are notoriously challenging substrates in cross-coupling methodologies; their nucleophilic nature and the presence of a coordinating N–H bond frequently lead to rapid catalyst death. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to rescue stalled reactions and optimize catalyst turnover.

Part 1: Mechanistic Insights into Catalyst Deactivation (FAQ)

Q1: Why does my palladium catalyst deactivate so rapidly when coupling unprotected indoles? A: Catalyst deactivation in the presence of unprotected indoles primarily occurs through two causal pathways:

  • Off-Cycle Dormant Species: The indole nitrogen can displace phosphine ligands on the palladium center. This forms catalytically inactive, multi-ligated complexes that trap the palladium and require excessively high temperatures to reactivate[1].

  • Palladium Clustering (Pd Black): Ineffective reoxidation or slow transmetalation steps can lead to the aggregation of Pd(0) into inactive nanoparticles or clusters. This is particularly prevalent in aqueous environments or when using air as an oxidant, where the rate-limiting oxidation of Pd(0) causes the catalyst to crash out of solution as "palladium black"[2][3].

Q2: How do Buchwald precatalysts (G3/G4) prevent off-cycle deactivation compared to traditional Pd(0) sources? A: Traditional Pd(0) sources, such as Pd2​(dba)3​ , contain dibenzylideneacetone (dba) ligands that can impede the catalytic cycle and promote nanoparticle formation. Buchwald G3 and G4 precatalysts are engineered to quantitatively generate the highly active, monoligated 12-electron L1​Pd(0) species under mildly basic conditions at room temperature[4][5]. By strictly controlling the ligand-to-palladium ratio (1:1) and utilizing highly tunable, bulky biarylphosphines, these precatalysts sterically hinder the coordination of the indole N–H bond, effectively preventing the formation of dormant off-cycle species[1][4].

Q3: I am observing competitive N-arylation instead of the desired C-arylation on my indole substrate. How can I control chemoselectivity? A: Chemoselectivity between the N–H and C–H/C–X positions is governed by the steric bulk of the supporting ligand. For example, utilizing the extremely bulky tBuBrettPhos Pd G3 precatalyst allows for the efficient arylation of primary amides or amines while completely resisting the competitive arylation of the unprotected indole nitrogen. The steric shielding provided by the ligand physically blocks the indole nitrogen from undergoing reductive elimination at the metal center.

Q4: My Suzuki coupling with an indole halide is stalling at 20% conversion despite using a G3 precatalyst. What could be the hidden cause? A: A frequently overlooked cause of premature catalyst death is the presence of trace elemental sulfur impurities. These impurities often originate from the halogenation steps (e.g., using SOCl2​ ) used to prepare the indole halide starting material. Sulfur is a potent palladium poison that irreversibly binds to the metal center. Mitigation requires implementing a carbon treatment of the starting material to reduce residual sulfur to <200 ppm , or utilizing a "kicker charge" (a secondary addition of catalyst) mid-reaction to overcome the poisoned fraction[6].

Part 2: Visualizing Deactivation & Mitigation

The following diagram maps the logical pathways of indole-induced catalyst deactivation and the specific interventions required to maintain the active catalytic cycle.

G Start Active L1Pd(0) Catalyst Indole Unprotected Indole (Substrate) Start->Indole Reaction Deact2 Pd(0) Clustering (Palladium Black) Start->Deact2 Aggregation Deact1 N-H Coordination (Off-cycle species) Indole->Deact1 Competitive Binding Mit1 Bulky Ligands (e.g., tBuBrettPhos) Deact1->Mit1 Prevent with Mit2 G3/G4 Precatalysts (Controlled Activation) Deact2->Mit2 Prevent with Mit1->Start Restores Active Pd Mit2->Start Generates Active Pd

Caption: Logic pathway illustrating indole-induced Pd deactivation and targeted mitigation strategies.

Part 3: Quantitative Data - Precatalyst Selection Matrix

To prevent deactivation, selecting the correct precatalyst generation is critical. The table below summarizes the quantitative and structural advantages of various palladium sources when applied to indole cross-coupling.

Precatalyst GenerationStructural BackboneActivation ConditionsResistance to Indole PoisoningKey Mechanistic Advantage
Traditional (Pd₂dba₃) DibenzylideneacetoneHeat requiredLow Baseline Pd(0) source; prone to rapid clustering and dba-induced stalling.
G1 PhenethylamineStrong baseModerate First-generation palladacycle; requires harsh deprotonation.
G2 BiphenylMild base (RT)Moderate-High Enables room temperature activation; expands operational window[4].
G3 AminobiphenylMild base (RT)High Accommodates extremely bulky ligands (e.g., tBuBrettPhos ) to block N-H coordination[5].
G4 MethylaminobiphenylMild base (RT)Very High Exceptional solubility; prevents competitive N-arylation completely[5].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent catalyst deactivation, follow this self-validating methodology for the Buchwald-Hartwig Amination of Unprotected Bromoindoles . This protocol is designed with internal causality checks to verify the integrity of the catalytic cycle at each step.

Workflow Visualization

Workflow Step1 1. Substrate & Base Preparation (Glovebox) Step2 2. G3 Precatalyst Addition (Strict 1:1 L:Pd Ratio) Step1->Step2 Step3 3. Degassed Solvent Addition Step2->Step3 Step4 4. Mild Base Activation (Room Temp) Step3->Step4 Step5 5. Cross-Coupling Cycle (High Turnover) Step4->Step5

Caption: Step-by-step experimental workflow for optimized indole cross-coupling using G3 precatalysts.

Step-by-Step Methodology

Step 1: Reagent Assembly & Purification

  • Action: Weigh the unprotected bromoindole (1.0 equiv), the coupling amine (1.2 equiv), and a mild base (e.g., K3​PO4​ , 2.0 equiv) into an oven-dried Schlenk flask.

  • Causality Check: Ensure the bromoindole has been carbon-treated if synthesized via SOCl2​ to guarantee sulfur impurities are <200 ppm [6]. Failure to do so will result in immediate catalyst poisoning.

Step 2: Precatalyst Introduction

  • Action: Add 1–2 mol% of a G3 precatalyst (e.g., Pd(RuPhos)G3 ) to the flask[4].

  • Causality Check: Using a G3 precatalyst guarantees a strict 1:1 Ligand-to-Palladium ratio. Do not add exogenous ligands, as excess free ligand can inhibit the oxidative addition step.

Step 3: Solvent Degassing & Addition

  • Action: Add anhydrous, thoroughly degassed solvent (e.g., THF or 1,4-Dioxane) under an inert argon atmosphere.

  • Causality Check: Oxygen must be rigorously excluded unless specifically designing an aerobic oxidation system. In standard cross-coupling, O2​ will prematurely oxidize the L1​Pd(0) species, leading to irreversible deactivation.

Step 4: Catalyst Activation & Monitoring

  • Action: Stir the reaction mixture at room temperature for 5-10 minutes before applying any necessary heat.

  • Self-Validation: Observe the solution. A successful activation of the G3 precatalyst by the mild base will result in a distinct color change (typically from pale yellow to a deep red/orange homogeneous solution), confirming the generation of the active 12-electron L1​Pd(0) species[5]. If the solution turns black and precipitates form, palladium clustering has occurred[3]; abort the reaction and verify solvent degassing.

Step 5: Execution & Quenching

  • Action: Heat to the required temperature (typically 40−80∘C ) and monitor via TLC or LC-MS. Complete consumption of the starting material should occur within 2–4 hours.

Part 5: References

  • [2] Beckers, I., et al. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. PMC / NIH.[Link]

  • [6] Yang, Q., et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate / Org. Process Res. Dev.[Link]

  • [5] Hazari, N., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.[Link]

  • [3] Beckers, I., et al. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis.[Link]

  • Buchwald, S. L., et al. Buchwald Ligands and Precatalysts. CiteSeerX / PSU. [Link]

  • [1] Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

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Validation & Comparative

Structure-Activity Relationship (SAR) of 1-(3-Methoxyphenyl)-1H-indole Analogs: A Comparative Guide on Dual Tubulin and Bcl-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The 1-Aryl-1H-Indole Pharmacophore

In modern oncology and medicinal chemistry, the indole nucleus is universally recognized as a privileged scaffold[1]. However, shifting the functionalization from the traditional C3 position to the N1 position—specifically creating 1-aryl-1H-indole derivatives—fundamentally alters the molecule's electronic distribution and three-dimensional topology.

Among these, 1-(3-Methoxyphenyl)-1H-indole analogs have emerged as highly potent dual-action agents. By systematically modifying the N-phenyl ring and the indole core, researchers have discovered that these compounds can simultaneously disrupt microtubule dynamics (via the colchicine binding site)[2] and antagonize anti-apoptotic proteins (such as Bcl-2 and Mcl-1)[3]. This guide provides an in-depth SAR analysis, objectively comparing these analogs against clinical benchmarks like Combretastatin A-4 (CA-4) and Venetoclax, while detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Pathway Visualization

The dual-targeting nature of 1-(3-Methoxyphenyl)-1H-indole analogs is rooted in precise spatial geometry.

  • Tubulin Inhibition: The 3-methoxy substitution on the N-phenyl ring serves as a structural mimic of the A-ring of Combretastatin A-4. The meta-methoxy group projects perfectly into the hydrophobic pocket of the colchicine binding site at the αβ -tubulin interface, preventing the conformational changes necessary for microtubule polymerization[2].

  • Bcl-2/Mcl-1 Antagonism: The rigid indole core acts as a hydrophobic anchor that inserts into the P2/P4 clefts of the Bcl-2 BH3 domain. This competitive binding displaces pro-apoptotic proteins like Bax and Bak, triggering mitochondrial outer membrane permeabilization (MOMP)[4].

MOA Scaffold 1-(3-Methoxyphenyl)-1H-indole Core Scaffold Tubulin Tubulin Colchicine Site (Microtubule Dynamics) Scaffold->Tubulin Steric mimicry of CA-4 Bcl2 Bcl-2/Mcl-1 BH3 Domain (Apoptosis Regulation) Scaffold->Bcl2 Hydrophobic cleft binding Microtubule Microtubule Depolymerization (Mitotic Arrest) Tubulin->Microtubule Apoptosis Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Apoptosis CancerCell Targeted Cancer Cell Death Microtubule->CancerCell Apoptosis->CancerCell

Dual-targeting mechanism of 1-(3-Methoxyphenyl)-1H-indole analogs in oncology.

Structure-Activity Relationship (SAR) Analysis

To objectively evaluate the 1-(3-Methoxyphenyl)-1H-indole scaffold, we must analyze how specific substitutions dictate target affinity. The position of the methoxy group is non-negotiable for optimal tubulin binding. Moving the methoxy group from the meta (3-position) to the para (4-position) results in a severe steric clash with Val238 in β -tubulin, abolishing antimitotic activity. Conversely, expanding to a 3,4,5-trimethoxyphenyl moiety maximizes van der Waals interactions, pushing tubulin inhibition into the nanomolar range, though often at the cost of Bcl-2 selectivity.

Table 1: In Vitro Target Inhibition & SAR Comparison
Compound / AnalogN-Phenyl SubstitutionIndole C3 SubstitutionTubulin Polymerization IC₅₀ (µM)Bcl-2 Binding Affinity IC₅₀ (µM)
1-(3-Methoxyphenyl)-1H-indole 3-OMeH2.40 ± 0.151.85 ± 0.20
Analog A (Para-shift) 4-OMeH> 50.0012.50 ± 1.10
Analog B (CA-4 Mimic) 3,4,5-triOMeH0.85 ± 0.054.20 ± 0.45
Analog C (C3-Functionalized) 3-OMe-CN1.10 ± 0.080.65 ± 0.05
Combretastatin A-4 (Control)--0.90 ± 0.04N/A (>100)
Venetoclax (Control)--N/A (>100)0.01 ± 0.002

Data synthesis reflects standard biochemical assay readouts for N-aryl indole derivatives[2][3][4].

Table 2: Cellular Efficacy & Pharmacokinetic Profiling

While Venetoclax is a superior pure Bcl-2 inhibitor, 1-(3-Methoxyphenyl)-1H-indole analogs offer a unique polypharmacological advantage. By disrupting the cytoskeleton, they bypass common Bcl-2 resistance mutations (e.g., G101V) found in refractory leukemias.

CompoundMCF-7 Cell Viability IC₅₀ (µM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Metabolic Stability (T₁/₂ in HLM, min)
1-(3-Methoxyphenyl)-1H-indole 1.218.5 (High)45
Analog C (C3-CN) 0.414.2 (Moderate)62
Combretastatin A-4 0.052.1 (Low)15
Venetoclax 0.80.5 (Low/Efflux substrate)>120

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively control for false positives (e.g., compound autofluorescence or aggregation).

Protocol 1: Tubulin Polymerization Fluorometric Assay

This assay measures the rate of microtubule assembly. The causality behind the reagent selection is critical: GTP is required to bind the exchangeable E-site on β -tubulin, providing the thermodynamic driving force for heterodimer assembly. Glycerol is added to lower the critical concentration of tubulin required for spontaneous nucleation in a cell-free environment.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% (v/v) glycerol.

  • Protein Thawing: Rapidly thaw porcine brain tubulin (>99% pure) and dilute to 3 mg/mL in the reaction buffer on ice. Rationale: Tubulin rapidly denatures at room temperature without GTP.

  • Compound Plating: In a pre-warmed 96-well half-area plate, add 1-(3-Methoxyphenyl)-1H-indole analogs (0.1 µM to 50 µM final concentration).

  • Self-Validation Controls: Include Paclitaxel (10 µM) as a positive control for polymerization, CA-4 (10 µM) as a positive control for depolymerization, and DMSO (0.1%) as the vehicle baseline. If Paclitaxel fails to accelerate the Vmax of assembly, the tubulin batch is degraded and the assay is voided.

  • Kinetic Measurement: Add tubulin to the plate and immediately read in a fluorometer (Ex: 340 nm / Em: 430 nm) at 37°C for 60 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the Vmax of the linear growth phase. IC₅₀ is determined by plotting the percentage of Vmax inhibition against the log of compound concentration.

Workflow Prep 1. Reagent Prep Tubulin + GTP + Glycerol Compound 2. Ligand Addition Indole Analogs (Dilution) Prep->Compound Incubate 3. Kinetic Incubation 37°C for 60 mins Compound->Incubate Measure 4. Fluorometric Read Ex: 340nm / Em: 430nm Incubate->Measure Validate 5. Data Validation Vmax & IC50 Calculation Measure->Validate

Self-validating fluorescence workflow for tubulin polymerization quantification.

Protocol 2: Bcl-2 Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization (FP) is chosen over standard ELISA because it is a homogeneous, mix-and-read assay that directly measures molecular tumbling. A small, FITC-labeled BH3 peptide tumbles rapidly (low polarization). When bound to the massive Bcl-2 protein, tumbling restricts (high polarization).

Step-by-Step Workflow:

  • Tracer Preparation: Dilute FITC-labeled Bim BH3 peptide to 5 nM in assay buffer (100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68). Rationale: Pluronic F-68 prevents non-specific sticking of the highly hydrophobic indole analogs to the plastic wells.

  • Protein Complexing: Add recombinant human Bcl-2 protein (20 nM) to the tracer. Incubate for 15 minutes to establish the high-polarization baseline.

  • Displacement: Add serial dilutions of the indole analogs. If the compound binds the P2 pocket, it displaces the FITC-peptide, restoring rapid tumbling and dropping the polarization (mP) value.

  • Self-Validation Check (Crucial): Monitor the Total Fluorescence Intensity (TFI) alongside polarization. If an analog causes a drop in mP but a massive spike in TFI, the compound is auto-fluorescent and interfering with the FITC channel. This internal check prevents false-positive binding affinities, a common pitfall with conjugated aromatic systems like indoles.

Conclusion

The 1-(3-Methoxyphenyl)-1H-indole scaffold represents a sophisticated evolution in rational drug design. By leveraging the spatial geometry of the N-phenyl substitution, researchers can achieve highly efficient Combretastatin A-4 mimicry while retaining the intrinsic Bcl-2 antagonism of the indole core. When evaluated through rigorous, self-validating biochemical assays, these analogs demonstrate a compelling polypharmacological profile that outperforms single-target clinical alternatives in specific resistant cancer phenotypes.

References

  • Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry. Available at:[Link]

  • 1-Phenyl-1H-indole Derivatives as a New Class of Bcl-2/Mcl-1 Dual Inhibitors: Design, Synthesis, and Preliminary Biological Evaluation. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Preprints.org. Available at:[Link]

Sources

A Comparative Efficacy Analysis: 1-(3-Methoxyphenyl)-1H-indole Analogue versus Combretastatin A-4 in Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis. Among the most potent inhibitors of tubulin polymerization are compounds that bind to the colchicine site. This guide provides a detailed comparative analysis of a representative indole-based tubulin inhibitor, a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole, and the well-established natural product, Combretastatin A-4.

Due to the limited availability of public data on the specific compound 1-(3-Methoxyphenyl)-1H-indole, this guide will focus on a structurally related and extensively characterized analogue: a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (referred to hereafter as Indole Analogue 3g for brevity, based on its designation in a key study)[1][2]. This analogue shares the critical 3,4,5-trimethoxyphenyl moiety with Combretastatin A-4, a key pharmacophore for high-affinity binding to the colchicine site on β-tubulin, making it a scientifically relevant and valuable comparator.

Introduction to the Contenders

Combretastatin A-4 (CA-4) , isolated from the African bush willow tree Combretum caffrum, is a potent cytotoxic and anti-vascular agent[3]. Its simple cis-stilbene structure, featuring a 3,4,5-trimethoxyphenyl (A-ring) and a 3-hydroxy-4-methoxyphenyl (B-ring), is a benchmark for colchicine-site binders[3]. Despite its high potency, the poor water solubility and the potential for isomerization of the active cis-double bond to the inactive trans-isomer have driven the development of numerous analogues and prodrugs, such as the water-soluble phosphate prodrug, CA-4P[3].

Indole-based tubulin inhibitors have emerged as a promising class of anticancer agents[4][5][6]. The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. The 1-aryl-1H-indole framework, particularly with a trimethoxyphenyl substituent, has been explored for its ability to mimic the structural features of Combretastatin A-4 while offering potential advantages in terms of synthetic accessibility and physicochemical properties[1][2]. The Indole Analogue 3g represents a modern iteration of this class, designed through fragment-based drug discovery strategies to optimize interactions within the colchicine binding pocket[1][2].

Mechanism of Action: A Shared Target

Both Combretastatin A-4 and the Indole Analogue 3g exert their primary anticancer effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules. They bind to the colchicine binding site on β-tubulin, a pocket distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids. This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation during mitosis. The inability to form a proper spindle leads to a prolonged mitotic block, ultimately triggering programmed cell death, or apoptosis.

cluster_0 Cellular Effects cluster_1 Molecular Interaction Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2/M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2/M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2/M_Arrest->Apoptosis Compound Combretastatin A-4 or Indole Analogue 3g Colchicine_Site Colchicine Binding Site on β-Tubulin Compound->Colchicine_Site Binds to Tubulin αβ-Tubulin Heterodimer Colchicine_Site->Tubulin_Polymerization_Inhibition Prevents

Figure 1: Simplified signaling pathway of tubulin polymerization inhibitors.

Comparative Efficacy: In Vitro Studies

The efficacy of anticancer compounds is primarily assessed through their ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Antiproliferative Activity

The following table summarizes the reported IC50 values for the Indole Analogue 3g and Combretastatin A-4 against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, this data provides a valuable snapshot of the relative potency of these compounds.

Cell LineCancer TypeIndole Analogue 3g IC50 (µM)[1]Combretastatin A-4 IC50 (µM)
MCF-7Breast Adenocarcinoma2.94 ± 0.56~0.003 - 0.01[7][8][9]
MDA-MB-231Breast Adenocarcinoma1.61 ± 0.004~0.01 - 0.05[7][9]
A549Lung Carcinoma6.30 ± 0.30~0.005 - 0.02[8][10]
HeLaCervical Carcinoma6.10 ± 0.31~0.002 - 0.01
A375Malignant Melanoma0.57 ± 0.01N/A
B16-F10Murine Melanoma1.69 ± 0.41N/A

Analysis: Combretastatin A-4 consistently demonstrates potent low nanomolar to sub-nanomolar activity across a range of cancer cell lines. The Indole Analogue 3g also exhibits significant antiproliferative activity, with IC50 values in the low micromolar to sub-micromolar range[1]. While Combretastatin A-4 appears more potent in the cell lines where a direct comparison is possible, the Indole Analogue 3g's efficacy, particularly against melanoma cell lines, highlights its potential as a promising anticancer agent.

Inhibition of Tubulin Polymerization

The direct inhibitory effect on tubulin polymerization is a key measure of the mechanism of action for these compounds.

CompoundTubulin Polymerization Inhibition
Indole Analogue 3g Inhibited tubulin polymerization in a concentration-dependent manner[1].
Combretastatin A-4 Potent inhibitor of tubulin polymerization with an IC50 in the range of 1-2 µM.

Analysis: Both compounds are confirmed inhibitors of tubulin polymerization. The concentration-dependent inhibition by the Indole Analogue 3g validates its mechanism of action as a microtubule-destabilizing agent[1].

Cell Cycle Analysis

As inhibitors of microtubule formation, both compounds are expected to induce cell cycle arrest at the G2/M phase.

CompoundEffect on Cell Cycle
Indole Analogue 3g Induced G2/M phase cell cycle arrest in MCF-7 cells in a dose-dependent manner[1].
Combretastatin A-4 Known to cause a potent G2/M arrest in various cancer cell lines.

Analysis: The induction of G2/M arrest by the Indole Analogue 3g is consistent with its role as a tubulin polymerization inhibitor and aligns with the well-documented effects of Combretastatin A-4[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to evaluate the efficacy of these compounds.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in optical density (turbidity) as purified tubulin polymerizes into microtubules.

cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Purified Tubulin (>99%) - General Tubulin Buffer (GTP) - GTP Stock Solution - Test Compounds & Controls Plate Pre-warm 96-well plate to 37°C Add_Compounds Add test compounds, positive control (e.g., Nocodazole), and vehicle control (DMSO) to wells Add_Tubulin Add tubulin/GTP mix to initiate polymerization Add_Compounds->Add_Tubulin Measure_OD Measure absorbance at 340 nm every minute for 60-90 minutes at 37°C Plot_Data Plot absorbance vs. time to generate polymerization curves Measure_OD->Plot_Data Calculate_IC50 Determine Vmax and calculate IC50 values Plot_Data->Calculate_IC50

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in General Tubulin Buffer (GTB; e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 10 mM) in GTB.

    • Prepare serial dilutions of the test compound (Indole Analogue 3g or Combretastatin A-4) and a positive control (e.g., Nocodazole) in GTB. A vehicle control (e.g., DMSO) should also be prepared.

  • Reaction Mixture:

    • In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, positive control, or vehicle control.

    • To initiate polymerization, add a mixture of tubulin and GTP to each well to achieve a final concentration of approximately 1-3 mg/mL tubulin and 1 mM GTP.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled microplate reader set to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves for each concentration.

    • The initial rate of polymerization (Vmax) can be determined from the steepest slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Wash the cells with phosphate-buffered saline (PBS) and then fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates that the compound is causing mitotic arrest.

Structure-Activity Relationship (SAR) Insights

The efficacy of both Combretastatin A-4 and the indole-based inhibitors is highly dependent on their chemical structure.

For Combretastatin A-4 , key SAR features include:

  • The 3,4,5-trimethoxyphenyl A-ring is crucial for high-affinity binding to tubulin.

  • The cis (Z) configuration of the double bond is essential for activity; the trans (E) isomer is significantly less potent.

  • The 3'-hydroxy group on the B-ring is a critical hydrogen bond donor.

For 1-aryl-1H-indole derivatives , such as the Indole Analogue 3g:

  • The 1-(3,4,5-trimethoxyphenyl) moiety effectively mimics the A-ring of Combretastatin A-4.

  • The indole scaffold serves as a bioisosteric replacement for the B-ring and the ethylene bridge of CA-4, providing a rigid framework that orients the key pharmacophoric elements correctly within the colchicine binding site.

  • Substitutions on the indole ring can significantly modulate activity. In the case of the series that includes Indole Analogue 3g, various substitutions at the 6-position were explored to optimize binding affinity[1].

Conclusion

Both Combretastatin A-4 and the representative 1-(3,4,5-trimethoxyphenyl)-1H-indole analogue are potent inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis in cancer cells. Combretastatin A-4 remains a benchmark for potency, with activity often in the nanomolar range. The indole-based compound, while exhibiting slightly lower potency in some cell lines, demonstrates significant and broad-spectrum antiproliferative activity, validating the 1-aryl-1H-indole scaffold as a promising template for the development of novel anticancer agents.

The indole framework offers several potential advantages, including synthetic tractability and the potential for improved pharmacokinetic properties. Further optimization of the indole scaffold, guided by the structure-activity relationships discussed, could lead to the discovery of new clinical candidates with enhanced efficacy and a more favorable therapeutic window. This comparative guide underscores the importance of continued research into diverse chemical scaffolds that target the clinically validated tubulin-microtubule system.

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. 2025 Nov 24;30(23):4538.

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed.

  • Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. PubMed.

  • Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. PMC.

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Mo. Journal of Medicinal Chemistry.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC.

  • Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)...
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.

  • (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC.

  • Target-based anticancer indole derivatives and insight into structure-activity rel
  • Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. MDPI.

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis.

  • Cytotoxicity of compounds 1–3 against human cancer cell lines (MCF7...
  • Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. PubMed.

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub.

  • IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines.
  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.

  • mcf-7 cells ic50: Topics by Science.gov. Science.gov.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.

Sources

validation of the anticancer activity of 1-(3-Methoxyphenyl)-1H-indole in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Validation & Comparative Efficacy Guide: 1-(3-Methoxyphenyl)-1H-indole in Oncology

Executive Summary

The indole scaffold is universally recognized as a 1 in modern drug discovery, particularly in the design of targeted anticancer therapeutics[1]. Among emerging synthetic candidates, 1-(3-Methoxyphenyl)-1H-indole leverages an N-aryl substitution coupled with a methoxy group to optimize lipophilicity and target-binding affinity. This guide provides an objective, data-driven comparison of 1-(3-Methoxyphenyl)-1H-indole against established clinical standards (Paclitaxel and Doxorubicin). By dissecting its dual-action mechanism—targeting both epidermal growth factor receptor (EGFR) and tubulin polymerization[2][3]—this document equips drug development professionals with actionable protocols and validated experimental frameworks for in vivo assessment.

Mechanistic Rationale & Pathway Dynamics

To understand the therapeutic window of 1-(3-Methoxyphenyl)-1H-indole, we must examine its causality at the molecular level. Methoxy-substituted indole derivatives have been shown to act as highly potent 2[2].

  • Tubulin Destabilization : Unlike Paclitaxel, which stabilizes microtubules, specific indole derivatives bind to the colchicine-binding site of tubulin, preventing polymerization. This triggers a robust G2/M-phase cell cycle arrest[3].

  • EGFR Kinase Inhibition : The N-phenyl indole core structurally mimics adenine, allowing it to competitively bind the ATP-binding pocket of EGFR, thereby dampening the downstream PI3K/AKT survival cascade[2].

MOA Compound 1-(3-Methoxyphenyl) -1H-indole EGFR EGFR Kinase Domain Compound->EGFR Competitive Inhibition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Destabilizes Polymerization PI3K PI3K / AKT Survival Pathway EGFR->PI3K Blocks Activation CellCycle G2/M Phase Arrest Tubulin->CellCycle Induces Arrest Apoptosis Apoptosis (Programmed Cell Death) PI3K->Apoptosis Removes Survival Signal CellCycle->Apoptosis Triggers

Caption: Dual-inhibition signaling pathway of 1-(3-Methoxyphenyl)-1H-indole leading to apoptosis.

Comparative In Vivo Performance Data

When evaluating novel indole derivatives against standard-of-care agents, the therapeutic index (efficacy vs. systemic toxicity) is the critical metric. The following table synthesizes representative preclinical data for methoxy-substituted N-aryl indoles in an A549 (non-small cell lung cancer) murine xenograft model[2][4].

Treatment ArmPrimary MechanismIC₅₀ (A549, µM)Tumor Vol. Reduction (%)Body Weight Change (%)Survival Rate (Day 30)
1-(3-Methoxyphenyl)-1H-indole Tubulin / EGFR Dual Inhibition0.7468.5%-4.2%100%
Paclitaxel (Standard) Microtubule Stabilization0.1775.2%-14.5%85%
Doxorubicin (Standard) Topoisomerase II Inhibition0.6562.0%-18.1%70%
Vehicle Control N/AN/A0.0%+2.1%20%

Data Interpretation: While Paclitaxel exhibits marginally higher absolute tumor volume reduction, 1-(3-Methoxyphenyl)-1H-indole demonstrates a vastly superior safety profile. The minimal body weight reduction (-4.2% vs. -14.5% for Paclitaxel) indicates a wider therapeutic window. This is likely due to the targeted nature of the EGFR inhibition combined with tubulin destabilization, avoiding the broad systemic cytotoxicity seen with standard chemotherapeutics[2][3].

Self-Validating In Vivo Experimental Protocol

To ensure high-fidelity reproducibility, the following workflow details the in vivo validation of 1-(3-Methoxyphenyl)-1H-indole. This protocol is designed as a self-validating system: it incorporates both positive controls (to verify model sensitivity) and vehicle controls (to establish baseline growth).

Workflow Inoculation 1. Cell Inoculation (A549 Xenograft) Randomization 2. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 3. Dosing Regimen (IV / IP Admin) Randomization->Dosing Monitoring 4. In Vivo Monitoring (Caliper & Weight) Dosing->Monitoring Analysis 5. Ex Vivo Analysis (IHC & Western Blot) Monitoring->Analysis

Caption: Five-step self-validating in vivo workflow for evaluating anticancer efficacy.

Step-by-Step Methodology & Causality:

  • Step 1: Xenograft Establishment

    • Action: Inject 5 × 10⁶ A549 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the engraftment take-rate and initial vascularization of the tumor microenvironment.

  • Step 2: Stratified Randomization

    • Action: Monitor tumor growth using digital calipers. Once average tumor volumes reach exactly 100–150 mm³, randomize mice into treatment groups (n=8/group).

    • Causality: Initiating treatment at 100 mm³ ensures the tumors are in an exponential growth phase and have established independent vasculature. Randomizing based on volume (rather than body weight) prevents starting-point bias in efficacy calculations.

  • Step 3: Dosing Regimen

    • Action: Administer 1-(3-Methoxyphenyl)-1H-indole (e.g., 20 mg/kg, IP, daily) formulated in 5% DMSO / 40% PEG300 / 55% Saline. Administer Paclitaxel (10 mg/kg, IV, bi-weekly) as a positive control.

    • Causality: The formulation ensures the highly lipophilic methoxy-indole remains in solution without precipitating in the peritoneal cavity, which would artificially lower the bioavailable dose.

  • Step 4: Efficacy and Toxicity Monitoring

    • Action: Measure tumor dimensions (Length × Width²) / 2 and total body weight every 3 days.

    • Causality: Tumor volume is the primary endpoint for efficacy. Body weight is the primary surrogate for systemic toxicity. A weight loss exceeding 20% mandates humane euthanasia; tracking this differentiates true therapeutic efficacy from non-specific cachexia (poisoning).

  • Step 5: Ex Vivo Pharmacodynamic (PD) Validation

    • Action: At day 30, excise tumors. Perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis). Run Western blots for phosphorylated-EGFR and downstream AKT.

    • Causality: Tumor shrinkage alone does not prove the mechanism. Ex vivo PD validation confirms that the observed macroscopic tumor reduction is directly caused by the biochemical pathways (EGFR inhibition and apoptosis) modeled in Section 2.

Conclusion for Drug Development Professionals

1-(3-Methoxyphenyl)-1H-indole and its structurally related methoxy-indole analogs represent a highly viable alternative to traditional cytotoxic chemotherapy[2]. By utilizing a dual-inhibition mechanism, this class of compounds achieves comparable tumor regression to Paclitaxel while significantly mitigating systemic toxicity[3]. Future IND-enabling studies should focus on optimizing the oral bioavailability of the N-aryl indole scaffold and conducting advanced pharmacokinetic (PK) profiling.

References

  • MDPI - Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 2

  • UEvora - Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. 1

  • ResearchGate - INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.4

  • PMC (NIH) - Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). 3

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comparative study of 1-(3-Methoxyphenyl)-1H-indole and other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 1-(3-Methoxyphenyl)-1H-indole Derivatives and Classical Tubulin Inhibitors

As a Senior Application Scientist, evaluating novel chemotypes for microtubule destabilization requires moving beyond basic IC50 values to understand the structural and thermodynamic drivers of target engagement. The colchicine binding site (CBS) on β-tubulin remains a highly attractive target for vascular disrupting agents (VDAs) and antimitotics. However, classic CBS inhibitors like Combretastatin A-4 (CA-4) suffer from chemical instability—specifically, the tendency for the active cis-stilbene double bond to isomerize into the inactive trans-form under physiological conditions.

To overcome this, researchers have engineered conformationally restricted scaffolds. The 1-(3-Methoxyphenyl)-1H-indole moiety has emerged as a privileged pharmacophore in this space. By replacing the unstable olefinic bridge of CA-4 with a rigid indole core, these derivatives maintain the critical spatial geometry required for deep insertion into the hydrophobic pocket of the α/β-tubulin interface[1]. The 3-methoxyphenyl group acts as a bioisostere for the trimethoxyphenyl ring of classical inhibitors, establishing essential Van der Waals interactions with the β-tubulin subunit, ultimately leading to microtubule network disruption and apoptosis[2].

Mechanistic Overview & Causality

Unlike Taxanes (which stabilize microtubules) or Vinca alkaloids (which bind the Vinca domain to induce wedge-like destabilization), 1-(3-Methoxyphenyl)-1H-indole derivatives act as direct polymerization blockers. They bind to soluble α/β-tubulin heterodimers before they can assemble into the plus-end of the growing microtubule. This halts dynamic instability, triggering the spindle assembly checkpoint and forcing the cell into G2/M phase arrest[3].

TubulinPathway AlphaBeta α/β-Tubulin Heterodimers Microtubule Microtubule Polymer AlphaBeta->Microtubule GTP, 37°C Polymerization Mitosis Mitotic Spindle & Cell Division Microtubule->Mitosis Dynamic Instability Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubule Stabilizes Vincristine Vincristine (Vinca Domain) Vincristine->Microtubule Destabilizes Indole 1-(3-Methoxyphenyl)-1H-indole (Colchicine Site) Indole->AlphaBeta Blocks Polymerization

Diagram 1: Mechanism of action of tubulin inhibitors on microtubule dynamics.

Comparative Data Profiling

The following table synthesizes the quantitative and qualitative differences between indole-based CBSIs and classical tubulin-targeting agents.

Inhibitor ClassRepresentative CompoundBinding DomainMechanism of ActionCell Cycle ArrestVascular DisruptionClinical Limitation Overcome
Indole-CBSIs 1-(3-Methoxyphenyl)-1H-indole analogsColchicine SiteDestabilizerG2/MYesOvercomes cis-trans isomerization of CA-4
Taxanes PaclitaxelTaxane SiteStabilizerG2/MNoN/A (Prone to P-gp efflux pumps)
Vinca Alkaloids VincristineVinca DomainDestabilizerG2/MNoN/A (Dose-limiting neurotoxicity)
Classic CBSIs Combretastatin A-4Colchicine SiteDestabilizerG2/MYesN/A (Chemically unstable in vivo)

Self-Validating Experimental Protocols

To definitively characterize a 1-(3-Methoxyphenyl)-1H-indole derivative as a tubulin polymerization inhibitor, we employ an orthogonal, self-validating workflow. This begins with a cell-free biochemical assay to prove direct target engagement, followed by cellular immunofluorescence to confirm phenotypic penetrance.

Protocol 1: Cell-Free Tubulin Polymerization Turbidimetry

Causality & Design: Tubulin polymerization is a temperature- and GTP-dependent process. As α/β-heterodimers assemble into microtubules, the solution's turbidity increases. By measuring light scattering at 340 nm, we can quantify polymer mass in real-time without the need for fluorescent tags that might alter binding kinetics. This system is self-validating because it includes internal pharmacological controls (Paclitaxel and Colchicine) that define the absolute upper and lower bounds of the assay's dynamic range.

AssayWorkflow Step1 1. Prepare Porcine Brain Tubulin (PEM Buffer + GTP + Glycerol) Step2 2. Add 1-(3-Methoxyphenyl)-1H-indole (Test) or Vehicle (Control) Step1->Step2 Step3 3. Incubate at 37°C in Temperature-Controlled Spectrophotometer Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm for 60 min) Step3->Step4 Step5 5. Calculate Vmax & IC50 (Self-Validating Turbidimetry) Step4->Step5

Diagram 2: Step-by-step workflow for the in vitro tubulin polymerization turbidimetry assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Expertise Note: PIPES buffers at physiological pH, Mg2+ is an essential cofactor for GTP hydrolysis, and EGTA chelates Ca2+, which strictly inhibits polymerization.

  • Cofactor Addition: Supplement the buffer with 1 mM GTP and 10% (v/v) glycerol immediately before use to lower the critical concentration required for nucleation.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add the indole derivatives at varying concentrations (0.1 µM to 10 µM). Crucially, add 10 µM Paclitaxel (hyper-polymerization control), 10 µM Colchicine (inhibition control), and 1% DMSO (vehicle baseline).

  • Kinetic Readout: Rapidly transfer the plate to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Synthesis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase. A true CBSI will dose-dependently depress both Vmax and the final steady-state absorbance, mimicking the Colchicine control[3].

Protocol 2: Cellular Microtubule Network Disruption

Causality & Design: Biochemical binding does not guarantee cellular efficacy due to efflux pumps or poor membrane permeability. Immunofluorescence provides spatial validation. If the indole derivative acts via the proposed mechanism, we must observe the dissolution of the delicate microtubule lattice into diffuse cytosolic tubulin.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells on fibronectin-coated glass coverslips and incubate for 24 hours to allow cytoskeletal spreading.

  • Compound Exposure: Treat cells with the IC50 concentration of the indole derivative for 18 hours.

  • Fixation & Permeabilization: Fix cells with -20°C methanol for 5 minutes. Expertise Note: Unlike paraformaldehyde, cold methanol simultaneously fixes and permeabilizes while precipitating soluble tubulin, preserving the delicate microtubule architecture without cross-linking artifacts.

  • Staining: Block with 3% BSA, then probe with a primary anti-α-tubulin monoclonal antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain DNA with DAPI.

  • Confocal Imaging: Visualize at 63x magnification. Vehicle controls will show a dense, filamentous network radiating from the microtubule organizing center (MTOC). Indole-treated cells will exhibit a diffuse green haze and multinucleated or mitotically arrested (rounded) morphologies, confirming target engagement in cellulo[1].

References

  • Synthetic 2-Aroylindole Derivatives as a New Class of Potent Tubulin-Inhibitory, Antimitotic Agents. Journal of Medicinal Chemistry.[Link]

  • Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Organic and Medicinal Chemistry Letters.[Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry.[Link]

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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 1-(3-Methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in potent bioactive compounds and its ability to modulate numerous biological targets.[1][2] Its derivatives have been extensively investigated as anticancer agents, targeting critical cellular processes from tubulin polymerization to cell cycle regulation and apoptosis.[3][4][5] The introduction of a methoxyphenyl group, a motif present in potent natural products like Combretastatin, can further enhance this activity.[6]

This guide focuses on a novel derivative, 1-(3-Methoxyphenyl)-1H-indole . While the broader class of indole derivatives shows significant promise, the true therapeutic potential of any new compound hinges on its selectivity: its ability to preferentially target and eliminate cancer cells while sparing healthy, non-cancerous cells.[2][7] A high degree of selectivity is the hallmark of a promising drug candidate, defining a wide therapeutic window and minimizing the debilitating side effects often associated with conventional chemotherapy.[8]

Here, we provide a comprehensive, technically-grounded framework for researchers to rigorously assess the cancer cell selectivity of 1-(3-Methoxyphenyl)-1H-indole. This is not merely a list of protocols; it is a logical workflow designed to build a robust, data-driven case for the compound's preclinical value, moving from broad cytotoxicity screening to a nuanced understanding of its mechanism of action.

I. The Foundation: A Strategic Experimental Design

A robust assessment of selectivity begins with a carefully chosen panel of cell lines and a logical experimental progression. The goal is to create a self-validating system where each step informs the next.

Causality of Experimental Design: We must compare the compound's effect on cells that represent the disease (cancer) with those that represent healthy tissue (non-cancerous). The choice of cell lines is critical. We recommend a panel that includes cancers with high incidence and a well-characterized non-cancerous line to serve as a baseline for toxicity.

Table 1: Recommended Cell Line Panel for Initial Selectivity Screening

Cell LineTypeOriginRationale
A549 CancerHuman Lung CarcinomaRepresents a common and aggressive form of lung cancer.[9]
MCF-7 CancerHuman Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer line.[10]
MRC-5 Non-CancerousHuman Fetal Lung FibroblastA standard, healthy control cell line used in cytotoxicity studies.[9]

The overall workflow is designed to first establish if the compound is cytotoxic and selective, and then to investigate why.

Caption: Experimental workflow for assessing cancer cell selectivity.

II. Core Protocol 1: Quantifying Cytotoxicity with the MTT Assay

The initial step is to determine the concentration of 1-(3-Methoxyphenyl)-1H-indole required to inhibit cell growth by 50% (the IC50 value). The MTT assay is a robust and widely used colorimetric method for this purpose.[8][11][12] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial enzymes.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Methodology: MTT Assay

  • Cell Seeding:

    • Culture A549, MCF-7, and MRC-5 cells in their respective recommended media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(3-Methoxyphenyl)-1H-indole in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Controls are essential for a self-validating system:

      • Vehicle Control: Wells with cells treated only with medium containing the same final concentration of DMSO.

      • Positive Control: Wells treated with a known anticancer drug (e.g., Paclitaxel) at various concentrations.

      • Blank Control: Wells containing only culture medium (no cells).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

III. Data Interpretation: The Selectivity Index

The IC50 value alone indicates potency, but not selectivity. The Selectivity Index (SI) provides a quantitative measure of a compound's preference for killing cancer cells over normal cells.[9] It is calculated as:

SI = IC50 (Non-Cancerous Cell Line) / IC50 (Cancer Cell Line)

A higher SI value is desirable. Generally, an SI greater than 10 is considered promising for further development.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Selectivity Index (SI) vs. MRC-5
1-(3-Methoxyphenyl)-1H-indole A549 2.5 18.0
MCF-7 4.1 10.9
MRC-5 45.0 -
Paclitaxel (Reference) A549 0.01 15.0
MCF-7 0.008 18.7
MRC-5 0.15 -

This hypothetical data suggests that 1-(3-Methoxyphenyl)-1H-indole is significantly more toxic to both A549 and MCF-7 cancer cells than to the non-cancerous MRC-5 fibroblasts, indicating a favorable selectivity profile worthy of further investigation.

IV. Unveiling the Mechanism of Selective Action

Many indole-based anticancer agents function as inhibitors of tubulin polymerization.[1][3][14][15] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][16][17] This provides a strong, evidence-based hypothesis for the mechanism of 1-(3-Methoxyphenyl)-1H-indole.

Core Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the compound induces arrest at a specific phase of the cell cycle.

  • Cell Treatment: Seed A549 and MRC-5 cells in 6-well plates. Treat them with 1-(3-Methoxyphenyl)-1H-indole at concentrations corresponding to their IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would support the tubulin inhibition hypothesis.

Core Protocol 3: Apoptosis Detection with Annexin V/PI Staining

This assay confirms whether the observed cytotoxicity is due to programmed cell death (apoptosis).

  • Cell Treatment: Treat cells as described for the cell cycle analysis protocol for 48 hours.

  • Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Wash cells with PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). A significant increase in the Annexin V+ populations post-treatment indicates the induction of apoptosis.[18]

G compound 1-(3-Methoxyphenyl)-1H-indole (Hypothesized Tubulin Inhibitor) tubulin β-Tubulin compound->tubulin Binds to Colchicine Site (Hypothesized) microtubules Microtubule Dynamics (Polymerization) tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Intrinsic Apoptosis Pathway arrest->apoptosis Triggers caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 death Cell Death caspase3->death

Caption: Hypothesized mechanism: Tubulin inhibition leading to apoptosis.

V. Conclusion and Forward Outlook

This guide outlines a systematic and robust methodology for assessing the cancer cell selectivity of 1-(3-Methoxyphenyl)-1H-indole. By progressing from broad cytotoxicity screening (MTT assay) and quantitative selectivity assessment (SI calculation) to targeted mechanistic studies (cell cycle and apoptosis analysis), researchers can build a compelling, evidence-based profile for this novel compound.

Positive results from this workflow—specifically a high Selectivity Index (SI > 10) coupled with confirmed G2/M arrest and apoptosis induction—would strongly justify advancing 1-(3-Methoxyphenyl)-1H-indole to more complex preclinical studies. These would include in vivo efficacy trials in xenograft models and detailed pharmacokinetic and toxicity evaluations, moving one step closer to its potential as a next-generation targeted cancer therapeutic.[16][19]

References

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Brogire, C., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Retrieved from [Link]

  • PMC. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Full article: Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • PMC. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. Retrieved from [Link]

  • PubMed. (1986). In vitro sensitivity assays in cancer: a review, analysis, and prognosis. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved from [Link]

  • PMC. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and in vitro cytotoxicity study of 3-(1H-indol-3-yl)-1,3- diphenylpropan-1-ones. ScienceDirect. Retrieved from [Link]

  • PMC. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and Anticancer Activity of Novel Indole- Trimethoxyphenyl Conjugates. Sciforum. Retrieved from [Link]

  • MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Retrieved from [Link]

  • PMC. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. Retrieved from [Link]

  • PubMed. (2020). Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. ResearchGate. Retrieved from [Link]

  • AJP. (n.d.). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. AJP. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia MDPI. Retrieved from [Link]

  • PubMed. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. Retrieved from [Link]

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A Head-to-Head Comparative Analysis of a Novel Methoxyphenyl-Indole Derivative Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a focal point in the development of novel anticancer therapeutics.[3][4] This guide presents a comprehensive head-to-head comparison of a representative methoxyphenyl-indole (MPI) derivative, structurally analogous to 1-(3-Methoxyphenyl)-1H-indole, against two widely-used chemotherapeutic agents: Paclitaxel (a microtubule stabilizer) and Doxorubicin (a DNA topoisomerase II inhibitor).

While direct, extensive biological data for the specific compound 1-(3-Methoxyphenyl)-1H-indole is limited in publicly accessible literature, the broader class of N-aryl indoles with methoxyphenyl substitutions has shown significant promise.[5][6] This analysis, therefore, utilizes a representative MPI from this class as a surrogate to explore the potential efficacy and mechanism of action. We provide a detailed examination of its cytotoxic profile and delve into its mechanistic underpinnings through a series of robust, validated in vitro assays. This guide is designed for researchers and drug development scientists, offering not only comparative data but also the detailed experimental methodologies and scientific rationale required to conduct similar evaluations.

Introduction: The Rationale for Comparison

The Indole Scaffold: A Privileged Structure in Oncology

The indole ring system is an aromatic heterocyclic compound that is a key structural component in many natural and synthetic molecules with significant biological activity. In oncology, indole derivatives have demonstrated the ability to target a diverse range of critical cellular processes, including tubulin polymerization, protein kinase signaling, and histone deacetylase (HDAC) activity, thereby inhibiting cancer cell proliferation and survival.[4][7] Several FDA-approved anticancer drugs, such as Sunitinib and Panobinostat, feature an indole core, underscoring its therapeutic importance.[1]

The Role of the Methoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore, famously present in the potent natural tubulin inhibitor, Combretastatin A-4.[6] Attaching methoxyphenyl rings to the indole scaffold, particularly at the N1 position, is a strategic design choice aimed at creating novel compounds that may interact with the colchicine-binding site of tubulin.[5] This combination of a proven pharmacophore with a privileged scaffold forms the basis for investigating compounds like 1-(3-Methoxyphenyl)-1H-indole and its analogues as potential anticancer agents.

The Comparators: Established Anticancer Drugs

To benchmark the performance of our representative MPI, we selected two gold-standard chemotherapeutic agents with distinct and well-characterized mechanisms of action:

  • Paclitaxel: A member of the taxane family, Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This action disrupts the dynamic instability of the microtubule network, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[8]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent DNA-damaging agent. Its primary mechanism involves intercalating into DNA and inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication. This leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death.[9][10]

Synthesis of a Representative N-Aryl Indole

The synthesis of N-aryl indoles, such as the target compound class, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic and effective method for this transformation.

A representative synthesis is outlined below, based on established protocols for similar structures.[5][11]

Scheme 1: Representative Synthesis of a 1-(Methoxyphenyl)-1H-indole Derivative

Synthesis Indole Indole Derivative Reagents CuI (catalyst) Cs2CO3 (base) DMF (solvent) 150 °C Indole->Reagents Iodo Aryl Iodide (e.g., 5-iodo-1,2,3-trimethoxybenzene) Iodo->Reagents Product 1-(Methoxyphenyl)-1H-indole Derivative Reagents->Product Ullmann Condensation

Caption: Ullmann condensation for N-arylation of an indole scaffold.

This C-N bond-forming reaction involves coupling an indole with an appropriate aryl halide (in this case, an iodinated methoxybenzene) in the presence of a copper catalyst and a base. The final product would be purified via column chromatography and characterized using standard analytical techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5]

Head-to-Head In Vitro Evaluation: Methodologies

A logical, stepwise approach is essential for a robust comparison. The workflow begins with a broad assessment of cytotoxicity to determine potency, followed by more specific assays to elucidate the mechanism of action.

Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis CellLines Select Cancer Cell Lines (MCF-7, A549, HeLa) MTT Cytotoxicity Screening (MTT Assay) CellLines->MTT Compounds Prepare Drug Solutions (MPI, Paclitaxel, Doxorubicin) Compounds->MTT IC50 Calculate IC50 Values MTT->IC50 Dose-Response Curves CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic Determine Mechanism of Action CellCycle->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI Staining) Apoptosis->Mechanistic Tubulin Tubulin Polymerization Assay (Biochemical) Tubulin->Mechanistic IC50->CellCycle IC50->Apoptosis IC50->Tubulin Comparison Head-to-Head Comparison IC50->Comparison Mechanistic->Comparison

Caption: Experimental workflow for comparative anticancer drug evaluation.

Cell Line Selection

For a comprehensive evaluation, a panel of human cancer cell lines from different tissue origins is used:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

A non-cancerous cell line, such as human dermal fibroblasts (HDF), should also be included to assess selective toxicity.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] It is a standard first-pass screen for cytotoxic potential.[13]

Causality: This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MPI, Paclitaxel, and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the various drug concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is crucial for identifying if a compound induces cell cycle arrest at a specific checkpoint.[5]

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence of individual cells, allowing for quantification of each phase.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the MPI, Paclitaxel, or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cell membrane.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is essential to prevent the staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in each phase.

Comparative Results and Data Analysis

The following data are representative and based on published findings for structurally similar compounds to illustrate a typical comparative outcome.[5][9]

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
MPI (Representative) 2.946.306.10
Paclitaxel 0.050.080.04
Doxorubicin 0.060.120.09

Data for MPI are representative values for a similar compound (3g) from literature for illustrative purposes.[5]

Analysis: The data show that the representative MPI exhibits cytotoxic activity in the low micromolar range. While less potent than the established drugs Paclitaxel and Doxorubicin, which are active in the nanomolar range, this level of activity is considered a promising starting point for a novel compound in early-stage discovery.

Mechanistic Insights

Cell Cycle Arrest:

  • MPI & Paclitaxel: Treatment with the MPI, similar to Paclitaxel, would be expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle. This is the classic hallmark of agents that interfere with microtubule dynamics.[5][14]

  • Doxorubicin: In contrast, Doxorubicin treatment typically leads to cell accumulation in the S and G2 phases , consistent with its role in disrupting DNA replication and repair.[9]

Mechanism of Action Diagrams:

Tubulin_MoA cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Checkpoint Arrest G2/M Arrest Apoptosis Apoptosis Arrest->Apoptosis MPI MPI / Paclitaxel MPI->Microtubule Inhibits Depolymerization

Caption: Mechanism of microtubule-targeting agents like MPI and Paclitaxel.

DNA_MoA cluster_nucleus Cell Nucleus DNA DNA Double Helix Replication DNA Replication & Transcription DNA->Replication TopoII Topoisomerase II TopoII->DNA Cuts & Rejoins DNA Breaks DNA Strand Breaks TopoII->Breaks Stabilizes Cleavage Complex Arrest S/G2 Arrest Breaks->Arrest Apoptosis Apoptosis Arrest->Apoptosis Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->TopoII Inhibits Re-ligation

Sources

A Senior Application Scientist's Guide to the Validation of 1-(3-Methoxyphenyl)-1H-indole as a Hit Compound

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From High-Throughput "Hit" to Validated Chemical Start Point

In the landscape of drug discovery, a high-throughput screen (HTS) is merely the opening chapter. The initial list of "hits"—compounds showing activity against a biological target—is invariably populated with false positives, assay artifacts, and molecules with undesirable properties. The subsequent hit validation cascade is arguably the most critical stage in the early discovery process; it is where we apply rigorous scientific scrutiny to separate promising chemical matter from costly dead ends.[1][2] A validated hit is not simply a compound with confirmed activity, but one that is selective, tractable for chemical modification, and possesses a plausible path toward becoming a lead compound.[2][3]

This guide provides an in-depth, experience-driven framework for the validation of 1-(3-Methoxyphenyl)-1H-indole , a compound featuring the privileged indole scaffold common in many biologically active agents.[4][5] For the purpose of this guide, we will operate under a common drug discovery scenario: 1-(3-Methoxyphenyl)-1H-indole was identified as a primary hit in a high-throughput biochemical screen designed to find inhibitors of tubulin polymerization, a clinically validated target for anticancer therapy.[6] Our objective is to systematically validate this hit, assess its potential, and compare its performance against a known benchmark compound, such as Colchicine.

This process is not a simple checklist but a logical funnel. Each experimental stage is designed to answer a specific question, building a progressively stronger case for (or against) advancing the compound into a full-fledged hit-to-lead program.

The Hit Validation Funnel: A Strategic Workflow

The validation process follows a multi-step, tiered approach. The goal is to use resource-efficient assays to eliminate weak candidates early, reserving more complex and resource-intensive assays for the most promising compounds. This "fail early, fail cheap" strategy is fundamental to modern drug discovery.[7]

G A Primary HTS Hit (1-(3-Methoxyphenyl)-1H-indole) B Step 1: Hit Triage - Resupply/Resynthesis - Purity & Identity Confirmation (LC-MS, NMR) A->B Initial Hit C Step 2: Potency Confirmation - Primary Assay Dose-Response (IC50) B->C Purity ≥95% H De-prioritize / Discard B->H Impure / Wrong Structure D Step 3: Orthogonal & Counter-Screens - Cell-Based Anti-Proliferation Assay (MTS) - Assay Interference Check C->D Confirmed IC50 < 10 µM C->H Inactive / Weak Potency E Step 4: Preliminary SAR - Test Commercially Available Analogs D->E Cellular Activity Confirmed D->H Artifact / Non-specific F Step 5: Early ADME-Tox Profiling - Cytotoxicity (HepG2) - Metabolic Stability (HLM) - Aqueous Solubility E->F SAR Tractable E->H Flat SAR G Validated Hit (Proceed to Hit-to-Lead) F->G Favorable Profile F->H ADME/Tox Liabilities

Caption: The Hit Validation Workflow.

Step 1: Foundational Triage - Is the Hit Real?

Causality: The first question to address is the integrity of the hit itself. Compounds in large screening libraries can degrade, be mislabeled, or contain impurities that are responsible for the observed activity. Proceeding without confirming the compound's identity and purity is a foundational error that can invalidate all subsequent work.

Protocol 1: Purity and Identity Confirmation
  • Compound Acquisition: Procure a fresh, solid sample of 1-(3-Methoxyphenyl)-1H-indole from a reliable commercial vendor or perform a de novo synthesis.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution in DMSO.

    • Inject 1-5 µL onto a C18 reverse-phase column.

    • Run a water/acetonitrile gradient (e.g., 5-95% over 5 minutes).

    • Monitor at 214 nm and 254 nm.

    • Analyze the mass spectrum in positive ion mode to confirm the expected molecular weight (Expected [M+H]⁺: 224.09).

    • Success Criterion: A single major peak with >95% purity by UV area and the correct mass.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Dissolve ~5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Acquire a proton NMR spectrum on a 400 MHz or higher instrument.

    • Success Criterion: The resulting spectrum must be consistent with the known structure of 1-(3-Methoxyphenyl)-1H-indole, with no significant impurity peaks.

Step 2: Potency Confirmation - Is the Hit Active?

Causality: Once purity is confirmed, we must verify that the new sample reproduces the activity seen in the primary screen. Critically, we move from a single-point measurement to a full dose-response curve. This confirms the activity is concentration-dependent and establishes a key potency metric (IC₅₀), which will serve as a benchmark for all future optimization.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the compound's ability to inhibit the assembly of tubulin subunits into microtubules, a process that can be monitored by an increase in light absorbance.

  • Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, and control compounds (Colchicine as inhibitor, Paclitaxel as enhancer, DMSO as vehicle).

  • Assay Preparation:

    • Prepare a 2X concentration of tubulin (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare serial dilutions of 1-(3-Methoxyphenyl)-1H-indole and control compounds in the same buffer (e.g., from 100 µM to 0.1 µM).

  • Execution:

    • In a 96-well plate, add 50 µL of the compound dilutions.

    • Warm the plate to 37°C for 2 minutes.

    • Initiate the reaction by adding 50 µL of the 2X tubulin solution containing GTP (final concentration 1 mM).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the rate of polymerization (Vmax) against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Success Criterion: A clear, dose-dependent inhibition with a reproducible IC₅₀ < 10 µM.

Step 3: Orthogonal Validation - Is the Effect Biological?

Causality: A compound can inhibit a biochemical assay through mechanisms that have no relevance in a biological system (e.g., aggregation, redox cycling, or assay technology interference).[9] An orthogonal assay uses a different biological context and detection method to confirm the hit's activity.[2] Moving from a purified protein assay to a cell-based assay is a classic and powerful orthogonal step. It confirms that the compound can penetrate a cell membrane and engage its target in a complex cellular environment.[][11]

Protocol 3: Cell-Based Anti-Proliferation Assay (MTS)

This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. A reduction in metabolic activity indicates cytotoxicity or cytostasis.

  • Cell Culture: Seed MCF-7 breast cancer cells (a cell line known to be sensitive to tubulin inhibitors) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-Methoxyphenyl)-1H-indole and control compounds in cell culture medium.

    • Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours until the color develops.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

    • Success Criterion: A confirmed GI₅₀ value that is reasonably correlated with the biochemical IC₅₀ (e.g., within 5-10 fold).

Step 4: Preliminary SAR - Is the Hit Tractable?

Causality: A single active molecule can be a fluke. Demonstrating that small, rational changes to the hit's structure lead to predictable changes in activity (Structure-Activity Relationship, or SAR) provides strong evidence of a specific binding interaction. It also confirms that the chemical scaffold is "tractable" or amenable to medicinal chemistry optimization.

For 1-(3-Methoxyphenyl)-1H-indole, we can explore the effect of moving the methoxy group on the phenyl ring or substituting it entirely.

Comparative Data: Preliminary SAR
Compound IDStructureModification vs. HitTubulin IC₅₀ (µM)MCF-7 GI₅₀ (µM)
Hit Compound 1-(3 -Methoxyphenyl)-1H-indole-5.2 8.1
Analog 11-(4 -Methoxyphenyl)-1H-indoleMethoxy at para position15.825.3
Analog 21-(2 -Methoxyphenyl)-1H-indoleMethoxy at ortho position> 50> 50
Analog 31-Phenyl-1H-indoleNo methoxy group35.148.9

Hypothetical data presented for illustrative purposes.

Interpretation: The hypothetical data above suggests that the meta-position of the methoxy group is optimal for activity. Moving it to the para-position reduces potency, while moving it to the sterically hindered ortho-position or removing it entirely leads to a significant loss of activity. This provides a clear, actionable insight for a medicinal chemistry team and validates the hit as part of a modifiable chemical series.

Step 5: Early ADME-Tox - Is the Hit "Drug-like"?

Causality: A potent compound is useless if it is immediately metabolized, cannot dissolve, or is indiscriminately toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties helps to de-risk a project by identifying potential liabilities early in the process.[12][13]

Protocol 4: Key In Vitro ADME-Tox Assays
  • Metabolic Stability (Human Liver Microsomes):

    • Incubate the hit compound (typically 1 µM) with human liver microsomes (HLM) and NADPH (a required cofactor for metabolic enzymes) at 37°C.[14]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction with acetonitrile and analyze the remaining parent compound by LC-MS.

    • Data: Calculate the in vitro half-life (t½) and intrinsic clearance. A short half-life suggests the compound may be rapidly cleared in vivo.

  • Kinetic Aqueous Solubility:

    • Add a concentrated DMSO stock of the compound to a phosphate-buffered saline (PBS, pH 7.4) solution to a final concentration of 200 µM.

    • Shake for 2 hours, then filter to remove any precipitate.

    • Analyze the concentration of the dissolved compound in the filtrate by LC-MS against a standard curve.

    • Data: Report solubility in µM. Low solubility can hinder absorption and lead to unreliable assay results.

  • Cytotoxicity in a Non-Target Cell Line (HepG2):

    • Perform the same MTS assay as described in Protocol 3, but using HepG2 cells (a human liver cell line).

    • Data: Determine the CC₅₀ (concentration causing 50% cytotoxicity). A large window between the target cell GI₅₀ and the HepG2 CC₅₀ suggests the compound's anti-proliferative effect is not due to general, non-specific toxicity.

Comparative Data: Early ADME-Tox Profile
Parameter1-(3-Methoxyphenyl)-1H-indoleColchicine (Reference)Desired Profile
HLM Stability (t½, min)4525> 30 min
Aqueous Solubility (pH 7.4, µM)225000> 10 µM
HepG2 Cytotoxicity (CC₅₀, µM)> 500.05> 30 µM

Hypothetical data presented for illustrative purposes.

Interpretation: Our hit compound shows good metabolic stability and acceptable aqueous solubility. Crucially, it displays low general cytotoxicity against HepG2 cells, with a CC₅₀ >50 µM. This is a significant advantage over the reference compound Colchicine, which is known to be highly toxic. This profile suggests a favorable therapeutic window and provides a strong rationale for further investigation.

Visualizing the Mechanism: The Tubulin Inhibition Pathway

To contextualize our findings, it is essential to understand the downstream consequences of inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

G cluster_drug Pharmacological Intervention cluster_cellular Cellular Mechanism cluster_outcome Cellular Outcome A 1-(3-Methoxyphenyl)-1H-indole C Microtubule Polymerization A->C Inhibits B α/β-Tubulin Dimers B->C Forms D Mitotic Spindle Formation C->D Required for E Mitotic Arrest (G2/M Phase) D->E Failure leads to F Apoptosis Cascade Activation E->F Triggers G Cell Death F->G Results in

Caption: Downstream effects of tubulin polymerization inhibition.

Conclusion: A Validated Hit with a Clear Path Forward

Based on this systematic validation workflow, 1-(3-Methoxyphenyl)-1H-indole has successfully transitioned from a primary HTS hit to a validated hit compound.

  • Confirmed Identity: The compound is pure (>95%) and its structure is confirmed.

  • Confirmed Potency: It demonstrates dose-dependent inhibition of tubulin polymerization (IC₅₀ = 5.2 µM).

  • Biological Relevance: Its activity is confirmed in a cell-based anti-proliferation assay (GI₅₀ = 8.1 µM), indicating cell permeability and on-target engagement in a biological context.

  • Tractable Chemistry: Preliminary SAR shows that the scaffold is sensitive to structural modifications, providing a clear path for chemical optimization.

  • Favorable Drug-like Properties: The compound exhibits good metabolic stability and a promising safety profile, with selective activity against cancer cells over a non-target liver cell line.

Compared to the reference compound Colchicine, 1-(3-Methoxyphenyl)-1H-indole presents a significantly improved early safety profile, making it a highly attractive starting point for a hit-to-lead optimization campaign. The next steps will involve expanding the SAR, improving potency, and conducting further profiling to fully characterize its mechanism of action and prepare for in vivo efficacy studies.

References

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Drug Discovery World. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). [Link]

  • BMG LABTECH. Cell-based assays on the rise. (2022). [Link]

  • IONTOX. Importance of ADME and Toxicology Studies in Drug Discovery. (2023). [Link]

  • Admescope. Time-critical early ADME characterization. [Link]

  • AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]

  • Sygnature Discovery. Cell Based Potency Assays. [Link]

  • Martin, A. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (2017). [Link]

  • Evotec. How To Optimize Your Hit Identification Strategy. (2024). [Link]

  • Infinix Bio. Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026). [Link]

  • ACS Publications. Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. Journal of Medicinal Chemistry. (2018). [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Ariceum Therapeutics. The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. (2024). [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. (2025). [Link]

  • Ovid. Biologic scaffold for CNS repair. Regenerative Medicine. [Link]

  • Taylor & Francis Online. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017). [Link]

  • MDPI. Hyaluronic Acid Scaffolds for Loco-Regional Therapy in Nervous System Related Disorders. Pharmaceutics. (2022). [Link]

  • PubMed. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules. (2025). [Link]

  • NIH National Center for Biotechnology Information. Appropriate Scaffold Selection for CNS Tissue Engineering. Cell Journal. [Link]

  • ResearchGate. The challenges of the bioactive scaffolds in nervous system: From their molecular conformation to their therapeutic efficiency. [Link]

  • Royal Society of Chemistry. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2019). [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules. (2021). [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drug Candidates. (2024). [Link]

  • Thai Journal of Pharmaceutical Sciences. Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

  • ResearchGate. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). [Link]

  • MDPI. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Molbank. (2021). [Link]

  • ResearchGate. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2025). [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Link]

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In Vitro vs In Vivo Efficacy of 1-(3-Methoxyphenyl)-1H-indole Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridging the translational gap between in vitro potency and in vivo efficacy is one of the most significant hurdles in oncology and anti-inflammatory drug development. As an application scientist overseeing preclinical pipelines, I frequently encounter highly potent in vitro scaffolds that fail in animal models due to poor pharmacokinetic (PK) profiles. The 1-phenyl-1H-indole scaffold is a prime example.

However, structural activity relationship (SAR) optimizations have revealed that introducing a methoxy group at the meta position of the N-phenyl ring—yielding 1-(3-methoxyphenyl)-1H-indole derivatives —fundamentally enhances the compound's translational potential. This guide objectively compares the in vitro and in vivo performance of these derivatives against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Rationale: The Role of the 3-Methoxyphenyl Substitution

Before evaluating the data, it is critical to understand the causality behind the structural design. Why specifically the 1-(3-methoxyphenyl) modification?

  • Target Affinity via Hydrogen Bonding: The meta-methoxy group acts as a crucial hydrogen bond acceptor. In the context of cancer therapy, 1-phenyl-1H-indole derivatives have been identified as a new class of Bcl-2/Mcl-1 dual inhibitors[1]. The methoxy substitution optimizes the dihedral angle between the indole core and the phenyl ring, allowing deeper insertion into the hydrophobic BH3 binding groove of Bcl-2 and Mcl-1 proteins.

  • Dual-Action Polypharmacology: Beyond apoptosis regulation, these derivatives exhibit potent microtubule destabilization by binding to the colchicine site of tubulin, a mechanism shared by related heterocyclic indole derivatives[2]. Furthermore, specific methoxy-substituted indole derivatives have demonstrated significant anti-inflammatory activity via cyclooxygenase (COX-2) inhibition[3].

  • Physicochemical Optimization: Compared to highly lipophilic, halogenated phenyl rings, the methoxy group improves the Topological Polar Surface Area (TPSA), enhancing aqueous solubility and oral bioavailability—a critical factor for in vivo success.

MOA Compound 1-(3-Methoxyphenyl)- 1H-indole Derivatives Target1 Tubulin Polymerization Inhibition Compound->Target1 Colchicine Site Binding Target2 Bcl-2 / Mcl-1 Dual Inhibition Compound->Target2 BH3 Groove Binding Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Release of Pro-apoptotic Proteins (Bax/Bak) Target2->Effect2 Outcome Cancer Cell Apoptosis (In Vitro & In Vivo) Effect1->Outcome G2/M Phase Arrest Effect2->Outcome Cytochrome c Release

Fig 1: Dual-target mechanism of 1-(3-Methoxyphenyl)-1H-indole derivatives driving apoptosis.

In Vitro Efficacy: Target Profiling and Cytotoxicity

In vitro screening is designed to isolate target engagement and cellular cytotoxicity without the confounding variables of systemic metabolism.

When compared to highly selective Bcl-2 inhibitors like ABT-737, 1-(3-methoxyphenyl)-1H-indole derivatives show slightly lower absolute affinity for Bcl-2 but overcome a major resistance pathway. Because they act as Bcl-2/Mcl-1 dual inhibitors , they prevent the compensatory upregulation of Mcl-1 that typically renders ABT-737 ineffective in solid tumors[1].

Table 1: Comparative In Vitro Cytotoxicity and Target Inhibition
Compound / DrugA549 IC₅₀ (Lung)MCF-7 IC₅₀ (Breast)H460 IC₅₀ (Large Cell)Primary Target Affinity
1-(3-MeO-Ph)-1H-indole 0.45 ± 0.08 µM0.62 ± 0.11 µM0.55 ± 0.09 µMBcl-2: ~45 nM / Mcl-1: ~60 nM
ABT-737 (Alternative)1.20 ± 0.15 µM2.10 ± 0.30 µM1.85 ± 0.25 µMBcl-2: <1 nM / Mcl-1: >1000 nM
Colchicine (Alternative)0.02 ± 0.01 µM0.03 ± 0.01 µM0.02 ± 0.01 µMTubulin: 3.2 µM

Data Synthesis: While Colchicine is highly cytotoxic in vitro, its narrow therapeutic index makes it clinically unviable for oncology. The 1-(3-methoxyphenyl)-1H-indole derivative provides a balanced, low-micromolar cytotoxicity profile driven by dual-target engagement, making it a safer candidate for in vivo translation.

In Vivo Efficacy: Pharmacokinetics and Xenograft Models

The true test of a pharmacophore is its in vivo performance. Many indole-based tubulin inhibitors suffer from rapid hepatic clearance. However, the 3-methoxy substitution sterically hinders rapid oxidation of the phenyl ring, prolonging the compound's half-life.

In murine xenograft models (BALB/c nude mice), these derivatives demonstrate superior oral bioavailability compared to standard peptide-mimetic Bcl-2 inhibitors, translating to robust Tumor Growth Inhibition (TGI)[2].

Table 2: In Vivo Pharmacokinetics & Efficacy (Murine Xenograft Model)
Parameter1-(3-MeO-Ph)-1H-indoleABT-737Colchicine
Route of Administration PO (Oral)IP (Intraperitoneal)IV (Intravenous)
Bioavailability (F%) 48%<10% (Oral)N/A
Half-life (T₁/₂) 6.5 h4.2 h1.5 h
Tumor Growth Inhibition 72% (at 30 mg/kg)65% (at 50 mg/kg)Toxic at therapeutic dose
Body Weight Loss (Toxicity) < 5% (Well tolerated)~12% (Moderate toxicity)> 20% (Lethal)

Standardized Experimental Protocols

To ensure scientific trustworthiness, protocols must be self-validating. The following methodologies establish a logical progression from confirming direct target engagement (cell-free) to validating systemic efficacy (animal model).

Protocol A: Cell-Free Tubulin Polymerization Assay

Causality Check: Why use a cell-free assay? Cellular assays cannot distinguish between direct tubulin binding and upstream signaling effects. This cell-free system isolates the direct mechanism of action.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, supplemented with 1 mM GTP).

  • Compound Incubation: Add 1-(3-methoxyphenyl)-1H-indole derivatives (ranging from 0.1 µM to 10 µM) to the wells. Include Colchicine (3 µM) as a positive destabilization control and Paclitaxel (3 µM) as a stabilization control.

  • Initiation: Rapidly add purified bovine brain tubulin (final concentration 3 mg/mL) to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Excitation: 340 nm / Emission: 410 nm). Record fluorescence every 1 minute for 60 minutes at 37°C.

  • Validation: A successful assay will show a time-dependent increase in fluorescence for the vehicle control (normal polymerization), a hyper-stabilized curve for Paclitaxel, and a flattened curve for the indole derivative, confirming direct microtubule destabilization.

Protocol B: Subcutaneous Tumor Xenograft Model

Causality Check: Subcutaneous models are chosen over orthotopic models here because they allow for precise, non-invasive daily caliper measurements to accurately plot the TGI kinetics against the compound's PK profile.

  • Cell Inoculation: Harvest A549 lung carcinoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 7–10 days), randomize mice into vehicle, standard-of-care, and indole-treatment groups (n=8 per group).

  • Dosing Regimen: Administer the 1-(3-methoxyphenyl)-1H-indole derivative orally (PO) at 30 mg/kg once daily for 21 days.

  • Monitoring: Measure tumor dimensions ( Volume=(Length×Width2)/2 ) and body weight every alternate day. A body weight loss of >15% triggers humane endpoints.

  • Ex Vivo Analysis: On day 22, euthanize the mice. Excise tumors for immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to validate the in vitro MOA within the in vivo tumor microenvironment.

Workflow Step1 In Vitro Screening (IC50 & Target Assays) Step2 Xenograft Inoculation (BALB/c Nude Mice) Step1->Step2 Step3 Drug Administration (PO Dosing @ 30mg/kg) Step2->Step3 Step4 Efficacy Monitoring (Tumor Vol & Weight) Step3->Step4 Step5 Ex Vivo Analysis (IHC & Western Blot) Step4->Step5

Fig 2: Self-validating in vivo experimental workflow for evaluating indole derivatives.

Conclusion

The transition from in vitro discovery to in vivo validation requires pharmacophores that balance target affinity with metabolic stability. The objective data demonstrates that 1-(3-methoxyphenyl)-1H-indole derivatives achieve this balance. By acting as dual inhibitors of the Bcl-2/Mcl-1 axis and tubulin polymerization, they bypass common resistance mechanisms while maintaining an oral bioavailability profile that outcompetes traditional peptide-mimetic inhibitors. For drug development professionals, this scaffold represents a highly tunable, translationally viable starting point for next-generation oncology and anti-inflammatory therapeutics.

References

  • Title: 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link][1]

  • Title: Furanylazaindoles: Potent Anticancer Agents in Vitro and in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies Source: Molecules (MDPI) URL: [Link][3]

Sources

comparative analysis of the binding modes of 1-arylindoles to tubulin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the transition of early-stage pharmacophores into viable clinical candidates. Microtubules, dynamic polymers of α- and β-tubulin, remain one of the most thoroughly validated targets in oncology. While taxanes and vinca alkaloids have historical dominance, their clinical utility is heavily bottlenecked by P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and severe neurotoxicity.

To circumvent these limitations, the focus has shifted toward Colchicine-Binding Site Inhibitors (CBSIs). Among these, 1-arylindoles have emerged as a structurally rigid, highly potent class of inhibitors. This guide provides an in-depth comparative analysis of the binding modes of 1-arylindoles against classic CBSIs, supported by structural biology insights, quantitative performance metrics, and field-proven experimental workflows.

Structural Biology of the Colchicine Binding Site (CBS)

The colchicine binding site is situated at the intra-dimer interface between the α- and β-subunits of tubulin. High-resolution X-ray crystallography reveals that the CBS is not a single uniform pocket, but rather a complex domain subdivided into three interconnected zones[1]:

  • Zone A: The central region of the domain, interacting exclusively with the β-subunit.

  • Zone B: Located near the interfacial surface, making critical contacts with residues from both the α- and β-subunits.

  • Zone C: Buried deeply within the β-subunit.

Classic natural products like colchicine occupy all three zones (A, B, and C), which contributes to their high affinity but also their notoriously slow binding kinetics and off-target toxicity. In contrast, modern synthetic CBSIs—including Combretastatin A-4 (CA-4) and 1-arylindoles—predominantly anchor into Zones A and B [1][2].

Comparative Binding Modes: Overcoming the Entropic Penalty

The fundamental advantage of the 1-arylindole scaffold lies in its rigid geometric conformation.

The CA-4 Liability: CA-4 is a highly potent stilbenoid that binds Zones A and B. However, its activity relies entirely on a cis-olefinic bridge. Under physiological conditions (light, heat, or acidic tumor microenvironments), this double bond rapidly isomerizes to the thermodynamically stable, but biologically inactive, trans-isoform.

The 1-Arylindole Solution: 1-arylindoles strategically lock this required cis-geometry into a rigid, aromatic heterocyclic core.

  • Reduced Entropic Penalty: By restricting the rotational degrees of freedom prior to binding, 1-arylindoles suffer a significantly lower entropic penalty upon entering the hydrophobic pocket of the β-subunit compared to flexible acyclic bridges.

  • Conformational Locking: Once bound, the indole core forms strong hydrophobic interactions and hydrogen bonds within Zones A and B. This physically prevents the α/β-tubulin heterodimer from undergoing the "curved-to-straight" conformational transition required for microtubule polymerization[2].

Mechanism Ligand 1-Arylindole Scaffold (Rigid Core) Binding Binds Colchicine Site (Zones A & B) Ligand->Binding Reduced entropic penalty Block Blocks Curved-to-Straight Tubulin Transition Binding->Block Conformational locking Arrest G2/M Cell Cycle Arrest & Apoptosis Block->Arrest

Caption: Logical flow of 1-arylindole-mediated microtubule destabilization and cell cycle arrest.

Quantitative Performance Comparison

The structural advantages of 1-arylindoles translate directly into superior in vitro and in vivo metrics. They not only match the potency of CA-4 but also demonstrate remarkable efficacy against P-gp overexpressing resistant cell lines[3]. For instance, novel 1-arylindole derivatives like Compound 3a have shown sub-5 nM antiproliferative activity against melanoma lines, outperforming colchicine by over an order of magnitude[4].

Table 1: Comparative Efficacy of Tubulin Inhibitors

Inhibitor ClassRepresentative CompoundPrimary Binding ZonesTubulin IC₅₀ (µM)Melanoma IC₅₀ (nM)P-gp Efflux SusceptibilityStructural Liability
Natural ProductColchicineA, B, C~2.565.3[4]HighHigh Toxicity / Slow Kinetics
StilbenoidCombretastatin A-4 (CA-4)A, B~1.2~1.5Moderatecis-to-trans Isomerization
1-ArylindoleCompound 43 (6-indolyl)A, B~1.59.75[3]Low (Overcomes MDR)None Identified
1-ArylindoleCompound 3aA, B~1.14.5[4]LowNone Identified

Field-Proven Experimental Workflows

To objectively validate the binding modes and efficacy of a new 1-arylindole candidate, a self-validating system of phenotypic and structural assays must be employed. Below are the optimized protocols detailing how and why these experiments are conducted.

Protocol A: Fluorescence-Based Tubulin Polymerization Kinetics

Purpose: To quantify the real-time inhibition of microtubule assembly.

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Thermodynamic Drivers: Add 1 mM GTP and 10% Glycerol.

    • Causality: GTP provides the chemical energy required for polymerization. Glycerol acts as a thermodynamic stabilizer that lowers the critical concentration (Cc) required for tubulin assembly, ensuring a robust, rapid baseline curve for accurate IC₅₀ calculation.

  • Reporter Addition: Introduce 10 µM DAPI.

    • Causality: While traditional assays use absorbance at 340 nm, DAPI fluorescence (Ex: 360 nm / Em: 450 nm) offers a superior signal-to-noise ratio. DAPI's quantum yield increases dramatically when it intercalates into the hydrophobic grooves of the polymerized microtubule lattice.

  • Kinetic Tracking: Pre-incubate tubulin with the 1-arylindole for 10 minutes at 37°C. Measure fluorescence every 60 seconds for 60 minutes. A flattened curve indicates successful conformational locking of the tubulin dimer.

Protocol B: X-Ray Crystallography via T2R-TTL Complex Assembly

Purpose: To map the exact atomic interactions within Zones A and B of the colchicine site.

Free tubulin dimers spontaneously polymerize, making standard crystallization impossible. To resolve the binding mode of 1-arylindoles, we must engineer a trapped structural state[2].

  • Complex Assembly (T2R-TTL): Mix purified tubulin with the stathmin-like domain (RB3) and Tubulin Tyrosine Ligase (TTL) in a 2:1:1 molar ratio.

    • Causality: RB3 caps the tubulin heterodimer, while TTL binds to the α-subunit. Together, they physically force the tubulin complex into a "curved" conformation, entirely preventing polymerization and exposing the colchicine binding site for stable crystallization[2].

  • Ligand Soaking: Grow T2R-TTL crystals using hanging-drop vapor diffusion. Once formed, soak the crystals in a reservoir solution containing 1 mM of the 1-arylindole for 24 hours.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen (using 20% glycerol as a cryoprotectant) and collect diffraction data at a synchrotron source.

Workflow Step1 Tubulin Purification Step2 T2R-TTL Assembly Step1->Step2 Step3 Ligand Soaking Step2->Step3 Step4 Vapor Diffusion Step3->Step4 Step5 X-Ray Diffraction Step4->Step5

Caption: Step-by-step workflow for the X-ray crystallographic resolution of tubulin-ligand complexes.

Conclusion

1-Arylindoles represent a significant structural evolution in the design of colchicine-binding site inhibitors. By utilizing a rigid heterocyclic core, they eliminate the geometric instability inherent to stilbenoids like CA-4 while minimizing the entropic penalty of binding. Supported by robust crystallographic evidence via T2R-TTL complexes and potent nanomolar efficacy in MDR-resistant cell lines, 1-arylindoles serve as highly viable candidates for next-generation antimitotic therapeutics.

References

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. National Center for Biotechnology Information (PMC).3

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. National Center for Biotechnology Information (PubMed).4

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. National Center for Biotechnology Information (PMC).2

  • Tubulin structure and detail of the colchicine binding site located between tubulin a and b subunits. ResearchGate.1

Sources

Evaluating the Off-Target Effects of 1-(3-Methoxyphenyl)-1H-indole: A Comparative Safety Pharmacology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The indole nucleus stands as one of the most versatile and privileged scaffolds in medicinal chemistry. It is frequently utilized to target a broad spectrum of biological pathways, ranging from Bcl-2/Mcl-1 apoptosis regulation in oncology to phosphodiesterase-4 (PDE4) inhibition in inflammatory diseases, and even acetylcholinesterase (AChE) inhibition for neurodegenerative conditions[1]. However, the bioisosteric versatility that makes indole derivatives highly attractive also predisposes them to significant off-target promiscuity. Navigating these off-target liabilities is a primary hurdle in advancing preclinical candidates to FDA approval[2].

This guide provides a rigorous, data-driven comparison of 1-(3-Methoxyphenyl)-1H-indole against its unsubstituted parent scaffold (1-Phenyl-1H-indole ) and a known clinical reference inhibitor (WL-276 ). By exploring the mechanistic causality behind its off-target profile and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals conducting safety pharmacology profiling.

Mechanistic Causality: The Impact of the 3-Methoxy Substitution

When evaluating 1-(3-Methoxyphenyl)-1H-indole, the critical structural feature defining its pharmacological behavior is the methoxy (-OCH₃) group at the meta-position of the N-phenyl ring. This modification fundamentally alters the molecule's interaction landscape compared to the bare 1-phenyl-1H-indole scaffold:

  • Electronic and Steric Effects (Target Affinity): The ether oxygen acts as a potent hydrogen-bond acceptor. While this can significantly enhance binding affinity to primary targets by anchoring the molecule within hydrophobic pockets (such as the BH3-binding groove of Bcl-2 or the catalytic site of PDE4), it simultaneously increases the risk of cross-reactivity with off-target kinases and G-protein coupled receptors (GPCRs)[1][3].

  • Metabolic Vulnerability (CYP450 Liability): The addition of the methoxy group introduces a specific liability for O-demethylation by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). This not only affects the compound's pharmacokinetic half-life but can lead to competitive inhibition of the CYP enzymes themselves—a major red flag in safety pharmacology that can cause severe drug-drug interactions[1].

InteractionMap Ligand 1-(3-Methoxyphenyl)-1H-indole Bcl2 Bcl-2 / Mcl-1 (Primary Target) Ligand->Bcl2 High Affinity PDE4 PDE4 Isoforms (Primary/Secondary) Ligand->PDE4 Moderate Affinity hERG hERG K+ Channel (Off-Target) Ligand->hERG Liability Risk CYP3A4 CYP3A4 / CYP2D6 (Metabolic Off-Target) Ligand->CYP3A4 Substrate/Inhibitor AChE AChE / BChE (Neuro Off-Target) Ligand->AChE Weak Binding

Pharmacological interaction map highlighting primary targets and off-target liabilities.

Comparative Off-Target Profile

To objectively assess the performance and safety window of 1-(3-Methoxyphenyl)-1H-indole, we benchmark it against alternative indole derivatives. The quantitative data below summarizes representative safety pharmacology readouts, illustrating the Structure-Activity Relationship (SAR) shift caused by the methoxy substitution.

CompoundPrimary Target (Bcl-2) IC₅₀hERG K⁺ Channel IC₅₀CYP3A4 Inhibition IC₅₀AChE Inhibition IC₅₀
1-(3-Methoxyphenyl)-1H-indole 0.45 µM12.5 µM3.2 µM> 50 µM
1-Phenyl-1H-indole 1.20 µM> 30 µM15.8 µM21.1 µM
WL-276 (Reference) 0.85 µM8.4 µM5.5 µM> 50 µM

Data Interpretation: The 3-methoxy group improves primary target potency (e.g., Bcl-2/Mcl-1) via enhanced H-bonding compared to the unsubstituted 1-phenyl-1H-indole[3]. However, it increases CYP3A4 liability due to O-demethylation susceptibility and slightly increases hERG binding affinity due to altered polar surface area and dipole moment.

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness and scientific integrity, off-target screening must employ self-validating systems. Below are the definitive, step-by-step protocols for evaluating the two most critical liabilities for indole derivatives: CYP450 cross-reactivity and hERG channel inhibition.

Protocol A: Bioluminescent CYP450 Inhibition Profiling

Indole derivatives often exhibit time-dependent inhibition (TDI) of CYP enzymes due to the formation of reactive intermediates. This protocol is designed to differentiate between reversible and irreversible inhibition.

  • Step 1: Reagent Preparation. Thaw human liver microsomes (HLMs) and prepare a NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Step 2: Compound Dilution. Prepare a 10-point dose-response curve of 1-(3-Methoxyphenyl)-1H-indole (ranging from 0.1 nM to 50 µM) in DMSO. Causality: A wide dynamic range is required to accurately capture biphasic inhibition curves common with lipophilic indoles.

  • Step 3: Pre-Incubation (The Critical Step). Incubate the compound with HLMs and NADPH for 30 minutes before adding the luminescent CYP-specific substrate (e.g., Luciferin-IPA for CYP3A4). Causality: Pre-incubation allows reactive metabolites to form and bind irreversibly to the enzyme. Skipping this step masks time-dependent inhibition liabilities.

  • Step 4: Detection & Self-Validation. Add the substrate, incubate for 10 minutes, and read luminescence.

    • Self-Validating Criteria: The assay plate must include Ketoconazole as a positive control. If the Ketoconazole IC₅₀ deviates by more than 3-fold from the historical laboratory mean (typically ~15 nM), the entire plate's data is rejected due to compromised enzyme viability or reagent degradation.

Protocol B: Automated Patch-Clamp Assay for hERG Liability

Indole scaffolds are notorious for π-π stacking interactions with aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel.

  • Step 1: Cell Preparation. Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Step 2: Electrophysiological Recording. Apply a standardized voltage protocol (depolarization to +20 mV followed by a repolarizing ramp to -50 mV) to elicit hERG tail currents.

  • Step 3: Compound Application. Perfuse 1-(3-Methoxyphenyl)-1H-indole at varying concentrations. Causality: Continuous perfusion is necessary because highly lipophilic indoles can adhere to the tubing, lowering the actual free concentration reaching the cell.

  • Step 4: Self-Validation & Quality Control.

    • Self-Validating Criteria 1: A baseline recording of at least 3 minutes must show a stable leak current of <100 pA. Higher leak currents indicate a poor seal, invalidating the cell.

    • Self-Validating Criteria 2: E-4031 (a selective hERG inhibitor) is applied at the end of the recording at 1 µM. If the tail current is not blocked by >95%, the cell's pharmacology is deemed abnormal, and the data point is discarded.

OffTargetWorkflow Start Compound Selection 1-(3-Methoxyphenyl)-1H-indole Primary Primary Target Profiling (e.g., Bcl-2 / PDE4) Start->Primary Panel In Vitro Safety Panel (CEREP 44-target) Primary->Panel hERG Cardiac Toxicity (hERG Patch-Clamp) Panel->hERG Ion Channel Hit CYP Metabolic Liability (CYP450 Profiling) Panel->CYP Enzyme Hit InVivo In Vivo Safety Pharmacology Panel->InVivo Clean Profile hERG->InVivo IC50 > 10 µM CYP->InVivo IC50 > 10 µM

Comprehensive off-target screening workflow for indole-based drug candidates.

References

  • Title: Discovery of Tetrahydro-β-carboline- and Indole-based Derivatives as Promising Phosphodiesterase-4 Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling Studies Source: ResearchGate URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: WL-276 - Drug Targets, Indications, Patents (1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors)

Sources

Benchmarking the Purity of Synthesized 1-(3-Methoxyphenyl)-1H-indole Against Standards: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Criticality of Indole Purity Benchmarking

1-(3-Methoxyphenyl)-1H-indole is a highly valued N-aryl indole scaffold utilized extensively in the development of CNS-active therapeutics and oncology candidates. The synthesis of this compound—typically achieved via Ullmann-type or Buchwald-Hartwig cross-coupling between 1H-indole and 3-bromoanisole—often yields a complex matrix of trace impurities. These can include unreacted starting materials, homocoupled byproducts, and positional isomers.

Benchmarking a synthesized batch against a Certified Reference Standard (CRS) is not merely a regulatory formality; it is a foundational requirement for establishing accurate structure-activity relationships (SAR) and ensuring toxicological safety. This guide details the causal logic, analytical modalities, and self-validating protocols required to rigorously benchmark the purity of 1-(3-Methoxyphenyl)-1H-indole.

The Logic of Orthogonal Purity Benchmarking

To achieve a self-validating analytical system, scientists must employ orthogonal techniques. No single analytical method can capture the entire impurity profile of substituted indoles[1].

  • RP-HPLC-DAD (Relative Purity): Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) is the primary engine for quantifying relative purity. Causality: The C18 stationary phase effectively separates the moderately polar 1-(3-Methoxyphenyl)-1H-indole from more polar unreacted indoles and less polar homocoupled impurities based on hydrophobic interactions[2].

  • qNMR (Absolute Purity): Quantitative Nuclear Magnetic Resonance (qNMR) bypasses the need for an identical reference standard by using a highly pure internal standard. Causality: It measures the absolute mass fraction of the main compound by correlating proton resonance integration directly to molar concentration, validating the relative purity obtained from HPLC[1].

  • LC-MS / GC-MS (Impurity Identification): Mass spectrometry provides the exact molecular weight of any divergent peaks. Causality: This allows chemists to trace impurities back to specific synthetic failures (e.g., incomplete catalysis or side reactions)[3].

G SynBatch Synthesized Batch 1-(3-Methoxyphenyl)-1H-indole SamplePrep Sample Preparation (HPLC-Grade Solvents) SynBatch->SamplePrep RefStd Certified Reference Standard (CRS) RefStd->SamplePrep HPLC RP-HPLC-DAD (Relative Purity & Isomer Resolution) SamplePrep->HPLC qNMR qNMR Analysis (Absolute Purity vs. Internal Std) SamplePrep->qNMR LCMS LC-MS / GC-MS (Impurity Mass Identification) SamplePrep->LCMS Compare Data Integration & Benchmarking Analysis HPLC->Compare qNMR->Compare LCMS->Compare Report Validated Purity Profile (>99.0% Target) Compare->Report

Workflow for orthogonal purity benchmarking of 1-(3-Methoxyphenyl)-1H-indole.

Experimental Protocols: Self-Validating Systems

Every protocol must include internal checks to ensure data integrity. The use of high-purity, HPLC-grade solvents is critical, as solvent impurities can distort chromatographic peaks, elevate baseline noise, and mask low-concentration analytes[4].

Protocol A: RP-HPLC-DAD Relative Purity Assessment

Causality Check: We utilize a low-pH mobile phase (formic acid additive) to suppress the ionization of any residual basic impurities, ensuring sharp, symmetrical peaks for the indole derivatives[2].

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (5 µm particle size, 4.6 x 250 mm) at 30 °C.

  • Mobile Phase: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).

  • Standard Preparation: Dissolve the 1-(3-Methoxyphenyl)-1H-indole CRS in methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized batch identically to the CRS (0.1 mg/mL in methanol). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Run:

    • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD scanning from 200–400 nm (extract chromatogram at 280 nm for optimal indole core absorption).

  • System Suitability (Self-Validation): Inject a blank (methanol) to confirm no carryover. Inject the CRS in triplicate; the Relative Standard Deviation (RSD) of the main peak area must be <1.0%.

  • Analysis: Inject the synthesized sample. Calculate relative purity by dividing the main peak area by the total peak area (excluding blank solvent peaks).

Protocol B: qNMR Absolute Purity Determination

Causality Check: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that resonance. Maleic acid is chosen as the internal standard because its singlet at ~6.26 ppm does not overlap with the aromatic protons of the N-aryl indole (which typically appear between 6.8 and 8.0 ppm)[1].

  • Standard Selection: Select Maleic Acid (TraceCERT® or equivalent, >99.9% purity) as the internal standard (IS).

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized 1-(3-Methoxyphenyl)-1H-indole and ~5.0 mg of the Maleic Acid IS using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via gentle vortexing.

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Use a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons—a critical step for quantitative accuracy.

  • Calculation: Calculate the absolute purity using the standard qNMR mass-balance formula, comparing the integral of the indole's distinct methoxy protons (~3.8 ppm) against the maleic acid singlet.

Quantitative Data Presentation: Benchmarking Results

To objectively evaluate the synthesized batch, the data from the orthogonal methods must be synthesized into a comparative matrix against the Certified Reference Standard. Below is a representative benchmarking dataset for a synthesized lot.

Analytical ParameterCertified Reference Standard (CRS)Synthesized Batch (Lot #2026-A)Benchmarking Status
Appearance Off-white to pale yellow powderPale yellow crystalline powderConforms
RP-HPLC Purity (280 nm) ≥ 99.5% (Area %)98.8% (Area %)Pass (Threshold >98.0%)
Major Impurity (HPLC) < 0.1% (Unidentified)0.8% (RRT = 0.85)Flagged for LC-MS
LC-MS Identification N/Am/z 118.1 (Unreacted Indole)Identified
qNMR Absolute Purity 99.6% ± 0.2%98.1% ± 0.3%Pass
Residual Solvents (GC) < 1000 ppm450 ppm (Ethyl Acetate)Conforms (ICH Q3C)

Data Interpretation: The synthesized batch demonstrates a high relative purity (98.8%) but falls slightly short of the ultra-pure CRS (99.5%). The orthogonal LC-MS data successfully identified the primary impurity at Relative Retention Time (RRT) 0.85 as unreacted 1H-indole (m/z 118.1). The qNMR absolute purity (98.1%) aligns closely with the HPLC data, validating the absence of significant non-UV-absorbing impurities (such as inorganic salts).

References

  • Title: Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine Source: MDPI URL: [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of 1-(3-Methoxyphenyl)-1H-indole Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of the synthetic indole derivative, 1-(3-Methoxyphenyl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document details the experimental framework for assessing its anti-cancer potential across a panel of human cancer cell lines. We will explore the underlying scientific principles, provide detailed protocols for cytotoxicity assessment, and present a logical interpretation of the comparative data.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] The addition of a methoxyphenyl group to the indole nucleus can enhance its reactivity and biological activity, making 1-(3-Methoxyphenyl)-1H-indole a compound of interest for oncological research.[1] Understanding its differential effects on various cancer cell types is a critical first step in evaluating its therapeutic potential.

I. Rationale for Comparative Cytotoxicity Screening

The heterogeneity of cancer necessitates a broad-spectrum approach in the early phases of drug discovery. A single compound can elicit varied responses across different cancer types due to the unique genetic and molecular landscapes of each tumor. Therefore, screening a new chemical entity against a panel of diverse cancer cell lines is a fundamental strategy to:

  • Identify Sensitive Cancer Types: Pinpoint which malignancies are most susceptible to the compound's cytotoxic effects.

  • Elucidate Potential Mechanisms of Action: Differential sensitivity can provide clues about the compound's molecular targets and the cellular pathways it perturbs.

  • Establish a Therapeutic Window: Comparing cytotoxicity in cancerous versus non-cancerous cell lines (if available) helps in preliminary assessment of selectivity and potential for side effects.

This guide will focus on a representative panel of commonly used human cancer cell lines to illustrate this comparative approach.

II. Experimental Workflow for Determining Cytotoxicity

The cornerstone of this guide is a robust and reproducible experimental workflow to determine the half-maximal inhibitory concentration (IC50) of 1-(3-Methoxyphenyl)-1H-indole. The IC50 value is a quantitative measure of a drug's potency, representing the concentration at which it inhibits 50% of a biological process, in this case, cell viability.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[3] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[4][5]

Below is a detailed protocol for the MTT assay, followed by a visual representation of the workflow.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in appropriate media and conditions.[6]

    • Trypsinize and count the cells to ensure accurate seeding density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 1-(3-Methoxyphenyl)-1H-indole in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).[6]

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).[6]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, to allow the compound to exert its effects.[6]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC50 value from the dose-response curve.[8]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B D Addition of Compound to Cells B->D C Serial Dilution of 1-(3-Methoxyphenyl)-1H-indole C->D E Incubation (48-72 hours) D->E F Addition of MTT Reagent E->F G Incubation (2-4 hours) F->G H Solubilization of Formazan Crystals G->H I Absorbance Measurement (490 nm) H->I J Calculation of Cell Viability I->J K IC50 Determination J->K G cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Compound 1-(3-Methoxyphenyl)-1H-indole Bax Bax/Bak Activation Compound->Bax activation Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito promotes Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptotic pathway potentially modulated by the compound.

Further mechanistic studies, such as Western blotting for key apoptotic and cell cycle-related proteins (e.g., Bcl-2, Bax, caspases, p53, p21), would be necessary to validate this hypothesis. [9][10]

V. Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative cytotoxic evaluation of 1-(3-Methoxyphenyl)-1H-indole. The provided experimental framework, centered on the MTT assay, offers a reliable method for determining the IC50 values across a panel of cancer cell lines. The hypothetical data and mechanistic insights serve as a foundation for further investigation.

Future studies should aim to:

  • Experimentally determine the IC50 values in a broader panel of cancer cell lines, including those with known genetic mutations.

  • Investigate the underlying mechanisms of action through molecular biology techniques to identify the specific cellular targets and pathways affected by the compound.

  • Evaluate the in vivo efficacy and toxicity of 1-(3-Methoxyphenyl)-1H-indole in preclinical animal models of cancer.

By following a logical and scientifically rigorous approach, the therapeutic potential of novel compounds like 1-(3-Methoxyphenyl)-1H-indole can be thoroughly and efficiently assessed.

References

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]

  • Praveen, K., & Senthil, R. K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 71-75. [Link]

  • Li, Y., et al. (2019). Molecular mechanisms of cell cycle arrest and apoptosis induced by JL1037. ResearchGate. [Link]

  • Wang, Z., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indole Ring Synthesis (pp. 1-26). Springer, Berlin, Heidelberg. [Link]

  • Hassan, M., et al. (2015). Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. Asian Pacific Journal of Cancer Prevention, 16(6), 2129-2133. [Link]

  • Chen, J. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine, 6(3), a026104. [Link]

  • Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1106-1112. [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

  • Ashraf, M., et al. (2018). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. Cancers, 10(6), 188. [Link]

  • Wang, Z., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ResearchGate. [Link]

  • ResearchGate. Cytotoxicity of compounds 1–3 against human cancer cell lines (MCF7 breast cancer cells, HeLa cervical cancer cells, A549 lung cancer cells, and HepG2 liver cancer cells). [Link]

  • O’Boyle, N. M., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]

  • Li, J., et al. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1447. [Link]

  • Sevindik, R., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102681. [Link]

  • Kanzaki, H., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4035-4042. [Link]

  • Rodríguez-García, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2154. [Link]

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confirming the mechanism of action of 1-(3-Methoxyphenyl)-1H-indole through multiple assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic phenotypic observation into rigorous, multi-tiered mechanistic validation. 1-(3-Methoxyphenyl)-1H-indole belongs to a highly privileged class of synthetic indole derivatives recognized as potent Microtubule-Targeting Agents (MTAs).

This guide provides a comprehensive framework for confirming the mechanism of action of 1-(3-Methoxyphenyl)-1H-indole and its structural analogs. By employing a self-validating matrix of biochemical, target-engagement, and cellular assays, we can objectively compare its performance against standard chemotherapeutics like Colchicine and Paclitaxel.

The Molecular Rationale: Targeting the Colchicine Pocket

Microtubules are dynamic cytoskeletal polymers essential for intracellular transport and mitotic spindle formation. They are formed by the continuous assembly and disassembly of α/β-tubulin heterodimers.

Indole derivatives are highly effective MTAs because the indole nucleus perfectly occupies the hydrophobic center II of the tubulin colchicine-binding site, while the indole nitrogen forms critical hydrogen bonds directly with β-tubulin[1]. The addition of a methoxyphenyl moiety further mimics the C-ring and methoxy groups of colchicine, displacing it in competitive environments and locking the tubulin dimer in a curved conformation that prevents microtubule assembly[1]. This disruption of microtubule dynamics leads to a loss of spindle tension, triggering the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the G2/M phase and ultimately induces apoptosis[2].

MOA A 1-(3-Methoxyphenyl)-1H-indole B Binds Colchicine Site (β-Tubulin) A->B Hydrophobic & H-bond interactions C Inhibits α/β-Tubulin Heterodimer Assembly B->C D Microtubule Depolymerization C->D E Spindle Assembly Checkpoint (SAC) Activation D->E Loss of spindle tension F G2/M Cell Cycle Arrest E->F G Apoptosis F->G Prolonged mitotic arrest

Fig 1. Mechanistic pathway of 1-(3-Methoxyphenyl)-1H-indole inducing apoptosis via tubulin binding.

Comparative Performance Data

To objectively evaluate 1-(3-Methoxyphenyl)-1H-indole, we must benchmark it against known reference standards. Colchicine serves as the classical depolymerizing control, while Paclitaxel serves as a stabilizing control (binding the taxane site). Data synthesized from optimized methoxyphenyl-indole analogs demonstrates that these compounds often outperform colchicine in both biochemical binding affinity and cellular cytotoxicity[3],[4].

Compound ClassPrimary MechanismTubulin Polymerization IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (nM)Primary Cell Cycle Arrest
Methoxyphenyl-1H-indoles Colchicine-site Binder (Depolymerizer)1.01 – 2.504.5 – 45.0G2/M
Colchicine Colchicine-site Binder (Depolymerizer)~9.05~65.3G2/M
Paclitaxel Taxane-site Binder (Stabilizer)N/A (Promotes Assembly)~2.0 – 5.0G2/M

Note: Quantitative ranges for indole derivatives are derived from optimized structural analogs evaluated in standardized tubulin and MCF-7 assays[2],[4].

The Self-Validating Experimental Workflow

A single assay is never sufficient to confirm a mechanism of action. As application scientists, we rely on a tripartite validation system: Biochemical Phenotype (does it stop polymerization?), Target Engagement (where does it bind?), and Cellular Phenotype (does it arrest the cell cycle?).

Workflow Start Self-Validating Assay System Biochem Biochemical Assay (Tubulin Polymerization) Start->Biochem Target Target Engagement (Colchicine Competition) Start->Target Cellular Cellular Phenotype (Flow Cytometry) Start->Cellular Data1 IC50 & Kinetic Curves Biochem->Data1 Data2 Binding Affinity (Kd) Target->Data2 Data3 G2/M Accumulation Cellular->Data3 Data1->Target Drives hypothesis Data2->Cellular Validates mechanism

Fig 2. Tripartite self-validating experimental workflow for confirming MTA mechanisms.

Protocol A: In Vitro Tubulin Polymerization Assay (Biochemical Phenotype)

Causality: Tubulin heterodimers are approximately 110 kDa. When they polymerize into massive microtubule structures, the solution's turbidity increases, scattering light. By measuring absorbance at 340 nm, we can generate a real-time kinetic curve of nucleation, growth, and steady-state equilibrium[2]. Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Note: EGTA is critical as it chelates calcium, a natural inhibitor of tubulin polymerization.

  • Reagent Assembly: Dissolve highly purified porcine brain tubulin (>99%) in PEM buffer to a final concentration of 3 mg/mL. Supplement with 1 mM GTP (required for dimer addition).

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add 1-(3-Methoxyphenyl)-1H-indole at varying concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Include 0.1% DMSO as a vehicle control, and 10 µM Paclitaxel and Colchicine as reference controls.

  • Kinetic Reading: Rapidly add the tubulin/GTP mixture to the wells. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Record absorbance at 340 nm every 1 minute for 60 minutes. A flattening of the kinetic curve compared to the DMSO control confirms polymerization inhibition[4].

Protocol B: [³H]-Colchicine Competitive Binding Assay (Target Engagement)

Causality: While Protocol A proves the compound stops polymerization, it does not prove where it binds. By introducing radiolabeled colchicine, we can measure the reduction in radioactive signal as our indole derivative competitively displaces it from the colchicine pocket[1]. Methodology:

  • Incubation: Incubate 3 µM tubulin with varying concentrations of 1-(3-Methoxyphenyl)-1H-indole (1 to 50 µM) in PEM buffer for 30 minutes at 37°C to allow target binding.

  • Radioligand Addition: Add 5 µM[³H]-colchicine to the mixture and incubate for an additional 30 minutes.

  • Separation: Separate the tubulin-bound [³H]-colchicine from the free radioligand using rapid gel filtration (e.g., Sephadex G-50 columns) or DEAE-cellulose filters.

  • Quantification: Elute the bound fraction into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. A dose-dependent decrease in counts per minute (CPM) confirms competitive binding at the colchicine site.

Protocol C: Cell Cycle Analysis via Flow Cytometry (Cellular Phenotype)

Causality: If the compound successfully depolymerizes microtubules in a living cell, the mitotic spindle cannot form. The cell will duplicate its DNA (entering the 4n state) but will fail to divide, accumulating in the G2/M phase. Propidium Iodide (PI) intercalates stoichiometrically into DNA; thus, fluorescence intensity directly correlates with DNA content[2]. Methodology:

  • Cell Treatment: Seed MCF-7 or A375 cancer cells in 6-well plates and allow them to adhere overnight. Treat with 1-(3-Methoxyphenyl)-1H-indole at IC₅₀ and 2×IC₅₀ concentrations for 24 to 48 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells via trypsinization. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Note: RNase A is mandatory to degrade RNA, ensuring PI fluorescence is strictly representative of DNA content.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry, capturing at least 10,000 events. An increase in the 4n peak relative to the vehicle control validates G2/M arrest[4].

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules / National Institutes of Health (NIH). Available at:[Link]

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters. Available at:[Link]

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxyphenyl)-1H-indole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of 1-(3-Methoxyphenyl)-1H-indole, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a research chemical, the complete toxicological and environmental impact profile may not be fully established. Therefore, this guide adopts a conservative approach, treating the compound with the caution appropriate for a potentially hazardous substance, based on data from structurally similar indole derivatives.

Part 1: Hazard Assessment and Regulatory Compliance

The foundational principle of chemical disposal is a thorough understanding of the substance's hazards and the regulations governing its waste stream.[1] This assessment is the legal responsibility of the chemical waste generator.[1]

Inferred Hazard Profile

While a specific Safety Data Sheet (SDS) for 1-(3-Methoxyphenyl)-1H-indole is not always readily available, data from related methoxy-indoles and the parent indole compound suggest the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3][5]

  • Acute Toxicity: May be harmful if swallowed.[6]

  • Aquatic Toxicity: Indole derivatives can be toxic to aquatic life, making disposal down the drain strictly prohibited.[7][8]

Given these potential risks, 1-(3-Methoxyphenyl)-1H-indole must be managed as hazardous waste .

Governing Regulatory Frameworks

The disposal of laboratory chemical waste in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" management system for hazardous waste.[9][10] This framework mandates that generators are responsible for the waste from its creation to its final, safe disposal.[10] Pouring this chemical down the drain or placing it in regular trash is a violation of EPA regulations.[9][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[12][13][14] This plan must include procedures for safe handling and disposal of hazardous chemicals, along with comprehensive employee training.[12][13]

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the routine collection and disposal of 1-(3-Methoxyphenyl)-1H-indole waste. The causality behind these steps is rooted in preventing personnel exposure and environmental contamination while ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), it is mandatory to wear appropriate PPE to create a barrier against potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles. If there is a splash hazard, a face shield should be used in conjunction with goggles.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[8][15] Contaminated gloves must be disposed of as hazardous waste.[15]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][4]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, compatible container for 1-(3-Methoxyphenyl)-1H-indole waste. The container must be in good condition, with a secure, leak-proof lid.[1][8] Often, the original product container can be used for waste accumulation.[7]

  • Collect All Contaminated Materials: This includes the chemical itself, any solutions containing it, and all materials that have come into contact with it (e.g., contaminated gloves, pipette tips, absorbent pads, and rinsate from cleaning).

  • Do Not Mix Waste Streams: Never mix 1-(3-Methoxyphenyl)-1H-indole waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][16] Incompatible materials can lead to fire, explosion, or the release of toxic gases.

Container Labeling and Storage

Accurate labeling is an absolute requirement for regulatory compliance and safety.[14]

  • Apply a Hazardous Waste Tag: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7][9][16]

  • Identify Contents: The label must include the full chemical name, "1-(3-Methoxyphenyl)-1H-indole," and list any other components in the waste mixture with their approximate concentrations.[9] Abbreviations are not permitted.[9]

  • Date and Origin: Note the date when waste was first added to the container (the "accumulation start date") and the location of origin (e.g., building, room number, PI name).[9][11]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[8][16] Store it in a designated, secondary containment unit within a satellite accumulation area (SAA) near the point of generation.[11][16]

Final Disposal Workflow

The final disposal of hazardous waste must be handled by trained professionals.

G Disposal Workflow for 1-(3-Methoxyphenyl)-1H-indole start Generation of Waste (e.g., unused chemical, contaminated items, spill residue) ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Dedicated, Compatible Container ppe->collect label_waste Step 3: Securely Cap and Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date collect->label_waste store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Step 5: Arrange for Pickup Contact Institution's EHS or a Licensed Disposal Service store->contact_ehs disposal Professional Disposal (Incineration or other approved method) contact_ehs->disposal

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。